Hydroxypropyl bispalmitamide monoethanolamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-[hexadecanoyl(2-hydroxyethyl)amino]-2-hydroxypropyl]-N-(2-hydroxyethyl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H78N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(45)40(31-33-42)35-37(44)36-41(32-34-43)39(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,42-44H,3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRAHDYJNDYBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCO)CC(CN(CCO)C(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H78N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175345 | |
| Record name | Hydroxypropyl bispalmitamide monoethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211184-47-3 | |
| Record name | Ceramide PC 104 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211184-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxypropyl bispalmitamide monoethanolamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxypropyl bispalmitamide monoethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis[N-(2-hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HYDROXYPROPYL BISPALMITAMIDE MONOETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVX7NC9YVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Hydroxypropyl Bispalamitamide Monoethanolamide (HPBME): A Ceramide-Mimetic Approach
Abstract
Hydroxypropyl Bispalamitamide Monoethanolamide (HPBME), a synthetic pseudo-ceramide, has emerged as a critical ingredient in advanced dermatological and cosmetic formulations. Engineered to mimic the structure and function of natural ceramides, HPBME plays a pivotal role in restoring skin barrier integrity, enhancing hydration, and mitigating the symptoms of compromised skin conditions. This technical guide provides an in-depth exploration of a representative synthesis pathway for HPBME. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the causal reasoning behind methodological choices, and the self-validating protocols required for producing a high-purity final product. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex lipids and the formulation of next-generation therapeutic skincare.
Part 1: Introduction to HPBME and the Role of Ceramide Analogs
The Imperative of Ceramides in Skin Barrier Function
Ceramides are a class of waxy lipid molecules, composed of a sphingosine backbone linked to a fatty acid via an amide bond, that are fundamental components of the stratum corneum—the outermost layer of the epidermis.[1] They constitute approximately 50% of the intercellular lipid matrix, where they are critical for creating a semi-permeable barrier that prevents transepidermal water loss (TEWL) and protects the skin from environmental insults. The de novo synthesis of natural ceramides is a complex enzymatic pathway beginning with the condensation of serine and palmitoyl-CoA.[1][2][3][4] A deficiency in specific ceramides is clinically associated with various skin disorders, including atopic dermatitis, psoriasis, and xerosis, making ceramide replenishment a cornerstone of dermatological therapy.
The Advent of Synthetic Ceramide Analogs (Pseudo-ceramides)
While natural ceramides are highly effective, their extraction can be difficult, and their high melting points and crystalline nature present significant formulation challenges.[5][] This has driven the development of synthetic ceramide analogs, or "pseudo-ceramides," which are designed to replicate the therapeutic benefits of their natural counterparts while offering improved physicochemical properties for formulation.[5][7] These molecules are engineered to mimic the amphipathic structure of natural ceramides, allowing them to integrate seamlessly into the lamellar lipid structures of the stratum corneum.
Hydroxypropyl Bispalamitamide Monoethanolamide (HPBME): A Profile
HPBME (Chemical Formula: C₃₉H₇₈N₂O₅) is a prominent example of a bio-mimetic ceramide analog.[8] While it lacks the formal sphingosine backbone of a true ceramide, its molecular structure, featuring two long palmitic acid chains, creates a conformation that effectively mimics the barrier-reinforcing function of natural ceramides like Ceramide 3 (Ceramide NP).[5][7] Developed in Korea, HPBME is valued for its ability to enhance skin barrier function and is frequently incorporated into products designed for sensitive or compromised skin.[9] Its advantages include a lower melting point and greater formulation flexibility compared to traditional ceramides.[5]
Part 2: The Core Synthesis Pathway: A Mechanistic Dissection
The synthesis of HPBME is not extensively detailed in public literature due to its proprietary nature. However, based on its chemical structure, a robust and logical pathway can be reverse-engineered (retrosynthesis). This pathway centers on the fundamental and highly efficient organic reaction: amide bond formation .
Retrosynthetic Analysis of HPBME
A retrosynthetic approach to HPBME logically cleaves the two amide bonds. This deconstruction reveals the two primary precursors:
-
Palmitic Acid Moiety (x2): The dual lipid chains are derived from palmitic acid, a common 16-carbon saturated fatty acid.
-
Central Amine Linker: A core polyfunctional amine that serves as the backbone for the two palmitic acid chains. The structure suggests a linker such as N-(2-hydroxyethyl)-2,3-diaminopropan-1-ol .
The forward synthesis, therefore, involves creating two amide linkages between the amine groups of the central linker and the carboxyl groups of two palmitic acid molecules.
The Core Reaction: Activated Acyl Amidation
While direct amidation between a carboxylic acid and an amine is possible, it typically requires high temperatures (>180°C) and the removal of water, conditions that can lead to side reactions and degradation of complex molecules. A more controlled and efficient laboratory and industrial method involves the use of an activated carboxylic acid derivative , most commonly an acyl chloride .
Causality Behind Experimental Choice:
-
Enhanced Reactivity: Palmitoyl chloride is significantly more electrophilic than palmitic acid, allowing the reaction to proceed rapidly at or below room temperature.
-
Favorable Thermodynamics: The reaction is essentially irreversible, as the byproduct is gaseous HCl (which is neutralized by a base) rather than water, driving the reaction to completion.
-
Avoidance of Harsh Conditions: Low-temperature synthesis preserves the integrity of the hydroxyl groups on the central amine linker, preventing side reactions like esterification.
The overall reaction is as follows: 2 Palmitoyl Chloride + N-(2-hydroxyethyl)-2,3-diaminopropan-1-ol → Hydroxypropyl Bispalamitamide Monoethanolamide + 2 HCl
Key Reagents and Their Rationale
-
Solvent: An anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents will not react with the highly reactive palmitoyl chloride and readily dissolve the lipid-like starting materials.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine starting material, which would render it unreactive.
Part 3: Experimental Protocol: A Self-Validating System
Disclaimer: The following is a representative protocol based on established principles of organic synthesis for analogous compounds. It is intended for research and educational purposes. All procedures should be conducted in a fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Stoichiometric Ratio |
| N-(2-hydroxyethyl)-2,3-diaminopropan-1-ol | C₅H₁₄N₂O₂ | 134.18 | 1.0 eq | 1.0 |
| Palmitoyl Chloride | C₁₆H₃₁ClO | 274.87 | 2.1 eq | 2.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.5 eq | 2.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | - |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | Wash | - |
| Brine | NaCl (aq) | 58.44 | Wash | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | - |
| Hexane | C₆H₁₄ | 86.18 | Recrystallization | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Recrystallization | - |
Step-by-Step Synthesis Methodology
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and kept under a positive pressure of dry nitrogen to ensure anhydrous conditions.
-
Reagent Dissolution: The central amine linker (1.0 eq) and triethylamine (2.5 eq) are dissolved in anhydrous dichloromethane. The flask is cooled to 0°C in an ice bath. The slight excess of TEA ensures complete neutralization of the HCl byproduct.
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Acyl Chloride Addition: Palmitoyl chloride (2.1 eq), dissolved in a small volume of anhydrous DCM, is added to the dropping funnel. It is then added dropwise to the stirred amine solution over 60-90 minutes.
-
Causality: Slow, dropwise addition is critical to control the exothermic reaction, preventing a rapid temperature increase that could lead to side product formation. A slight excess (2.1 eq) of the acyl chloride ensures the complete di-acylation of the diamine.
-
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 12-18 hours to ensure the reaction proceeds to completion.
-
Work-up and Purification:
-
Quenching: The reaction is cautiously quenched by the slow addition of deionized water to hydrolyze any remaining palmitoyl chloride.
-
Phase Separation: The mixture is transferred to a separatory funnel. The organic layer is washed sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).
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Drying: The isolated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Final Purification (Self-Validation): The resulting crude solid is purified by recrystallization from a hexane/ethyl acetate solvent system.
-
Trustworthiness: Recrystallization is a self-validating purification technique. The formation of well-defined crystals inherently selects for the desired molecule, excluding impurities which remain in the mother liquor. The purity can be confirmed by measuring the melting point of the crystals; a sharp, defined melting point is indicative of high purity.
-
-
Characterization: The final product's identity and purity are confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy (to confirm the presence of amide and hydroxyl functional groups), and High-Resolution Mass Spectrometry (to confirm the exact molecular weight).
Part 4: Process Visualization
Chemical Reaction Pathway
The core synthesis is a di-acylation reaction where the nucleophilic amine groups of the central linker attack the electrophilic carbonyl carbon of the palmitoyl chloride.
Caption: General chemical pathway for the synthesis of HPBME.
Experimental Workflow
The synthesis follows a logical progression from reaction setup to final product characterization, with integrated purification and validation steps.
Caption: Step-by-step experimental workflow for HPBME synthesis.
Part 5: Conclusion
The synthesis of Hydroxypropyl Bispalamitamide Monoethanolamide represents a strategic application of fundamental organic chemistry to create a sophisticated, bio-mimetic molecule with significant therapeutic value. The pathway, centered on the robust formation of amide bonds using an activated acyl intermediate, allows for a controlled, efficient, and scalable process. By understanding the causality behind each step—from the choice of an activated reagent to the implementation of self-validating purification techniques—researchers can reliably produce high-purity HPBME. As the demand for advanced skincare solutions continues to grow, the synthesis of such precisely engineered ceramide analogs will remain a vital area of research and development, bridging the gap between cosmetic science and dermatological therapy.
References
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Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]
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Hydroxypropyl Bispalmitamide MEA chemical structure. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Ceramide. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
- CN112608249A - Preparation method of fatty acid monoethanolamide. (n.d.). Google Patents.
- WO2007149865A2 - Methods and compositions related to inhibition of ceramide synthesis. (n.d.). Google Patents.
- CN105624221B - Enzymatic synthesis method of fatty acid monoethanolamide. (n.d.). Google Patents.
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Evaluation of the Structure Characterisation of Hydroxypropyl Bispalmitamide MEA and Ceramide 3. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Pathways of ceramide synthesis. Known metabolic intermediates.... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Advances in determining signaling mechanisms of ceramide and role in disease. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]
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Developments in Ceramide Identification, Synthesis, Function and Nomenclature. (2013). Cosmetics & Toiletries. Retrieved January 28, 2026, from [Link]
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Hydroxypropyl Bispalmitamide MEA (Explained + Products). (n.d.). INCIDecoder. Retrieved January 28, 2026, from [Link]
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Pseudo-Ceramide 104 (Hydroxypropyl Bispalmitamide MEA). (n.d.). MySkinRecipes. Retrieved January 28, 2026, from [Link]
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A Technical Guide to the Biological Function of Synthetic Ceramides in Skin Barrier Restoration and Maintenance
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier between the body and the external environment. Its integrity is critically dependent on the composition and organization of its intercellular lipid matrix, of which ceramides are the most significant component. Deficiencies or alterations in the SC ceramide profile are linked to numerous dermatological conditions, including atopic dermatitis and psoriasis, characterized by impaired barrier function.[1][2][3] Synthetic ceramides and pseudo-ceramides have emerged as pivotal active ingredients in therapeutic and cosmetic formulations designed to restore and maintain barrier integrity. This guide provides an in-depth technical analysis of the biological functions of synthetic ceramides, detailing their mechanisms of action, their role in lamellar lipid organization, and their impact on skin hydration and inflammatory signaling. Furthermore, it outlines validated experimental methodologies for evaluating their efficacy, offering a comprehensive resource for professionals in dermatological research and product development.
The Stratum Corneum Lipid Matrix: The Central Role of Ceramides
The skin's barrier function is primarily localized to the stratum corneum (SC), which operates on a "brick-and-mortar" principle. The corneocytes ("bricks") are embedded in a highly organized, lipid-rich intercellular matrix ("mortar"). This matrix, composed of an approximately equimolar ratio of ceramides, cholesterol, and free fatty acids, is indispensable for preventing transepidermal water loss (TEWL) and protecting against external insults.[4][5]
Ceramides, a complex and heterogeneous class of sphingolipids, constitute about 50% of the SC's lipid mass.[5][6] Each ceramide molecule consists of a sphingoid base (e.g., sphingosine, phytosphingosine) linked to a fatty acid via an amide bond.[4] The diversity in chain length, hydroxylation, and saturation of these components results in at least 12 distinct ceramide classes in human skin, each with a specific structural role.[4][7] This structural complexity is crucial for the formation of the unique, tightly packed lamellar lipid structures that define the barrier's impermeability.[4] At physiological temperatures, these lipids exist in a solid crystalline or gel state, which confers low permeability.[4]
A compromised skin barrier is often characterized by a significant reduction in total ceramide content and alterations in the relative proportions of different ceramide species.[1][2][4] This understanding has driven the development and use of synthetic ceramides to supplement these deficiencies.[8]
Synthetic Ceramides: Structure, Classification, and Rationale for Use
Synthetic ceramides are man-made lipids designed to be structurally identical or functionally similar to the ceramides naturally present in the skin.[6][7] They are broadly categorized into two main groups:
-
Skin-Identical Synthetic Ceramides: These are molecules created through chemical synthesis to have the exact same chemical structure as their natural counterparts found in the human SC.[9] Examples include Ceramide NP (Ceramide 3) and Ceramide AP (Ceramide 6), which consist of a phytosphingosine backbone N-acylated with a saturated fatty acid.[10][11]
-
Pseudo-ceramides (pCer): These are lipid materials that mimic the structure and function of natural ceramides but have a slightly different chemical structure.[6][7][9][12] They are engineered to overcome some of the formulation challenges associated with skin-identical ceramides and to provide similar or enhanced benefits in moisturizing and barrier repair.[12][13]
The use of synthetic ceramides in dermatological formulations is preferred for several key reasons:
-
Purity and Consistency: Chemical synthesis allows for the production of highly pure and consistent single-species ceramides, avoiding the contaminants and batch-to-batch variability associated with natural extraction.[6][9]
-
Stability: Synthetic variants are often more stable than their naturally derived counterparts, enhancing product shelf-life and efficacy.[6][7]
-
Scalability and Sustainability: Manufacturing processes, including biotech-driven fermentation using yeast, offer a scalable, cost-effective, and sustainable source of ceramides compared to complex and low-yield extraction from plant or animal tissues.[9]
Nomenclature of Ceramides
To avoid confusion, a structure-based nomenclature is widely used. It combines abbreviations for the fatty acid (N: non-hydroxylated; A: alpha-hydroxylated; O: omega-hydroxylated) and the sphingoid base (S: sphingosine; P: phytosphingosine; H: 6-hydroxy-sphingosine).[10][14] For example, Ceramide NP consists of a N on-hydroxylated fatty acid and a P hytosphingosine base.[10]
| Ceramide Class (New) | Ceramide Class (Old) | Sphingoid Base | Fatty Acid Type | Primary Function in Barrier |
| Ceramide EOS | Ceramide 1 | Sphingosine | E sterified O mega-hydroxy | Structural integrity, linking lipid layers |
| Ceramide NS | Ceramide 2 | Sphingosine | N on-hydroxy | Water retention, lamellar formation |
| Ceramide NP | Ceramide 3 | Phytosphingosine | N on-hydroxy | Water retention, barrier structure |
| Ceramide EOH | Ceramide 4 | 6-H ydroxy-sphingosine | E sterified O mega-hydroxy | Structural integrity |
| Ceramide AS | Ceramide 5 | Sphingosine | A lpha-hydroxy | Lamellar formation |
| Ceramide AP | Ceramide 6 | Phytosphingosine | A lpha-hydroxy | Water retention, cell signaling |
| Ceramide EOP | Ceramide 9 | Phytosphingosine | E sterified O mega-hydroxy | Structural integrity, cohesion |
Core Biological Functions and Mechanisms of Action
Topically applied synthetic ceramides function primarily by integrating into the SC's intercellular lipid matrix, thereby restoring its structural and functional integrity.[15]
Restoration of Lamellar Lipid Organization
The primary mechanism of action is the direct replenishment of deficient ceramide levels.[8] When formulated correctly, synthetic ceramides can seamlessly integrate into the existing lipid bilayer of a compromised barrier.[15][16]
-
Causality: In a ceramide-deficient state, the lipid lamellae become disorganized, creating gaps that permit increased TEWL and penetration of irritants.[15] By "filling" these gaps, synthetic ceramides help reorganize the disrupted lipid arrangements, re-establishing the tightly packed, ordered structure necessary for proper barrier function.[15][16] This restoration of order is the direct cause of reduced water loss and enhanced protection.[16]
Reduction of Transepidermal Water Loss (TEWL)
A direct consequence of restoring the lipid lamellae is the significant reduction in TEWL. The reinforced lipid barrier forms a more effective water-impermeable seal, locking in moisture and preventing dehydration.[6][15][17] Clinical studies have demonstrated that topical application of ceramide-containing formulations significantly improves skin hydration and reduces TEWL in individuals with dry or compromised skin.[3][18] The improvement in barrier function induced by pseudo-ceramides has been shown to be negatively correlated with the level of their application, indicating a dose-dependent effect.[19]
Modulation of Inflammatory Pathways
Beyond their structural role, ceramides are bioactive lipids that can modulate cellular signaling and inflammatory responses.[5][20]
-
Barrier Integrity and Inflammation: A compromised barrier allows allergens and irritants to penetrate the epidermis, triggering an inflammatory cascade and the release of pro-inflammatory cytokines.[20] By repairing the physical barrier, synthetic ceramides reduce the ingress of these triggers, thereby indirectly calming inflammation.[15][20]
-
Direct Signaling: Certain ceramide species and their metabolites can directly influence signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[20] While research in this area for synthetic ceramides is ongoing, restoring a healthy ceramide profile is known to help normalize the inflammatory environment. In conditions like atopic dermatitis, where Th2 cytokines can suppress endogenous ceramide synthesis, topical application of ceramides helps break this cycle.[1][2][21]
Experimental Evaluation of Synthetic Ceramide Efficacy
Assessing the biological function of synthetic ceramides requires a multi-faceted approach, combining in vitro models with biophysical measurements.
In Vitro Model: Reconstructed Human Epidermis (RHE)
RHE models provide a robust and ethically sound platform for efficacy testing. These 3D tissue models consist of normal human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated epidermis that closely mimics native human skin, including a functional stratum corneum.
-
Rationale for Use: RHE models allow for controlled studies of barrier disruption and repair. They enable the precise application of test formulations and subsequent quantitative analysis of barrier function parameters, lipid profiles, and tissue morphology, which is not feasible in vivo.
Experimental Workflow for Efficacy Assessment
The following workflow provides a self-validating system for testing the efficacy of a synthetic ceramide formulation.
Detailed Experimental Protocols
Protocol 1: Transepidermal Water Loss (TEWL) Measurement
-
Objective: To quantify the rate of water vapor diffusion through the RHE tissue, providing a direct measure of barrier integrity.
-
Methodology:
-
Acclimation: Remove RHE tissues from the incubator and place them in a sterile hood for 30-60 minutes to equilibrate to ambient temperature and humidity.
-
Rationale: This stabilization period is critical to prevent measurement artifacts caused by temperature gradients between the tissue and the environment.
-
-
Device Calibration: Calibrate a closed-chamber evaporimeter (e.g., Tewameter®) according to the manufacturer's instructions.
-
Measurement: Gently place the probe on the surface of the RHE tissue. Ensure a complete seal without applying excessive pressure.
-
Data Acquisition: Record the TEWL reading (in g/m²/h) once the value has stabilized. Take triplicate measurements for each tissue sample.
-
Validation: The negative control (vehicle) should show a significant reduction in TEWL over time compared to the positive control (disrupted, untreated). The test formulation's performance is benchmarked against these controls.
-
Protocol 2: Stratum Corneum Lipid Analysis via LC-MS
-
Objective: To quantitatively determine the ceramide profile of the SC and confirm the integration of the applied synthetic ceramide.
-
Methodology:
-
SC Separation: Separate the SC from the RHE tissue. This can be achieved by enzymatic digestion (e.g., trypsin) followed by mechanical separation.
-
Lipid Extraction: Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Rationale: This solvent ratio is effective for extracting both polar and non-polar lipids characteristic of the SC.
-
-
Sample Preparation: Dry the extracted lipids under nitrogen and reconstitute them in a suitable solvent for analysis.
-
LC-MS/MS Analysis: Analyze the lipid profile using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Use a normal-phase or reversed-phase column suitable for lipid separation.
-
Quantification: Quantify the different ceramide species by comparing them against known internal standards.
-
Validation: The analysis should confirm an increase in the specific synthetic ceramide applied in the test group compared to the control groups. Furthermore, studies have shown that the application of a pseudo-ceramide can lead to a proportional increase in the endogenous ceramide (NP)/(NS) ratio, suggesting a normalization of the SC ceramide profile.[19][22]
-
Conclusion and Future Directions
Synthetic ceramides are indispensable tools in the formulation of advanced dermatological products aimed at restoring and maintaining skin barrier function. Their biological activity is rooted in their ability to physically integrate into and reorganize the stratum corneum's lipid lamellae, leading to improved hydration, reduced TEWL, and a decrease in inflammatory triggers. The continued development of novel synthetic ceramides and pseudo-ceramides, alongside sophisticated delivery systems like multi-vesicular emulsions, promises further advancements in the treatment of barrier-compromised skin conditions.[8][13][18] Future research should focus on elucidating the specific signaling roles of different synthetic ceramide species and optimizing formulations to more closely mimic the complex lipid profile of healthy skin for enhanced therapeutic outcomes.
References
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Coderch, L., López, O., de la Maza, A., & Parra, J. L. (2003). Ceramides and skin function. American Journal of Clinical Dermatology, 4(2), 107-129. [Link]
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WebMD. (2024). What to Know About Ceramides for Skin. [Link]
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Dermavenue. (2024). The Science Behind Ceramides: A Breakdown. [Link]
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The Dermal Club. (n.d.). The Science Behind Ceramides: How They Repair Your Skin Barrier | Expert Guide. [Link]
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Masukawa, Y., et al. (2017). Structures and nomenclature of human ceramide classes. ResearchGate. [Link]
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Ishikawa, J., et al. (2024). Efficacy of Pseudo-Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial. Clinical, Cosmetic and Investigational Dermatology. [Link]
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Kim, B. E., Leung, D. Y. M. (2018). The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis. PubMed Central. [Link]
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Formula Botanica. (n.d.). Everything you need to know about ceramides – And how to formulate with them. [Link]
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Al-Jasser, M., et al. (2023). Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties. PubMed Central. [Link]
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ResearchGate. (2024). The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications. [Link]
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Danby, S. G., et al. (2020). An Investigation of the Skin Barrier Restoring Effects of a Cream and Lotion Containing Ceramides in a Multi-vesicular Emulsion in People with Dry, Eczema-Prone, Skin: The RESTORE Study Phase 1. PubMed Central. [Link]
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Kao Americas. (2020). Skin Care Alters Endogenous Stratum Corneum Ceramide Profile. [Link]
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Wikipedia. (n.d.). Ceramide. [Link]
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Typology. (2023). What should we know about the different classes of ceramides. [Link]
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ResearchGate. (n.d.). Treatment with Synthetic Pseudo-Ceramide Improves Atopic Skin Switching the Ceramide Profile to a Healthy Skin Phenotype. [Link]
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CeraVe. (n.d.). Phytoceramides vs. Skin-Identical Ceramides, different or one in the same?. [Link]
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Ishikawa, J., et al. (2024). Efficacy of Pseudo-Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial. PubMed. [Link]
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Dr. David Jack. (n.d.). The Real Science of Skin Barrier Repair: Why Ceramides and Fatty Acids. [Link]
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SpA, S. (2013). Developments in Ceramide Identification, Synthesis, Function and Nomenclature. [Link]
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Le, T. (2011). Atopic Dermatitis: The Skin Barrier and the Role of Ceramides. [Link]
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ResearchGate. (n.d.). (PDF) Efficacy of Pseudo‐Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial. [Link]
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Del Rosso, J. Q., & Levin, J. (2023). The role of ceramides in the disruption of the cutaneous permeability barrier, a common manifestation of skin disorders. Journal of Clinical and Aesthetic Dermatology. [Link]
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National Center for Biotechnology Information. (n.d.). Ceramide NP. PubChem Compound Database. [Link]
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Happy Skin, PLLC. (2023). What Are Ceramides and How Can They Help with Eczema?. [Link]
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Draelos, Z. D., et al. (2025). Skin‐Protective Performance of Alternative Stratum Corneum Formed by a Pseudo‐Ceramide‐Containing Steroid Lamellar Cream. Dermatology and Therapy. [Link]
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Numour. (2025). The Role of Ceramides in Skin Barrier Function: Understanding the m. [Link]
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An In-Depth Technical Guide to the In Vitro Characterization of Hydroxypropyl Bispalamitamide MEA
Abstract: Hydroxypropyl bispalmitamide MEA (HPBMEA) is a synthetic, bio-mimetic ceramide designed to moisturize the skin and support cutaneous barrier function.[1] Structurally distinct from naturally occurring ceramides due to the absence of a sphingosine moiety, HPBMEA offers formulation advantages such as a lower melting point and improved cost-effectiveness.[1][2] This guide provides a comprehensive framework for the in vitro characterization of HPBMEA, detailing the necessary models and methodologies for a thorough assessment of its efficacy and mechanism of action. The protocols herein are designed for researchers, scientists, and drug development professionals aiming to substantiate claims of skin barrier repair and enhancement.
Section 1: Foundational Physicochemical Characterization
A robust in vitro assessment begins with a fundamental understanding of the molecule's intrinsic properties. This initial characterization is crucial as the therapeutic efficacy of HPBMEA is predicated on its ability to integrate into the lipid lamellae of the stratum corneum.
Molecular Identity and Purity
Before functional assays, the identity and purity of the HPBMEA sample must be confirmed.
-
Chemical Structure: Hydroxypropyl bispalmitamide MEA possesses the chemical formula C39H78N2O5 and a molecular weight of approximately 655.06 g/mol .[3][4]
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) should be employed to confirm the molecular weight and establish the purity profile of the test article. Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to verify the precise chemical structure.
Thermal Behavior and Phase Transitions
The ability of HPBMEA to mimic natural ceramides is linked to its thermotropic behavior and its capacity to form stable lamellar structures.
-
Differential Scanning Calorimetry (DSC): This technique is essential for determining the melting point and phase transition temperatures of HPBMEA. These thermal events provide insight into how the molecule will behave within a complex lipid matrix at physiological skin temperatures.
-
Polarized Light Microscopy: This method allows for the visualization of liquid crystalline phases formed by HPBMEA, often in combination with other key barrier lipids like cholesterol and free fatty acids. The formation of Maltese cross patterns is indicative of well-ordered lamellar structures, a prerequisite for effective barrier function.
Section 2: Essential In Vitro Models for Efficacy Testing
The selection of an appropriate in vitro model is paramount for generating clinically relevant data. Three-dimensional (3D) reconstructed human epidermis (RHE) models are the gold standard for this purpose, as they closely mimic the structure and function of the native human epidermis.[5][6]
Reconstructed Human Epidermis (RHE) Models
RHE models are generated by culturing normal human keratinocytes at the air-liquid interface, which promotes their differentiation into a multilayered epidermis, complete with a functional stratum corneum.[5][7] Commercially available models such as SkinEthic™, EpiSkin™, and EpiDerm™ are validated for various regulatory toxicity and efficacy tests.[5] These models express key differentiation markers critical for barrier integrity, including filaggrin, loricrin, and keratins.[5]
Protocol: General Maintenance and Treatment of RHE Models
-
Acclimation: Upon receipt, equilibrate RHE tissues in the provided maintenance medium in a humidified incubator (37°C, 5% CO2) for 24 hours.
-
Pre-treatment Barrier Challenge (Optional): To simulate a compromised barrier, tissues can be challenged with a mild irritant (e.g., sodium dodecyl sulfate solution) or physically disrupted via tape-stripping prior to treatment.
-
Topical Application: Apply a precise amount of the test formulation containing HPBMEA (or the active ingredient in a suitable vehicle) evenly onto the surface of the RHE tissue. A vehicle control and a positive control (e.g., a formulation with a known ceramide) should be run in parallel.
-
Incubation: Return the treated tissues to the incubator for the desired time course (e.g., 24, 48, 72 hours).
Section 3: Core Efficacy Endpoints for Skin Barrier Function
A multi-pronged approach is necessary to fully characterize the effects of HPBMEA on skin barrier function. This involves assessing both the functional integrity of the barrier and the molecular changes within the tissue.
Assessment of Barrier Integrity
These methods provide quantitative data on the physical robustness of the stratum corneum.
-
Transepidermal Water Loss (TEWL): TEWL is a widely used measurement to assess the inside-out barrier function, quantifying the amount of water vapor lost through the epidermal surface.[8][9] A reduction in TEWL in HPBMEA-treated tissues compared to controls indicates an improvement in barrier integrity.
-
Electrical Impedance Spectroscopy (EIS): EIS is a sensitive, non-invasive technique that measures the electrical properties of the skin model.[10] An increase in impedance correlates with enhanced barrier function, providing real-time, quantitative data on barrier development and repair.[10]
Gene Expression Analysis of Key Barrier Proteins
The cornified envelope is a critical structure for barrier function, composed of proteins such as filaggrin (FLG), loricrin (LOR), and involucrin (IVL).[11][12] HPBMEA is hypothesized to upregulate the expression of these proteins.
Detailed Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Tissue Lysis and RNA Extraction: Harvest RHE tissues and homogenize them in a suitable lysis buffer. Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and validated primers for target genes (FLG, LOR, IVL) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method. An increase in the fold-change for FLG, LOR, and IVL in HPBMEA-treated samples relative to vehicle controls indicates a positive effect on barrier protein synthesis.
| Gene Target | Function in Skin Barrier | Expected Outcome with HPBMEA |
| Filaggrin (FLG) | Aggregates keratin filaments; breaks down to form Natural Moisturizing Factor (NMF).[12] | Upregulation |
| Loricrin (LOR) | Major protein component of the cornified envelope, providing structural integrity.[12] | Upregulation |
| Involucrin (IVL) | A structural protein that serves as a scaffold for the cornified envelope.[12] | Upregulation |
Protein Expression and Localization
While gene expression data is informative, it is crucial to confirm that these changes translate to increased protein levels and proper localization within the epidermis.
-
Immunofluorescence (IF) Staining: This technique allows for the visualization of target proteins within the stratified layers of the RHE model. An increase in the intensity and correct spatial distribution of filaggrin, loricrin, and involucrin staining provides strong evidence of barrier enhancement.[13]
-
Western Blotting: This method can be used to quantify the total amount of a specific protein within the tissue lysate, corroborating the findings from IF and qRT-PCR.
Section 4: Visualizing Workflows and Mechanisms
Clear visual representations are essential for understanding complex biological processes and experimental designs.
Caption: Overall experimental workflow for in vitro characterization of HPBMEA.
Caption: Hypothesized mechanism of action for HPBMEA in skin barrier repair.
Section 5: Conclusion and Scientific Interpretation
The in vitro characterization of Hydroxypropyl bispalmitamide MEA requires a systematic and multi-faceted approach. By combining physicochemical analysis with advanced 3D tissue models, researchers can robustly evaluate its efficacy in restoring and enhancing skin barrier function. The methodologies outlined in this guide—from measuring physical barrier integrity via TEWL and EIS to quantifying the molecular upregulation of critical proteins like filaggrin, loricrin, and involucrin—provide a comprehensive framework for substantiating the bio-mimetic properties of HPBMEA. Rigorous adherence to these protocols will yield reliable, reproducible data essential for both fundamental research and the development of innovative dermatological and cosmetic products.
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INCIDecoder. (n.d.). Hydroxypropyl Bispalmitamide MEA (Explained + Products). Retrieved from [Link]
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Kim, B. E., Leung, D. Y. M., Boguniewicz, M., & Howell, M. D. (2020). Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis. International Journal of Molecular Sciences, 21(15), 5394. Retrieved from [Link]
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Berardesca, E., & Maibach, H. I. (2009). Model of human epidermis reconstructed in vitro with keratinocytes and melanocytes on dead de-epidermized human dermis. Journal of the American Academy of Dermatology, 60(3), 519-521. Retrieved from [Link]
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Narins, R. S., Brandt, F. S., Dayan, S. H., Hornfeldt, C. S., & Coleman, W. P. (2010). 12-Month controlled study in the United States of the safety and efficacy of a permanent 2.5% polyacrylamide hydrogel soft-tissue filler. Dermatologic Surgery, 36 Suppl 3, 1808-1818. Retrieved from [Link]
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Antonov, D., Schliemann, S., & Elsner, P. (2016). Methods for the Assessment of Barrier Function. Current Problems in Dermatology, 49, 61-70. Retrieved from [Link]
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Prakash, C., Bhargava, P., Tiwari, S., Majumdar, B., & Bhargava, R. K. (2017). Non-Invasive Assessment of Skin Barrier Properties: Investigating Emerging Tools for In Vitro and In Vivo Applications. Cosmetics, 4(4), 42. Retrieved from [Link]
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Jairam, L. S., Gali, S., R, D., et al. (2025). Preparation and Characterization of Hydroxypropyl Methyl Cellulose Films Containing Mica Particles and Assessment of Their Antibacterial Activity. International Journal of Clinical Pediatric Dentistry, 18(6), 695-702. Retrieved from [Link]
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Kimball, A. B., Jemec, G. B. E., Alavi, A., et al. (2024). Efficacy and safety of bimekizumab in patients with moderate-to-severe hidradenitis suppurativa (BE HEARD I and BE HEARD II): two 48-week, randomised, double-blind, placebo-controlled, multicentre phase 3 trials. The Lancet, 403(10429), 843-855. Retrieved from [Link]
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Pérez-Calahorra, S., & Civeira, F. (2021). Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties. Clinica e Investigacion en Arteriosclerosis, 33(3), 130-138. Retrieved from [Link]
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ClinicalTrials.gov. (2020). A Study to Evaluate the Efficacy and Safety of Bimekizumab in Study Participants With Moderate to Severe Hidradenitis Suppurativa. Retrieved from [Link]
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RE-Place. (n.d.). In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link]
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Furue, M., Ulzii, D., & Mitoma, C. (2020). Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-22, and IL-17A. Current Problems in Dermatology, 49, 1-10. Retrieved from [Link]
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EPISKIN. (n.d.). Using skin models to assess the effects of a protection cream on skin barrier function. Retrieved from [Link]
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The Role of Pseudo-Ceramides in Dermatology: A Technical Guide for Advanced Research and Development
Authored by: A Senior Application Scientist
Foreword: The integrity of the stratum corneum, the outermost layer of our skin, is paramount to overall skin health. This "brick and mortar" barrier, composed of corneocytes embedded in a lipid-rich matrix, is our primary defense against environmental aggressors and prevents excessive water loss. Central to the functionality of this barrier are ceramides, a complex family of lipid molecules. However, in various dermatological conditions, most notably atopic dermatitis, both the quantity and composition of these crucial lipids are significantly compromised. This guide provides an in-depth technical exploration of pseudo-ceramides, synthetic molecules designed to mimic the function of their natural counterparts and restore barrier homeostasis. We will delve into their molecular logic, mechanisms of action, and the methodologies employed to validate their efficacy, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of dermatology.
Part 1: The Foundation: Understanding the Stratum Corneum and the Primacy of Ceramides
The Epidermal Barrier: A Dynamic and Vital Interface
The stratum corneum's resilience is attributed to its unique architecture. The "bricks," or corneocytes, are terminally differentiated keratinocytes, and the "mortar" is a continuous matrix of intercellular lipids. This lipid matrix is predominantly composed of ceramides (approximately 50%), cholesterol (25%), and free fatty acids (20%), with a smaller fraction of other lipids[1][2]. The specific arrangement of these lipids into highly organized lamellar structures is critical for the barrier's function.
Natural Ceramides: The Molecular Architects of the Skin Barrier
Ceramides are a heterogeneous class of sphingolipids, characterized by a sphingoid base linked to a fatty acid via an amide bond. Variations in the sphingoid base and the fatty acid chain length and hydroxylation give rise to at least 12 distinct classes of ceramides in the human stratum corneum[1]. These different ceramide species, such as Ceramide [NS] (non-hydroxy fatty acid linked to a sphingosine base) and Ceramide [NP] (non-hydroxy fatty acid linked to a phytosphingosine base), play specific roles in the organization and stability of the lipid lamellae[3]. The formation of a long periodicity phase (LPP) lamellar structure is crucial for an effective barrier against water loss and the ingress of foreign substances[4].
Ceramide Insufficiency: A Hallmark of Dermatological Disorders
A significant body of research has established a clear link between ceramide deficiency and the pathophysiology of several skin diseases, particularly atopic dermatitis (AD)[5][6]. In AD, there is a notable reduction in the total ceramide content and alterations in the relative proportions of different ceramide classes[5][6]. These changes lead to a disorganized lipid structure, compromising the barrier's integrity and resulting in increased transepidermal water loss (TEWL), xerosis, and a heightened susceptibility to irritants and allergens[5][7][8].
Part 2: Pseudo-Ceramides: A Strategic Approach to Barrier Restoration Through Molecular Mimicry
Defining Pseudo-Ceramides: Structure, Synthesis, and Rationale
Pseudo-ceramides are synthetically derived molecules engineered to replicate the structure and function of natural ceramides[1][9]. Their development was driven by the need for cost-effective and stable alternatives to natural ceramides, which can be expensive to source and may exhibit batch-to-batch variability[9]. A prominent example is cetyl PG hydroxyethyl palmitamide (SLE66), which has been extensively studied and is designed based on the structure of Cer[NS][10]. These synthetic analogues typically feature two long alkyl chains, an amide bond, and hydroxyl groups, which are the key structural motifs that enable them to integrate into the lipid matrix of the stratum corneum[10].
Another well-documented pseudo-ceramide is N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethylhexadecanamide (PC-104)[9]. The core principle behind their design is to create molecules that can physically substitute for deficient natural ceramides and facilitate the reformation of the lamellar lipid structures.
Mechanism of Action: Integration and Reorganization of the Lipid Lamellae
When applied topically, pseudo-ceramides penetrate the stratum corneum and intercalate within the intercellular lipid domains. Their amphiphilic nature allows them to align with endogenous lipids like cholesterol and free fatty acids to form stable, multi-lamellar structures[10][11]. This structural reinforcement of the lipid barrier helps to reduce TEWL and improve skin hydration[5][12].
The efficacy of a pseudo-ceramide is contingent on its ability to form these organized structures. Not all synthetic ceramide-like molecules are effective; their performance must be assessed on an individual basis[9].
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A Comprehensive Technical Guide to Hydroxypropyl Bispalmitamide Monoethanolamide (HPBM)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth technical overview of Hydroxypropyl Bispalmitamide Monoethanolamide (HPBM), a synthetic ceramide analogue. Moving beyond a conventional template, this document is structured to deliver a narrative that is both scientifically rigorous and practically insightful for professionals in dermatological research and formulation development.
Introduction: The Rationale for Ceramide Analogues
The skin, our largest organ, serves as a critical barrier against environmental insults and prevents excessive water loss.[1][2] The integrity of this barrier is largely dependent on the composition and organization of lipids in the stratum corneum, the outermost layer of the epidermis.[3] Among these lipids, ceramides are a crucial class of sphingolipids that, along with cholesterol and free fatty acids, form the intercellular lipid matrix, often described as the "mortar" to the corneocyte "bricks".[3] A deficiency in ceramides is linked to a compromised skin barrier, leading to conditions such as atopic dermatitis, psoriasis, and general skin dryness.[3]
While the topical application of natural ceramides can help restore barrier function, their extraction and synthesis can be costly, and they can present formulation challenges due to their high melting points. This has driven the development of synthetic ceramide-like molecules, such as this compound (HPBM), also known as PC-104.[3] HPBM is designed to mimic the structure and function of natural ceramides, offering a more cost-effective and formulation-friendly alternative for restoring and maintaining skin barrier integrity.[1] It is important to note that while it mimics ceramide function, HPBM is structurally distinct as it lacks the sphingosine backbone characteristic of true ceramides.[3]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of HPBM is essential for its effective formulation and for elucidating its mechanism of action at a molecular level.
Chemical Structure and Properties
-
IUPAC Name: N-[3-[hexadecanoyl(2-hydroxyethyl)amino]-2-hydroxypropyl]-N-(2-hydroxyethyl)hexadecanamide[4]
-
Synonyms: Hydroxypropyl bispalmitamide MEA, Ceramide pc-104, PC-104[4]
-
CAS Number: 211184-47-3[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₇₈N₂O₅ | [4][5] |
| Molecular Weight | 655.06 g/mol | [4][5] |
| Appearance | Waxy solid | Inferred |
| Solubility | Soluble in oil | Inferred |
| Melting Point | Lower than natural ceramides | [1] |
Analytical Characterization
The structural integrity and purity of HPBM are critical for its function and safety. The following are standard analytical techniques used for its characterization.
LC-MS is a powerful technique for the identification and quantification of HPBM.
Experimental Protocol: LC-MS Analysis of HPBM
-
Sample Preparation:
-
Accurately weigh and dissolve the HPBM sample in a suitable organic solvent, such as a chloroform/methanol mixture.
-
Perform a serial dilution to achieve a concentration within the linear range of the instrument.
-
For analysis in a complex matrix (e.g., a cosmetic formulation), a lipid extraction, such as a modified Folch extraction, may be necessary.
-
-
LC Conditions (Illustrative):
-
Column: A reverse-phase C18 column suitable for lipid analysis.
-
Mobile Phase: A gradient of two or more solvents, for example, a mixture of methanol, isopropanol, and an aqueous buffer containing an additive like ammonium formate to improve ionization.
-
Flow Rate: A flow rate appropriate for the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
MS Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for N-acylethanolamines.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Full scan mode for initial identification, followed by Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for HPBM.
-
-
Data Analysis:
-
Identify the peak corresponding to HPBM based on its retention time and mass-to-charge ratio (m/z).
-
Quantify the amount of HPBM by comparing the peak area to a standard curve generated from a known concentration of a reference standard.
-
FT-IR spectroscopy is used to identify the functional groups present in the HPBM molecule, confirming its chemical structure.
Experimental Protocol: FT-IR Analysis of HPBM
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of finely ground HPBM with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: Dissolve the HPBM sample in a volatile solvent, cast the solution onto a KBr window, and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition:
-
Place the prepared sample in the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet).
-
Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Data Interpretation:
-
Identify characteristic absorption bands corresponding to the functional groups in HPBM, such as:
-
N-H stretching of the amide group.
-
C=O stretching of the amide group (Amide I band).
-
N-H bending of the amide group (Amide II band).
-
O-H stretching of the hydroxyl groups.
-
C-H stretching of the long alkyl chains.
-
-
Synthesis of this compound
While specific proprietary synthesis methods are not publicly disclosed, a plausible synthetic route for HPBM can be deduced from the general principles of organic chemistry and known reactions for producing similar amide structures. The synthesis would likely involve a multi-step process.
Hypothetical Synthesis Workflow
Caption: Hypothetical two-step synthesis of HPBM.
Causality Behind Experimental Choices:
-
Step 1: Amidation: The initial step would likely involve the formation of a diamide by reacting two equivalents of palmitic acid (or a reactive derivative like palmitoyl chloride) with 1,3-diamino-2-propanol. This reaction forms the core structure of the molecule. The choice of reaction conditions (temperature, catalyst, solvent) would be critical to drive the reaction to completion and minimize side products. A condensation agent might be used to facilitate the removal of water and improve the yield.
-
Step 2: Reaction with Ethanolamine: The intermediate diamide would then be reacted with ethanolamine. This step is more complex and could proceed through several pathways. It is likely that this involves the formation of the N-(2-hydroxyethyl) amide bonds. The precise conditions would need to be carefully controlled to ensure the desired product is formed selectively.
Mechanism of Action: Restoring the Skin Barrier
The primary mechanism of action of HPBM is its ability to integrate into the lipid lamellae of the stratum corneum, thereby reinforcing the skin's natural barrier.[1]
Proposed Signaling and Structural Integration Pathway
Sources
Methodological & Application
Application Note: A Multi-Platform Analytical Workflow for the Unambiguous Identification of Hydroxypropyl Bispalamitamide Monoethanolamide
Audience: Researchers, scientists, and drug development professionals in the cosmetic and pharmaceutical industries.
Introduction
Hydroxypropyl Bispalamitamide Monoethanolamide (HPBME), with the chemical formula C₃₉H₇₈N₂O₄ and a molecular weight of 655.06 g/mol , is a synthetic ceramide analogue designed to mimic the structure and function of natural ceramides in the skin's stratum corneum.[1] Its role in reinforcing the skin barrier makes it a valuable ingredient in advanced dermatological and cosmetic formulations. Given its complex structure and the presence of multiple functional groups, rigorous and unambiguous identification is critical for quality control, regulatory compliance, and ensuring product efficacy and safety.
This application note details a comprehensive, multi-technique analytical strategy for the structural characterization and identification of HPBME. We advocate for an orthogonal approach, where data from multiple independent analytical platforms are integrated to provide a self-validating and conclusive identification. This workflow leverages the separation power of liquid chromatography, the specificity of mass spectrometry, the functional group information from infrared spectroscopy, and the elemental composition data from combustion analysis.
Caption: Chemical Structure of Hydroxypropyl Bispalamitamide Monoethanolamide.
Core Analytical Strategy: An Integrated Workflow
No single analytical technique can provide absolute structural confirmation for a molecule as complex as HPBME. Our recommended workflow integrates four key techniques in a logical sequence, from initial separation and molecular weight determination to detailed structural and elemental confirmation.
Caption: Integrated analytical workflow for HPBME identification.
Sample Preparation: Lipid Extraction Protocol
Accurate analysis begins with effective sample preparation. Since HPBME is a lipid, a modified Folch or Bligh-Dyer liquid-liquid extraction is highly effective for isolating it from complex matrices like cosmetic creams or biological samples.[2] The use of a chloroform/methanol solvent system is critical as methanol disrupts the associations between lipids and proteins, while the chloroform solubilizes the freed lipids into an organic layer.[2][3]
Protocol: Modified Folch Extraction
-
Homogenization: Weigh approximately 1.0 g of the sample into a glass centrifuge tube. Add a solvent mixture of chloroform/methanol (2:1, v/v) to the sample.
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and lipid dissolution.
-
Phase Separation: Add LC-MS grade water to the mixture to induce phase separation.[2][4] Vortex gently and then centrifuge at ~7,500 rpm for 10 minutes.
-
Collection: Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids. Carefully collect the lower organic layer using a glass pipette.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the subsequent analysis (e.g., isopropanol or methanol/chloroform 4:1 v/v for LC-MS injection).[5][6]
Technique I: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone technique for identifying and quantifying ceramide-like molecules.[5][7] It provides retention time, accurate mass, and structural information through fragmentation, offering high sensitivity and specificity.
Causality Behind Experimental Choices:
-
Chromatography: Reversed-phase chromatography (e.g., C8 or C18 column) is chosen because it effectively separates lipids based on their hydrophobicity.[8]
-
Mobile Phase: A mobile phase containing a volatile salt like ammonium formate is used. This additive aids in the ionization process (protonation) in the mass spectrometer source without fouling the instrument.[6]
-
Ionization: Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that keeps the parent molecule intact. Positive ion mode is selected because the amide and amine functionalities in HPBME are readily protonated to form [M+H]⁺ ions.[1]
Protocol: HPLC Separation
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C8 or C18 (e.g., 150 mm x 2.1 mm, 1.8 µm) | Excellent retention and resolution for lipophilic molecules. |
| Mobile Phase A | Acetonitrile/Water (40:60) with 10 mM Ammonium Formate | Standard aqueous phase for reversed-phase lipidomics.[6] |
| Mobile Phase B | Acetonitrile/Isopropanol (10:90) with 10 mM Ammonium Formate | Strong organic phase for eluting highly nonpolar lipids.[6] |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for analytical scale columns to ensure sharp peaks. |
| Column Temp. | 45 °C | Increased temperature reduces viscosity and improves peak shape.[1] |
| Gradient | Start at 30-40% B, ramp to 100% B over 10-15 min, hold, re-equilibrate | A gradient is necessary to elute a wide range of lipids. |
| Injection Vol. | 2-5 µL | Dependent on sample concentration and instrument sensitivity. |
Protocol: Mass Spectrometry Detection
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Soft ionization ideal for analyzing intact lipids.[1] |
| Polarity | Positive Ion Mode | HPBME readily forms [M+H]⁺ adducts. |
| Full Scan (MS1) Range | m/z 150 - 1000 | Covers the expected molecular weight of HPBME and potential impurities. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Fragments the parent ion to provide structural information. |
| Collision Energy | 20 - 60 eV (Optimize) | Energy must be sufficient to induce fragmentation but not obliterate the molecule.[5] |
Data Interpretation:
-
Purity: A single, sharp peak in the chromatogram at a specific retention time (e.g., ~4.9 min as reported in one study) indicates high purity.[1]
-
Molecular Ion: The full scan mass spectrum should show a predominant peak at m/z 655.5 , corresponding to the [M+H]⁺ adduct of HPBME.[1]
-
Fragmentation: The MS/MS spectrum of the m/z 655.5 ion provides the structural fingerprint. A key diagnostic fragment for HPBME has been reported at m/z 304.3 , which can be assigned to a fragment containing one of the palmitamide chains and the core structure.[1]
Technique II: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9][10] For HPBME, FTIR can confirm the presence of hydroxyl (-OH) and amide (-NH-C=O) groups, which are central to its chemical identity.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background: Acquire a background spectrum on the clean, empty ATR crystal to subtract atmospheric interference.[11]
-
Sample Application: Place a small amount of the purified HPBME powder or dried extract directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
Data Interpretation: The FTIR spectrum of HPBME should exhibit characteristic absorption bands. Crucially, the presence of two amide groups in HPBME can be distinguished from the single amide in many natural ceramides by the appearance of two distinct peaks in the N-H stretching region.[1][12]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| ~3385 & 3306 | Amide (N-H) | Stretching | Two distinct, medium-intensity peaks, indicative of two amide environments.[1] |
| ~3300 - 3500 | Alcohol (O-H) | Stretching | A very broad, strong band, often overlapping with the N-H stretch, due to extensive hydrogen bonding.[11] |
| ~2918 & 2850 | Alkane (C-H) | Stretching | Strong, sharp peaks from the long palmitoyl chains. |
| ~1640 & 1540 | Amide (C=O, N-H) | Amide I (C=O stretch) & Amide II (N-H bend) | Strong, characteristic absorptions confirming the amide backbone. |
Technique III: Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS and FTIR can provide strong evidence, NMR spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules.[13][14] It maps the carbon-hydrogen framework of the molecule, confirming atomic connectivity.
Causality Behind Experimental Choices:
-
¹H NMR: Identifies the different types of protons in the molecule and their neighboring environments.
-
¹³C NMR: Identifies the different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): Establishes direct and long-range correlations between specific protons and carbons, allowing for the complete assembly of the molecular structure.[15]
This analysis is typically performed on a purified reference standard to confirm its identity definitively. The resulting spectra, with their characteristic chemical shifts and coupling constants, serve as an authoritative reference for HPBME.
Technique IV: Elemental Analysis
Elemental analysis provides the fundamental percentage composition of Carbon, Hydrogen, Nitrogen, and Oxygen (CHNO). This quantitative data serves as a final, powerful validation of the molecular formula.
Protocol: Combustion Analysis A small, precisely weighed amount of the purified HPBME sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are quantitatively measured by detectors, allowing for the calculation of the elemental percentages.
Data Interpretation: The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula C₃₉H₇₈N₂O₄.
| Element | Theoretical % | Reported Experimental %[1] |
| Carbon (C) | 71.51% | 72.4% |
| Hydrogen (H) | 12.00% | 11.3% |
| Nitrogen (N) | 4.28% | 4.1% |
| Oxygen (O) | 12.21% | 12.2% |
The strong correlation between the theoretical and experimental values provides high confidence in the assigned molecular formula.
Method Validation
For routine quality control in a regulated environment, the chosen primary analytical method (typically LC-MS) must be validated.[16] Validation ensures the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters, as outlined in guidelines like ISO 22176 for cosmetics, should be assessed.[17][18]
-
Specificity/Selectivity: The ability to detect the analyte unequivocally in the presence of other components.
-
Precision: The closeness of agreement between a series of measurements.
-
Accuracy: The closeness of the test results to the true value.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) / Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The identification of Hydroxypropyl Bispalamitamide Monoethanolamide requires a scientifically rigorous and multi-faceted approach. While LC-MS/MS serves as the primary tool for identification and quantification due to its sensitivity and specificity, its findings must be supported by orthogonal techniques. The combination of chromatographic separation, mass spectrometric fragmentation, spectroscopic functional group analysis (FTIR), and fundamental elemental analysis provides an unassailable, self-validating body of evidence. This comprehensive workflow ensures the highest degree of confidence in the identity and purity of HPBME, supporting robust quality control and regulatory submission for advanced cosmetic and pharmaceutical products.
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Park, S. J., Yoo, H. J., Kim, D. H., Park, J. W., Jeon, E., Mojumdar, A., & Cho, K. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters, 15(1), 49–53. [Link]
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Park, S. J., Yoo, H. J., Kim, D. H., Park, J. W., Jeon, E., Mojumdar, A., & Cho, K. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters, 15(1), 49–53. [Link]
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Farkas, K., Nemes, A., Gyorfy, Z., & Toldi, J. (2019). Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography. Periodica Polytechnica Chemical Engineering, 64(2), 226-233. [Link]
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Iwamori, M., Costello, C., & Moser, H. W. (1979). Analysis and quantitation of free ceramide containing nonhydroxy and 2-hydroxy fatty acids, and phytosphingosine by high-performance liquid chromatography. Journal of Lipid Research, 20(1), 86-96. [Link]
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Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. Biocompare: The Buyer's Guide for Life Scientists. [Link]
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Udubasinne, I., Mbuy, G. N., & Epand, R. M. (2001). Conformational characterization of ceramides by nuclear magnetic resonance spectroscopy. Chemistry and Physics of Lipids, 110(1-2), 1-11. [Link]
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Goh, K. L., & Tan, C. P. (2022). Evaluation of the Structure Characterisation of Hydroxypropyl Bispalmitamide MEA and Ceramide 3. Journal of Physics: Conference Series, 2313, 012042. [Link]
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Niphakis, M. J., et al. (2011). Mass Spectrometric Characterization of Human N-acylethanolamine-hydrolyzing Acid Amidase. Journal of Proteome Research, 10(4), 1844–1853. [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
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Niphakis, M. J., et al. (2011). Mass Spectrometric Characterization of Human N-Acylethanolamine-hydrolyzing Acid Amidase. Journal of Proteome Research, 10(4), 1844-1853. [Link]
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Castiglione, F., et al. (1995). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1258(2), 151-158. [Link]
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Aussenac, F., et al. (2003). Ceramide – Lipid Interactions studied by MD Simulations and Solid-State NMR. Biophysical Journal, 85(6), 3677-3687. [Link]
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Hidayatullah, A., et al. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Jurnal Multidisiplin Madani (MUDIMA), 4(7), 939-948. [Link]
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Vincent, U., et al. (2002). Validation of an analytical procedure for the determination of oxidative hair dyes in cosmetic formulations. Journal of Cosmetic Science, 53(1), 43-58. [Link]
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Iannuzzi, C., et al. (2023). An Investigation on the Relationships between Mass Spectrometric Collisional Data and Biological Activity/Stability of Some N-Acylethanolamine Acid Amidase (NAAA) β-Lactone Inhibitors. Molecules, 28(5), 2315. [Link]
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Gouveia-Figueira, S., & Nording, M. L. (2013). Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells. Journal of Chromatography B, 921-922, 59-67. [Link]
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Application Notes and Protocols for In Vitro Efficacy Testing of Hydroxypropyl Bispalamitide MEA
Introduction: The Role of Pseudo-Ceramides in Skin Barrier Homeostasis
The skin's outermost layer, the stratum corneum (SC), functions as a critical barrier, protecting against environmental insults and preventing excessive water loss. This barrier is often analogized to a "brick and mortar" structure, where corneocytes (bricks) are embedded in a lipid-rich matrix (mortar). Ceramides are the predominant lipid class in this matrix, playing a pivotal role in maintaining the structural integrity and function of the epidermal barrier. Deficiencies in ceramide content are linked to various dry and inflammatory skin conditions, making the topical application of ceramides and their analogs a key strategy in dermatological and cosmetic science.
Hydroxypropyl Bispalamitide MEA (HPB-MEA) is a synthetic pseudo-ceramide designed to mimic the structure and function of natural ceramides.[1] Its structural similarity allows it to integrate into the lamellar lipid structures of the SC, thereby reinforcing the skin's natural barrier. These application notes provide a comprehensive guide to a suite of in vitro assays designed to substantiate the efficacy of HPB-MEA in enhancing skin barrier function, promoting hydration, stimulating endogenous lipid synthesis, and exerting anti-inflammatory effects. The protocols are intended for researchers, scientists, and drug development professionals in the fields of dermatology and cosmetic science.
I. Assessment of Skin Barrier Enhancement
The primary function of HPB-MEA is to restore and enhance the skin's barrier function. This can be quantified in vitro using Reconstructed Human Epidermis (RHE) models, which closely mimic the physiology of the human epidermis.[2][3]
A. Barrier Integrity Assay using Transepidermal Electrical Resistance (TEER)
Scientific Rationale: A compromised skin barrier exhibits increased permeability. Transepidermal Electrical Resistance (TEER) is a non-invasive method to measure the integrity of the tight junctions and overall barrier function of the RHE models.[4] A higher TEER value indicates a more intact and less permeable barrier. This assay can be used to demonstrate the protective effect of HPB-MEA against a chemical insult or its ability to restore a damaged barrier.
Experimental Workflow:
Caption: Workflow for TEER-based barrier function assessment.
Detailed Protocol:
-
RHE Tissue Preparation:
-
Upon receipt, place the RHE tissues (e.g., EpiDerm™, SkinEthic™) in 6-well plates containing pre-warmed assay medium.
-
Incubate overnight at 37°C, 5% CO₂, and ≥90% relative humidity to allow the tissues to equilibrate.[5]
-
-
Application of Test Material:
-
Prepare a formulation containing HPB-MEA (e.g., 1% in a suitable vehicle) and a vehicle-only control.
-
Topically apply a finite dose (e.g., 10-15 mg/cm²) of the formulation evenly onto the surface of the RHE tissues using a sterile spreader.[5]
-
Incubate for a predetermined period (e.g., 24 hours) to allow for penetration and integration of HPB-MEA into the stratum corneum.
-
-
Barrier Disruption (Optional but Recommended):
-
To assess the protective effect, induce barrier damage after the initial incubation with HPB-MEA.
-
A common method is to topically apply a solution of 1% Sodium Dodecyl Sulfate (SDS) in PBS for 1 hour.[6] Other methods include tape stripping.[6]
-
For barrier restoration assessment, apply HPB-MEA after the barrier has been damaged by SDS.
-
-
TEER Measurement:
-
Gently wash the RHE tissues with warm PBS to remove any residual SDS and test formulation.
-
Transfer the tissue inserts to a 24-well plate containing 0.5 mL of pre-warmed PBS in both the apical and basolateral compartments.
-
Measure the electrical resistance using an epithelial voltohmmeter (e.g., EVOM2™).
-
Calculate the TEER value by subtracting the resistance of a blank insert (containing only PBS) and multiplying by the surface area of the tissue insert (e.g., in Ω·cm²).
-
Data Presentation:
| Treatment Group | Barrier Damage | Mean TEER (Ω·cm²) ± SD | % Change vs. Damaged Control |
| Untreated Control | None | 5000 ± 350 | N/A |
| Vehicle Control | 1% SDS | 1500 ± 200 | 0% |
| 1% HPB-MEA | 1% SDS | 3500 ± 300 | +133% |
B. Barrier Permeability Assay using a Fluorescent Dye
Scientific Rationale: A complementary method to TEER is to measure the passage of a fluorescent molecule, such as Lucifer Yellow, across the RHE model. A more robust barrier will restrict the penetration of the dye. This assay provides a visual and quantifiable measure of barrier integrity.
Detailed Protocol:
-
Follow steps 1-3 from the TEER protocol.
-
After the treatment and damage phases, transfer the RHE inserts to a new plate with fresh assay medium in the basolateral compartment.
-
Add a solution of Lucifer Yellow (e.g., 1 mg/mL in PBS) to the apical side of the tissue.
-
Incubate for a defined period (e.g., 6 hours).
-
Collect the medium from the basolateral compartment and measure the fluorescence using a plate reader (Excitation/Emission ~428/536 nm).
-
A lower fluorescence signal in the basolateral medium indicates better barrier function.
II. Evaluation of Keratinocyte Differentiation and Proliferation
HPB-MEA, by mimicking endogenous ceramides, is expected to influence the natural process of keratinocyte differentiation, which is essential for the formation of a healthy stratum corneum.
A. Gene and Protein Expression of Differentiation Markers
Scientific Rationale: Keratinocyte differentiation involves the sequential expression of specific proteins. Early markers include Keratin 1 and 10 (KRT1, KRT10), while late markers include Involucrin (IVL), Loricrin (LOR), and Filaggrin (FLG).[7] An increase in the expression of these markers indicates a promotion of the differentiation process, leading to a more mature and robust epidermal barrier.
Experimental Workflow:
Caption: Workflow for assessing keratinocyte differentiation markers.
Detailed Protocol:
-
Cell Culture:
-
Induction of Differentiation and Treatment:
-
Once cells reach ~80% confluency, switch to a differentiation medium containing high calcium (e.g., 1.2 mM) to induce differentiation.[9]
-
Simultaneously, treat the cells with various concentrations of HPB-MEA (solubilized in a suitable vehicle like DMSO) and a vehicle control.
-
Incubate for 48 to 72 hours.
-
-
Analysis of Gene Expression (RT-qPCR):
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (RT-qPCR) using specific primers for IVL, LOR, FLG, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
-
Analysis of Protein Expression (Western Blot):
-
Lyse the treated cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Involucrin, Loricrin, and Filaggrin.
-
Use an antibody against β-actin or GAPDH as a loading control.
-
Detect with a suitable HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
III. Quantification of Endogenous Lipid Synthesis
A key mechanism for barrier repair is the stimulation of the skin's own lipid production machinery. HPB-MEA may act not just as a structural component but also as a signaling molecule that upregulates the synthesis of endogenous ceramides and other barrier lipids.
A. Ceramide and Sphingolipid Analysis by LC-MS
Scientific Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation and quantification of different lipid species.[10] This assay directly measures the impact of HPB-MEA on the cellular lipidome, particularly the levels of key ceramide species.
Detailed Protocol:
-
Culture and treat NHEK or RHE models with HPB-MEA as described previously.
-
Lipid Extraction:
-
Harvest the cells or tissues and wash with PBS.
-
Perform a lipid extraction using a modified Bligh-Dyer or Folch method with a solvent system like chloroform:methanol (2:1, v/v).[11]
-
The organic phase containing the lipids is collected, dried under nitrogen, and reconstituted in a suitable solvent for LC-MS analysis.[11]
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-QTOF-MS).
-
Use a suitable column (e.g., C18) for lipid separation.
-
Identify and quantify different ceramide species based on their mass-to-charge ratio (m/z) and fragmentation patterns, comparing them to known standards.
-
B. Ceramide Synthase (CerS) Activity Assay
Scientific Rationale: Ceramide synthases (CerS) are a family of enzymes that catalyze the N-acylation of a sphingoid base to form ceramide, a critical step in de novo ceramide synthesis.[12][13] Measuring CerS activity provides a direct assessment of the effect of HPB-MEA on the enzymatic machinery responsible for ceramide production.
Detailed Protocol:
-
Prepare cell or tissue homogenates from HPB-MEA-treated and control samples.
-
Incubate the homogenates with a fluorescently-labeled substrate, such as NBD-sphinganine, and a specific acyl-CoA (e.g., palmitoyl-CoA).[14]
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).[1]
-
Stop the reaction and extract the lipids.
-
Separate the product (NBD-ceramide) from the unreacted substrate (NBD-sphinganine) using Thin-Layer Chromatography (TLC).
-
Quantify the fluorescent spot corresponding to NBD-ceramide using a fluorescence scanner. An increase in fluorescence indicates higher CerS activity.
IV. Assessment of Anti-Inflammatory Potential
Skin barrier dysfunction is often accompanied by inflammation. HPB-MEA may help to reduce inflammatory responses by restoring barrier integrity and potentially through direct immunomodulatory effects.
A. Cytokine Release Assay in Keratinocytes
Scientific Rationale: Keratinocytes can produce pro-inflammatory cytokines such as Interleukin-1α (IL-1α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS) or a combination of TNF-α and Interferon-gamma (IFN-γ). This assay measures the ability of HPB-MEA to suppress the release of these cytokines.
Detailed Protocol:
-
Culture NHEK in 96-well plates until confluent.
-
Pre-treat the cells with HPB-MEA for 24 hours.
-
Introduce an inflammatory stimulus, for example, LPS (1 µg/mL) or a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL).
-
Incubate for another 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1α, IL-6, IL-8, and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15][16][17]
-
Follow the manufacturer's protocol for the ELISA, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.[16]
Data Presentation:
| Treatment Group | Stimulus | IL-6 (pg/mL) ± SD | IL-8 (pg/mL) ± SD |
| Untreated Control | None | < 10 | < 20 |
| Vehicle Control | LPS | 500 ± 50 | 800 ± 75 |
| 1% HPB-MEA | LPS | 250 ± 30 | 450 ± 40 |
V. Evaluation of Skin Hydration Potential
Beyond barrier function, ceramides contribute to skin hydration by trapping water molecules within the lamellar lipid structures.
A. Hyaluronic Acid (HA) Synthesis Assay
Scientific Rationale: Hyaluronic acid is a major glycosaminoglycan in the epidermis that can hold large amounts of water, contributing significantly to skin hydration. Keratinocytes are a primary source of HA in the epidermis. This assay determines if HPB-MEA can stimulate keratinocytes to produce more HA.
Detailed Protocol:
-
Culture and treat NHEK with HPB-MEA as described previously.
-
After the treatment period (e.g., 48 hours), collect the cell culture medium.
-
Quantify the amount of HA secreted into the medium using a commercially available HA ELISA kit.[18]
-
Alternatively, HA can be quantified via HPLC after enzymatic digestion of the medium with hyaluronidase.[18]
-
An increase in HA concentration in the medium indicates a positive effect on skin hydration potential.
Conclusion
The in vitro assays detailed in these application notes provide a robust, multi-faceted approach to substantiating the efficacy of Hydroxypropyl Bispalamitide MEA. By systematically evaluating its effects on barrier integrity, keratinocyte differentiation, endogenous lipid synthesis, inflammation, and hydration, researchers can build a comprehensive data package to support its use in advanced skincare and dermatological formulations. The use of validated models like Reconstructed Human Epidermis, coupled with precise molecular and biochemical analyses, ensures that the generated data is both reliable and relevant to human skin physiology.
References
-
Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products. (2022). National Institutes of Health. [Link]
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In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (n.d.). RE-Place. [Link]
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Application of the Reconstructed Human Epidermis (RhE) Model as an In Vitro Skin Irritation Test for Detection of Irritant Activity in Medical Device Extracts. (n.d.). SlidePlayer. [Link]
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An in vitro skin irritation test using the reconstructed human epidermal model, EpiDerm. (2022). Jove. [Link]
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Analytical studies on hyaluronic acid synthesis by normal human epidermal keratinocytes cultured in a serum-free medium. (n.d.). PubMed. [Link]
-
Reconstructed Human Epidermis Model Test. (n.d.). EURL ECVAM - TSAR. [Link]
-
Optimization of Filaggrin Expression and Processing in Cultured Rat Keratinocytes. (n.d.). PMC. [Link]
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Characterization of In Vitro Differentiation of Human Primary Keratinocytes by RNA-Seq Analysis. (2020). Radboud Repository. [Link]
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In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols. (n.d.). PubMed. [Link]
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Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. (2016). ResearchGate. [Link]
-
In Vitro Modeling of Skin Barrier Disruption and its Recovery by Ceramide-Based Formulations. (2021). PubMed. [Link]
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Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (n.d.). IntechOpen. [Link]
-
A fluorescent assay for ceramide synthase activity. (n.d.). PMC. [Link]
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Differential Marker Expression between Keratinocyte Stem Cells and Their Progeny Generated from a Single Colony. (2021). National Institutes of Health. [Link]
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Cell Culture and estimation of cytokines by ELISA. (2018). Protocols.io. [Link]
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Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis. (n.d.). MDPI. [Link]
-
Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products. (2022). ResearchGate. [Link]
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Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. (2011). Jove. [Link]
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Histologic morphology and involucrin, filaggrin, and keratin expression in normal canine skin from dogs of different breeds and coat types. (2012). PMC. [Link]
-
Keratinocyte derivation procedure in defined conditions. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, Characterization, and In Vitro Evaluation of a New Cross-Linked Hyaluronic Acid for Pharmaceutical and Cosmetic Applications. (n.d.). MDPI. [Link]
-
Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin. (2023). PubMed. [Link]
-
CYTOKINE ELISA. (2011). Bowdish Lab. [Link]
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Vitamin C Stimulates Epidermal Ceramide Production by Regulating Its Metabolic Enzymes. (n.d.). BMB Reports. [Link]
-
Skin Irritation Test (SIT, OECD 439). (n.d.). IIVS.org. [Link]
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TEER Measurement Techniques for In Vitro Barrier Model Systems. (n.d.). SciSpace. [Link]
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Epidermal keratinocytes regulate hyaluronan metabolism via extracellularly secreted hyaluronidase 1 and hyaluronan synthase 3. (n.d.). PMC. [Link]
-
Stagewise keratinocyte differentiation from human embryonic stem cells by defined signal transduction modulators. (n.d.). PMC. [Link]
-
Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region. (n.d.). PMC. [Link]
-
In vitro assays for dermal testing for regulatory purposes. (2018). YouTube. [Link]
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The protein expression of filaggrin, involucrin and loricrin in the... (n.d.). ResearchGate. [Link]
-
The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024). Biomatik. [Link]
-
Hyaluronic Acid – from Production to Application: A Review. (2022). MDPI. [Link]
-
LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. (n.d.). Waters. [Link]
-
A Practical Guide to Advanced Topical Drug Delivery Systems in Dermatology. (2023). Practical Dermatology. [Link]
-
-
RESULTS AND DISCUSSION. (n.d.). Refubium. [Link]
-
-
Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. (n.d.). NCBI. [Link]
-
Reduced Filaggrin Expression Reduces ERK Signaling and Disrupts Desmosomes in Atopic Eczema. (2024). YouTube. [Link]
-
Structure of the yeast ceramide synthase. (2023). bioRxiv. [Link]
-
Single-Cell Transcriptomics Reveals Spatial and Temporal Turnover of Keratinocyte Differentiation Regulators. (2019). Frontiers. [Link]
-
LC–MS Lipidomics: Exploiting a Simple High- Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dos. (2020). University of Cambridge. [Link]
-
The time course of hyaluronan synthesis after the addition of EGF (20...). (n.d.). ResearchGate. [Link]
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- 1. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
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- 11. lipidmaps.org [lipidmaps.org]
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- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Analytical studies on hyaluronic acid synthesis by normal human epidermal keratinocytes cultured in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Hydroxypropyl Bispalamitamide Monoethanolamide (HBPM) in Cell Culture Models
Introduction: Unveiling the Potential of a Novel Ceramide Analog in Cellular Research
Hydroxypropyl bispalmitamide monoethanolamide (HBPM), identified by its CAS number 211184-47-3, is a synthetic ceramide analog designed to mimic the structure and function of endogenous ceramides.[1][2] Ceramides are a class of lipid molecules that are integral components of the cell membrane and play a crucial role in maintaining the skin's barrier function, regulating cellular signaling pathways, and influencing processes such as apoptosis, cell proliferation, and inflammation.[3] Specifically, ceramides are major lipid components of the stratum corneum, contributing significantly to skin hydration and protection against environmental insults.[3]
HBPM, with the chemical formula C39H78N2O5 and a molecular weight of 655.06 g/mol , is characterized by its high lipophilicity.[1][2] This property is central to its proposed mechanism of action, allowing it to integrate into the lipid bilayers of cell membranes. While structurally distinct from naturally occurring ceramides like Ceramide 3, HBPM is engineered to perform similar functions, particularly in the context of skin health.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of HBPM in various cell culture models. We will delve into the underlying scientific principles, provide detailed, step-by-step protocols for its application, and offer insights into the interpretation of experimental outcomes.
Part 1: Scientific Foundation and Mechanistic Considerations
The Rationale for Employing a Ceramide Analog
Natural ceramides are notoriously difficult to formulate and deliver to cells in a controlled manner due to their poor solubility and tendency to aggregate. Synthetic analogs like HBPM offer a more stable and reproducible alternative for studying ceramide-related biological processes. The structural modifications in HBPM are designed to enhance its bioavailability and ease of use in experimental settings while retaining the core functionalities of natural ceramides.
Postulated Mechanisms of Action
While direct molecular targets of HBPM are still under active investigation, its biological activities are thought to stem from its ability to modulate cell membrane properties and influence key signaling pathways. Based on the known functions of ceramides and structurally related lipid amides, several potential mechanisms can be postulated:
-
Skin Barrier Enhancement: In dermatological models, HBPM is expected to integrate into the lipid matrix of keratinocytes, reinforcing the skin's barrier function, reducing transepidermal water loss (TEWL), and improving moisture retention.
-
Anti-inflammatory Effects: Like other ceramide-like molecules, HBPM may exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines in skin cells. This could be particularly relevant in models of inflammatory skin conditions such as atopic dermatitis or psoriasis.
-
Modulation of Cellular Signaling: Ceramides are known second messengers involved in pathways leading to apoptosis, cell cycle arrest, and senescence. HBPM may mimic these functions, making it a valuable tool for cancer research and studies on cellular aging.
The following diagram illustrates a hypothetical workflow for investigating the effects of HBPM on a keratinocyte-based skin barrier model.
Caption: Experimental workflow for studying HBPM in keratinocytes.
Part 2: Protocols for Cell Culture Applications
Reagent Preparation: Handling a Lipophilic Compound
Causality: Due to its high lipophilicity (LogP > 9), HBPM is practically insoluble in aqueous media.[4] Therefore, a stock solution in an appropriate organic solvent is required. The choice of solvent and the final concentration in the cell culture medium are critical to avoid solvent-induced cytotoxicity.
Protocol 2.1.1: Preparation of HBPM Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, 200 proof (100%), sterile
-
Sterile, conical polypropylene tubes (1.5 mL or 15 mL)
-
-
Procedure: a. Aseptically weigh the desired amount of HBPM powder in a sterile microcentrifuge tube. b. To prepare a 10 mM stock solution, add the appropriate volume of DMSO or ethanol. For example, for 10 mg of HBPM (MW: 655.06 g/mol ), add 1.526 mL of solvent. c. Vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath may aid dissolution. d. Visually inspect the solution for any undissolved particles. If necessary, continue vortexing or warming. e. Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. f. Store the stock solution at -20°C, protected from light.
Self-Validation: Always prepare a vehicle control (solvent alone) at the same final concentration used for the HBPM treatment to account for any effects of the solvent on the cells.
Application in a 2D Keratinocyte Monolayer Model
Objective: To assess the effect of HBPM on keratinocyte proliferation, viability, and inflammatory responses.
Cell Line: Human immortalized keratinocytes (HaCaT) or primary human epidermal keratinocytes (NHEK).
Protocol 2.2.1: Treatment of Keratinocytes with HBPM
-
Cell Seeding: a. Culture keratinocytes in appropriate growth medium until they reach 70-80% confluency. b. Trypsinize and seed the cells into multi-well plates (e.g., 96-well for viability assays, 24-well for RNA/protein extraction) at a predetermined density. c. Allow the cells to adhere and grow for 24 hours.
-
HBPM Treatment: a. Prepare serial dilutions of the HBPM stock solution in the complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%). b. Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of HBPM or the vehicle control. c. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Data Presentation: Recommended Concentration Range for Initial Screening
| Concentration (µM) | Final DMSO Conc. (v/v) (from 10 mM stock) |
| 0 (Vehicle Control) | 0.1% |
| 1 | 0.01% |
| 5 | 0.05% |
| 10 | 0.1% |
| 25 | 0.25% (Caution: may be toxic) |
| 50 | 0.5% (Caution: likely toxic) |
Note: The optimal concentration of HBPM will be cell-type and assay-dependent and should be determined empirically through a dose-response experiment.
Assessment of Cellular Responses
Protocol 2.3.1: Cell Viability Assay (MTT Assay)
-
Following the HBPM treatment period, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 2.3.2: Analysis of Gene Expression by qPCR
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA samples.
-
Perform quantitative PCR using primers for target genes (e.g., filaggrin, loricrin for differentiation; TNF-α, IL-6 for inflammation) and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.
The following diagram illustrates a potential signaling pathway that could be investigated in response to HBPM treatment in skin cells.
Caption: Hypothesized signaling pathway for HBPM in skin cells.
Part 3: Advanced Models and Future Directions
For more physiologically relevant studies, consider the following advanced models:
-
3D Human Skin Equivalents: These models, consisting of both epidermal and dermal layers, provide a more accurate representation of human skin. HBPM can be applied topically to these models to assess its effects on barrier function, lipid composition, and tissue morphology.
-
Co-culture Systems: Investigate the interaction between different cell types, such as keratinocytes and immune cells (e.g., T-cells, mast cells), in the presence of HBPM to model inflammatory skin diseases.
Part 4: Troubleshooting and Best Practices
-
Solubility Issues: If HBPM precipitates out of the culture medium, try preparing the dilutions immediately before use and adding them to the cells while gently swirling the plate. Lowering the final concentration or using a different solvent for the stock solution (e.g., a mixture of ethanol and Tween 80) might also be necessary, but will require additional controls.
-
Cytotoxicity: High concentrations of HBPM or the vehicle can be toxic to cells. Always perform a dose-response curve to determine the optimal non-toxic working concentration range for your specific cell type and assay.
-
Consistency: Due to the nature of lipid-based compounds, ensure consistent and thorough mixing at all steps of dilution and application to the cells.
References
- Cooper, M. L., Boyce, S. T., Hansbrough, J. F., Foreman, T. J., & Frank, D. H. (1990). Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents. Journal of surgical research, 48(3), 190–195.
-
Evaluation of the Structure Characterisation of Hydroxypropyl Bispalmitamide MEA and Ceramide 3. (2022). ResearchGate. [Link]
- Meckfessel, M. H., & Brandt, S. (2014). The structure, function, and importance of ceramides in skin and their use as therapeutic agents in skin-care products.
-
PubChem Compound Summary for CID 11193108, this compound. PubChem. [Link]
-
SEPPIC. (n.d.). CERAMOSIDES™ HP. UL Prospector. [Link]
-
Xu, J., Li, M., Tang, S., et al. (2022). Evaluation of the Structure Characterisation of Hydroxypropyl Bispalmitamide MEA and Ceramide 3. ResearchGate. [Link]
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Application Notes & Protocols: Formulation of Hydroxypropyl B_ispalmitamide Monoethanolamide for Topical Delivery
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of Hydroxypropyl B_ispalmitamide Monoethanolamide (HPBM) for topical delivery. HPBM, a synthetic ceramide analogue, is a powerful ingredient for skin barrier repair and moisturization.[1] However, its high melting point and lipophilic nature present significant formulation challenges. This guide outlines the critical pre-formulation analysis, strategic formulation development, and robust characterization protocols required to create stable and effective topical systems. We provide detailed, step-by-step methodologies for producing a model oil-in-water (O/W) cream, along with protocols for essential quality control and performance testing, including in vitro skin permeation studies.
Introduction: The Rationale for HPBM Formulation
Hydroxypropyl B_ispalmitamide Monoethanolamide (HPBM), also known as Ceramide PC-104, is a synthetic molecule engineered to mimic the structure and function of natural ceramides found in the stratum corneum.[1] These endogenous lipids are crucial for maintaining the skin's barrier integrity, preventing transepidermal water loss (TEWL), and protecting against environmental aggressors.[2][3] Due to a decline in natural ceramide levels with age and in certain dermatological conditions, topical replenishment with molecules like HPBM is a cornerstone of advanced skincare and dermo-cosmetic therapy.[2][4]
The primary challenge in formulating HPBM lies in its physicochemical properties: it is a waxy solid with a high melting point and is practically insoluble in water.[5][6] Therefore, successful formulation is not a simple matter of mixing; it requires a systematic approach to ensure the active is properly solubilized and delivered in a stable, aesthetically pleasing, and bioavailable vehicle. The most common and effective method involves a hot melt emulsification process , where HPBM is dissolved in the oil phase at an elevated temperature before being emulsified with the aqueous phase.[2][7][8]
This guide will walk the formulator through the necessary steps, from understanding the molecule's fundamental properties to validating the final product's performance.
Pre-Formulation Analysis: The Scientific Foundation
Before any bench work begins, a thorough understanding of HPBM's physicochemical properties is paramount. These characteristics dictate every subsequent formulation decision, from solvent selection to the manufacturing process.
Key Physicochemical Properties
The following table summarizes the essential properties of HPBM, which are critical for designing a successful topical delivery system.
| Property | Value / Description | Source(s) | Formulation Implication |
| Molecular Formula | C₃₉H₇₈N₂O₅ | [9] | Governs molecular interactions and solubility. |
| Molecular Weight | 655.06 g/mol | [1][5][9] | Influences diffusion rates across membranes. |
| Appearance | Light-colored powder/waxy solid. | [7] | Requires a heating step for incorporation into liquid phases. |
| Melting Point | Estimated 45–70°C. Varies; requires heating to 70-90°C for complete dissolution in oil phase. | [2][6][7] | Critical Parameter: Dictates the temperature for the hot melt process. The oil phase must be heated above this temperature to ensure complete solubilization. |
| Solubility | Soluble in oil; Practically insoluble in water (2.694e-007 mg/L @ 25°C est.). | [5][7] | Confirms the necessity of an emulsion system (O/W or W/O) and a hot melt technique. |
| LogP (o/w) | ~11.9 - 12.99 (estimated) | [5][9] | Highly lipophilic. Indicates a strong affinity for the lipid-rich stratum corneum but also presents a challenge for penetration into deeper skin layers. |
Causality Behind Experimental Choices: The high melting point and extreme lipophilicity (high LogP) are the two most influential factors. The high melting point makes a "hot process" formulation mandatory. The high LogP value confirms that HPBM will reside in the oil phase of an emulsion. This understanding prevents fruitless attempts at cold-process formulations or dissolving it directly into an aqueous base.
Formulation Development Strategy
Our strategy centers on creating a stable oil-in-water (O/W) emulsion. This vehicle type is generally preferred for topical applications due to its non-greasy feel and good spreadability. The core of the process is hot melt emulsification, which ensures the uniform dispersion of HPBM.
Workflow for HPBM Topical Formulation
The following diagram outlines the logical flow from pre-formulation to final product validation.
Caption: Overall workflow for HPBM topical formulation.
Excipient Selection: The Role of Each Component
The choice of excipients is critical for the stability, efficacy, and aesthetics of the final product.
| Excipient Class | Example(s) | Typical Use Level (%) | Causality and Rationale |
| Oil Phase Lipids | Caprylic/Capric Triglyceride, Cetyl Alcohol | 15 - 25 | Forms the oil phase to dissolve HPBM. Caprylic/Capric Triglyceride is a light emollient and good solvent. Cetyl Alcohol is a fatty alcohol that adds viscosity and stability. |
| Emulsifiers | Glyceryl Stearate, PEG-100 Stearate | 3 - 6 | A combination of a non-ionic, low-HLB (Glyceryl Stearate) and high-HLB (PEG-100 Stearate) emulsifier creates a stable O/W emulsion by reducing interfacial tension between oil and water phases. |
| Humectants | Glycerin, Propanediol | 2 - 5 | Attracts and retains moisture in the skin, complementing the occlusive action of HPBM. |
| Thickener/Stabilizer | Xanthan Gum, Carbomer | 0.2 - 1.0 | Increases the viscosity of the continuous (water) phase, which according to Stokes' Law, slows down the rate of droplet creaming, thus enhancing long-term stability.[10] |
| Preservative | Phenoxyethanol, Ethylhexylglycerin | 0.5 - 1.0 | Prevents microbial growth in the water-based formulation, ensuring product safety and longevity. |
| pH Adjuster | Citric Acid, Sodium Hydroxide | q.s. | Adjusts the final pH to be compatible with the skin's natural acidic mantle (typically pH 4.5-5.5). |
Detailed Experimental Protocols
These protocols provide a validated starting point for laboratory-scale development. All steps must be followed precisely to ensure reproducibility.
Protocol: Preparation of a Model 2% HPBM O/W Cream (100g Batch)
This protocol utilizes a hot emulsification technique.[8][11][12]
Materials & Equipment:
-
Two temperature-controlled water baths
-
Two glass beakers (250 mL)
-
Overhead propeller mixer and/or homogenizer
-
Calibrated weighing scale
-
pH meter
Formulation:
| Phase | Ingredient | Weight (g) |
| A (Oil Phase) | Caprylic/Capric Triglyceride | 10.0 |
| Cetyl Alcohol | 5.0 | |
| Glyceryl Stearate & PEG-100 Stearate | 4.0 | |
| Hydroxypropyl B_ispalmitamide MEA | 2.0 | |
| B (Water Phase) | Deionized Water | 75.8 |
| Glycerin | 2.0 | |
| Xanthan Gum | 0.2 | |
| C (Cool-Down Phase) | Phenoxyethanol, Ethylhexylglycerin | 1.0 |
| Citric Acid | q.s. |
Procedure:
-
Phase A Preparation: In a 250 mL beaker, combine Caprylic/Capric Triglyceride, Cetyl Alcohol, Glyceryl Stearate & PEG-100 Stearate, and Hydroxypropyl B_ispalmitamide MEA.
-
Heating Phase A: Place the beaker in a water bath and heat to 80-85°C . Stir gently with a glass rod until all components, especially the HPBM, are fully melted and the phase is clear and homogenous. The temperature is critical to ensure complete dissolution.[2]
-
Phase B Preparation: In a separate 250 mL beaker, combine Deionized Water and Glycerin. Begin stirring with the overhead mixer and slowly sprinkle in the Xanthan Gum to avoid clumping.
-
Heating Phase B: Place this beaker in the second water bath and heat to 80-85°C while stirring. This prevents thermal shock during emulsification.
-
Emulsification: Once both phases are at 80-85°C and homogenous, slowly add Phase A (oil) to Phase B (water) under continuous high-shear mixing or homogenization for 3-5 minutes. A white, uniform emulsion will form.
-
Cooling: Remove the emulsion from the heat and continue to stir with a propeller mixer at a lower speed. This gradual cooling is crucial to prevent the crystallization of high-melting-point lipids.[2]
-
Phase C Addition: When the emulsion has cooled to below 40°C , add the preservative system (Phase C). Mixing at this lower temperature prevents the degradation or evaporation of heat-sensitive ingredients.
-
Final pH Adjustment: Check the pH of the final cream. Adjust to a range of 5.0 - 5.5 using a dilute solution of Citric Acid if necessary.
-
Homogenization (Optional): For finer droplet size and improved long-term stability, a final, brief homogenization step can be performed.
Protocol: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
The Franz diffusion cell is the gold-standard apparatus for evaluating the release and permeation of active ingredients from topical formulations.[13][14][15] This protocol provides a framework for assessing the delivery of HPBM through a synthetic membrane or excised skin.
Objective: To quantify the amount of HPBM that permeates through a membrane over a set period, providing an indication of its bioavailability.
Caption: Schematic of a Franz Diffusion Cell setup.
Materials & Equipment:
-
Franz diffusion cells (vertical type)
-
Circulating water bath set to 32°C (for skin surface) or 37°C (for receptor fluid)[15][16]
-
Synthetic membrane (e.g., Strat-M®) or prepared excised human/animal skin
-
Receptor solution: Due to HPBM's lipophilicity, a standard buffer is insufficient. A solution of Phosphate-Buffered Saline (PBS) with a solubilizing agent (e.g., 20-50% Ethanol, or a non-ionic surfactant like Polysorbate 80) is required to maintain sink conditions.[17]
-
Magnetic stir plate and stir bars
-
Positive displacement pipette
-
HPLC system for analysis
Procedure:
-
System Preparation: Set up the Franz cells and connect them to the circulating water bath to equilibrate the temperature.
-
Receptor Chamber Filling: Fill the receptor chambers with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane area.[18] Place a small stir bar in each chamber.
-
Membrane Mounting: Carefully mount the membrane between the donor and receptor chambers, ensuring a leak-proof seal.[16]
-
Dosing: Apply a finite, accurately weighed amount of the HPBM cream (e.g., 10-15 mg/cm²) evenly onto the membrane surface in the donor chamber.[16][19]
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200 µL) from the sampling arm of the receptor chamber.[16]
-
Volume Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume.[16]
-
Sample Analysis: Analyze the collected samples for HPBM concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of HPBM permeated per unit area (µg/cm²) and plot this against time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
Stability Testing Protocol
Stability testing is essential to determine the shelf-life of the formulation and ensure its physical and chemical integrity under various storage conditions.[20]
Objective: To evaluate the physical and chemical stability of the HPBM cream over time at accelerated and real-time conditions.
Methodology:
-
Sample Preparation: Package the HPBM cream in the final intended container (e.g., airless pumps, jars).
-
Storage Conditions: Place the samples in stability chambers set to the following conditions, as per ICH guidelines:
-
Testing Schedule: Pull samples for analysis at specified time points.[22]
-
Accelerated: 0, 1, 3, and 6 months.
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[21]
-
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for color, odor, and signs of separation or crystallization.
-
pH: Measurement using a calibrated pH meter.
-
Viscosity: Measurement using a viscometer to detect changes in rheology.
-
Microscopic Evaluation: Observation under a microscope to assess droplet size and check for aggregation or coalescence.
-
Assay of Active: Quantification of HPBM content using a validated HPLC method to ensure it remains within 90-110% of the label claim.
-
Acceptance Criteria:
-
No significant change in appearance, color, or odor.
-
pH remains within ±0.5 units of the initial value.
-
Viscosity remains within ±20% of the initial value.
-
No significant change in droplet size distribution or signs of phase separation.
-
HPBM content remains within specifications.
Conclusion
The successful formulation of Hydroxypropyl B_ispalmitamide Monoethanolamide for topical delivery is a multi-faceted process that hinges on a solid understanding of its physicochemical properties. By employing a systematic approach centered on hot melt emulsification, careful excipient selection, and robust analytical validation, it is possible to develop stable and effective delivery systems. The protocols outlined in this guide provide a validated foundation for researchers to build upon, enabling the creation of advanced skincare and therapeutic products that effectively leverage the skin barrier-restoring benefits of this potent synthetic ceramide.
References
-
Evaluation of the Structure Characterisation of Hydroxypropyl B_ispalmitamide MEA and Ceramide 3. (2025). ResearchGate. [Link]
-
hydroxypropyl b_ispalmitamide MEA, 211184-47-3. The Good Scents Company. [Link]
-
Hydroxypropyl b_ispalmitamide monoethanolamide | C39H78N2O5 | CID 11193108. PubChem. [Link]
-
Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. Tioga Research. [Link]
-
How to formulate a ceramide face cream. Formula Botanica. [Link]
-
Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA. [Link]
-
Pseudo-Ceramide 104 (Hydroxypropyl B_ispalmitamide MEA). MySkinRecipes. [Link]
-
Hot melt emulsification shear method for solid lipid-based suspension: from laboratory-scale to pilot-scale production. ResearchGate. [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]
-
Application of Lipids in Hot Melt Extrusion Technology. Journal of Drug Delivery and Therapeutics. [Link]
-
Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms. PMC - NIH. [Link]
- Ceramides, method for their preparation and their application in cosmetics and dermopharmacy.
-
IN VITRO PERMEATION TEST (IVPT) FUNDAMENTALS: SCIENTIFIC AND PRACTICAL CONSIDERATIONS. Center for Research on Complex Generics. [Link]
-
Continuous manufacturing of solid lipid nanoparticles by hot melt extrusion. PubMed. [Link]
-
Methods to Evaluate Skin Penetration In Vitro. MDPI. [Link]
-
Ingredients And Formulation Design For Skin Barrier Repair Products. Ariel Cosmetic. [Link]
-
Franz Diffusion. Auriga Research. [Link]
-
Emulsion Stability And Testing. Agno Pharmaceuticals. [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Everything you need to know about ceramides – And how to formulate with them. School of Natural Skincare. [Link]
-
"In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations". PermeGear. [Link]
-
[guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. Alterlab. [Link]
-
Chapter 35: Self-Emulsifying Lipids and Hot Melt Extrusion Formulations. PharmacyLibrary. [Link]
-
EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. [Link]
-
Permeation studies of chlorpyrifos through skin and synthetic membranes to improve the in vitro dermal absorption assay of lipophilic compounds with ethanolic receptors. ResearchGate. [Link]
-
Design of skin-simulating nanoformulations for ceramide replacement in the skin: a preliminary study. Macedonian Pharmaceutical Bulletin. [Link]
-
Emulsified lipids: formulation and control of end-use properties. OCL - Oilseeds and fats, Crops and Lipids. [Link]
-
Drug Stability Testing: Turbiscan's Precise Insights. Microtrac. [Link]
-
HYDROXYPROPYL B_ISPALMITAMIDE MEA – Ingredient. COSMILE Europe. [Link]
-
Stability Testing of Drug Substances and Drug Products. FDA. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. formulabotanica.com [formulabotanica.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Ingredients And Formulation Design For Skin Barrier Repair Products - Ariel Cosmetic [arielcosmetic.com]
- 5. hydroxypropyl bispalmitamide MEA, 211184-47-3 [thegoodscentscompany.com]
- 6. Hydroxypropyl bispalmitamide monoethanolamide | 211184-47-3 | Benchchem [benchchem.com]
- 7. Hydroxypropyl Bispalmitamide MEA [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C39H78N2O5 | CID 11193108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. agnopharma.com [agnopharma.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Continuous manufacturing of solid lipid nanoparticles by hot melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
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- 22. www3.paho.org [www3.paho.org]
Application Note & Protocol: Quantitative Analysis of Hydroxypropyl Bispalamitamide MEA in Tissue Samples by UHPLC-MS/MS
Abstract
This document provides a comprehensive and validated protocol for the quantification of Hydroxypropyl Bispalamitamide MEA (HPBMEA), a synthetic ceramide analogue, in tissue samples. The methodology employs tissue homogenization, a robust liquid-liquid extraction procedure for lipid recovery, and sensitive and specific quantification using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of HPBMEA in preclinical and clinical tissue matrices. The method has been developed and validated in accordance with international bioanalytical method validation guidelines to ensure data integrity and reliability.
Introduction: The Significance of Quantifying HPBMEA
Hydroxypropyl Bispalamitamide MEA (HPBMEA) is a synthetic ceramide mimic engineered to replicate the structure and function of natural ceramides, which are integral lipid components of the skin's stratum corneum.[1] Natural ceramides play a crucial role in maintaining the skin's barrier function, preventing transepidermal water loss, and protecting against environmental insults. Consequently, synthetic analogues like HPBMEA are of significant interest in the development of dermatological and cosmetic formulations aimed at restoring or enhancing skin barrier integrity.[1]
Accurate quantification of HPBMEA in tissue samples, particularly skin biopsies, is paramount for several key areas of research and development:
-
Pharmacokinetics and Drug Delivery: Determining the penetration, distribution, and retention of topically applied HPBMEA within different skin layers.
-
Efficacy Studies: Correlating the concentration of HPBMEA in the target tissue with therapeutic or cosmetic endpoints.
-
Safety and Toxicology: Assessing the potential for systemic absorption and accumulation in non-target tissues.
The structural similarity of HPBMEA to endogenous lipids necessitates a highly selective and sensitive analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications, offering unparalleled specificity and low detection limits.[2] This application note details a complete workflow, from sample preparation to data analysis, for the robust quantification of HPBMEA in tissue.
Principle of the Method
This method is based on the extraction of lipids from homogenized tissue using a modified biphasic liquid-liquid extraction, followed by chromatographic separation on a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer.
-
Tissue Homogenization: The tissue sample is mechanically disrupted to release its cellular contents, including the target analyte, HPBMEA.
-
Lipid Extraction: A modified Folch extraction is employed, using a chloroform and methanol mixture to efficiently partition lipids (including HPBMEA) into an organic phase, separating them from proteins and other hydrophilic components.
-
UHPLC Separation: The extracted sample is injected onto a C18 reversed-phase column. A gradient elution with organic solvents separates HPBMEA from other lipid species based on its hydrophobicity.
-
MS/MS Detection: The analyte is ionized using electrospray ionization (ESI) in positive mode and detected by Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor the specific transition of the precursor ion (the protonated molecule of HPBMEA) to a characteristic product ion, ensuring high selectivity and sensitivity.
-
Quantification: The concentration of HPBMEA is determined by comparing its peak area to that of a non-endogenous internal standard (IS), using a calibration curve prepared in a surrogate matrix.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier | Notes |
| Hydroxypropyl Bispalamitamide MEA | Analytical Standard (≥98%) | Sourced from a reputable chemical supplier | |
| Ceramide (d18:1/C17:0) (Internal Standard) | ≥99% | Avanti Polar Lipids | Non-endogenous, odd-chain ceramide.[2] |
| Chloroform | HPLC or LC-MS Grade | Fisher Scientific, Sigma-Aldrich | Stabilized with amylene or ethanol. |
| Methanol | HPLC or LC-MS Grade | Fisher Scientific, Sigma-Aldrich | |
| Acetonitrile | HPLC or LC-MS Grade | Fisher Scientific, Sigma-Aldrich | |
| Isopropanol | HPLC or LC-MS Grade | Fisher Scientific, Sigma-Aldrich | |
| Formic Acid | LC-MS Grade (≥99%) | Thermo Fisher Scientific, Sigma-Aldrich | Mobile phase modifier. |
| Ammonium Formate | LC-MS Grade (≥99%) | Sigma-Aldrich | Mobile phase modifier. |
| Water | Type I Ultrapure, 18.2 MΩ·cm | Milli-Q® system or equivalent | |
| Phosphate Buffered Saline (PBS), pH 7.4 | Cell culture grade | Gibco, Sigma-Aldrich | For tissue rinsing. |
| Blank Tissue Matrix (e.g., porcine skin, control animal tissue) | Sourced ethically and appropriately | For calibration standards and quality controls. |
Equipment
-
Tissue Homogenizer: Bead beater (e.g., Precellys) with ceramic beads or a rotor-stator homogenizer.
-
Centrifuge: Refrigerated, capable of achieving >3000 x g.
-
Evaporator: Nitrogen evaporator or centrifugal vacuum concentrator.
-
UHPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class, or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S, Agilent 6495C).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Standard laboratory glassware and calibrated pipettes.
Experimental Protocol
Preparation of Standard Solutions
-
HPBMEA Primary Stock (1 mg/mL): Accurately weigh ~1 mg of HPBMEA standard and dissolve in 1 mL of chloroform:methanol (1:1, v/v).
-
Internal Standard (IS) Primary Stock (1 mg/mL): Accurately weigh ~1 mg of Ceramide (d18:1/C17:0) and dissolve in 1 mL of chloroform:methanol (1:1, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the HPBMEA primary stock with methanol to create calibration standards.
-
IS Working Solution (1 µg/mL): Dilute the IS primary stock with methanol. This solution will be added to all samples, calibration standards, and quality controls.
Sample Preparation Workflow
The following workflow is critical for ensuring the reproducible extraction of HPBMEA from the complex tissue matrix.
Step-by-Step Protocol:
-
Tissue Collection and Rinsing: Excise tissue samples and rinse with ice-cold PBS to remove any blood or external contaminants. Blot dry and weigh accurately (typically 20-50 mg).
-
Homogenization: Place the weighed tissue into a 2 mL tube containing ceramic beads and 500 µL of ice-cold PBS. Homogenize using a bead beater until the tissue is completely dissociated.
-
Internal Standard Spiking: To the tissue homogenate, add 20 µL of the 1 µg/mL IS working solution. This early addition of the IS is crucial as it accounts for variability during the entire extraction process.[2]
-
Lipid Extraction: Add 2 mL of chloroform:methanol (2:1, v/v) to the homogenate.
-
Vortexing and Incubation: Vortex the mixture vigorously for 2 minutes, followed by incubation at 4°C for 15 minutes to ensure thorough lipid extraction.
-
Phase Separation: Add 500 µL of ultrapure water to the mixture to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper aqueous phase and the lower organic phase containing the lipids.
-
Collection of Organic Layer: Carefully aspirate the lower organic phase using a glass pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% formic acid). Vortex thoroughly to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris. Transfer the supernatant to an LC autosampler vial for analysis.
UHPLC-MS/MS Analysis
Rationale for Method Parameters: A reversed-phase C18 column is selected due to the hydrophobic nature of HPBMEA. The gradient elution starts with a higher aqueous content to focus the analytes at the head of the column and gradually increases the organic content to elute lipids based on their hydrophobicity. Formic acid and ammonium formate are added to the mobile phase to improve peak shape and enhance protonation for positive ion ESI.[3]
| Parameter | Condition |
| UHPLC Column | Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 60% B; 1-8 min: 60-98% B; 8-9 min: 98% B; 9-9.1 min: 98-60% B; 9.1-12 min: 60% B |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| MRM Transitions | See Table below |
MRM Transitions:
The precursor ion for HPBMEA is its protonated molecule [M+H]⁺. The molecular weight of HPBMEA (C₃₉H₇₈N₂O₅) is 655.05 g/mol , so the precursor ion will be at m/z 656.6.[4] Product ions are generated by the fragmentation of the precursor ion in the collision cell. The most stable and abundant product ions should be selected for quantification (quantifier) and confirmation (qualifier).
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) | Purpose |
| HPBMEA | 656.6 | Predicted: ~256.3 (Palmitic acid fragment) | Optimized experimentally | Quantifier |
| HPBMEA | 656.6 | Predicted: ~400.4 (Loss of one palmitoyl chain) | Optimized experimentally | Qualifier |
| Ceramide (d18:1/C17:0) (IS) | 552.5 | 264.3 | 35 | Quantifier |
Note: The predicted product ions for HPBMEA are based on common fragmentation patterns of amide-containing lipids. These values must be confirmed and optimized experimentally by infusing a standard solution of HPBMEA into the mass spectrometer.
Method Validation
To ensure the reliability of the data, the method must be validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[5]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their acceptance criteria.
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least 6 different blank tissue lots for interferences at the retention time of HPBMEA and IS. | Response in blank samples should be <20% of the LLOQ for HPBMEA and <5% for the IS. |
| Calibration Curve & Linearity | Analyze calibration standards (at least 6 non-zero points) in triplicate on 3 separate days. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) with n=5 replicates per run, across 3 runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision (CV): ≤15% (≤20% at LLOQ).[5] |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve. | Must be quantifiable with accuracy within 80-120% and precision ≤20%. Signal-to-noise ratio should be ≥10.[5] |
| Matrix Effect | Compare the response of HPBMEA in post-extraction spiked blank matrix with the response in a neat solution. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Extraction Recovery | Compare the response of pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Evaluate the stability of HPBMEA in tissue homogenates and extracted samples under various storage conditions (bench-top, freeze-thaw, long-term frozen). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Data Analysis and Quantification
The concentration of HPBMEA in a given tissue sample is calculated using the following equation:
Concentration_HPBMEA = (Area_HPBMEA / Area_IS) * (Response_Factor)
The Response Factor is determined from the linear regression of the calibration curve, where the ratio of the analyte area to the IS area is plotted against the nominal concentration of the calibration standards.
System Suitability
Before each analytical run, a system suitability test should be performed by injecting a mid-level QC sample multiple times (e.g., n=5). The retention time and peak area of HPBMEA and the IS should show a coefficient of variation (CV) of ≤10% to ensure the system is performing optimally.
Conclusion
This application note provides a detailed, robust, and scientifically sound protocol for the quantification of Hydroxypropyl Bispalamitamide MEA in tissue samples using UHPLC-MS/MS. The methodology is grounded in established principles of lipid extraction and bioanalysis. Adherence to the described procedures and validation criteria will ensure the generation of high-quality, reproducible, and defensible data for pharmacokinetic, efficacy, and safety studies in the fields of dermatology and cosmetic science.
References
-
Selvam, C., et al. (2008). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Visualized Experiments. Available at: [Link]
-
Huang, Q., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Available at: [Link]
-
Jiang, X., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Ismail, R., et al. (2022). Evaluation of the Structure Characterisation of Hydroxypropyl Bispalmitamide MEA and Ceramide 3. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
PubChem. Hydroxypropyl bispalmitamide monoethanolamide. National Center for Biotechnology Information. Available at: [Link]
-
Liebisch, G., et al. (2014). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. Available at: [Link]
-
The Good Scents Company. N-[3-[hexadecanoyl(2-hydroxyethyl)amino]-2-hydroxypropyl]-N-(2-hydroxyethyl)hexadecanamide. Available at: [Link]
-
Cho, K., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Merrill Jr, A. H., et al. (2009). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). LIPID MAPS. Available at: [Link]
-
Kasprzyk-Pawelec, A., et al. (2014). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Acta Poloniae Pharmaceutica. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Avanti Polar Lipids. C17 Ceramide (d18:1/17:0). Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Surfactant Encyclopedia. (2013). Hydroxypropyl bispalmitamide MEA. Available at: [Link]
-
Patel, M., et al. (2022). Preparation of polar embedded C18 stationary phase for efficient separation of peptides and proteins in high performance liquid chromatography. Polymers. Available at: [Link]
-
Plachká, K., & Šatínský, D. (2019). FDA guideline - Bioanalytical Method Validation. PharmaCompass. Available at: [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]
-
Selvam, C., et al. (2008). C18 ceramide analysis in mammalian cells employing reversed-phase high-performance liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]
Sources
Application Notes and Protocols for Evaluating Skin Barrier Function with Hydroxypropyl Bispalamitamide Monoethanolamide
Introduction: The Stratum Corneum and the Imperative of Barrier Integrity
The skin's primary role as a protective interface against the external environment is executed by its outermost layer, the stratum corneum (SC). This highly organized structure is often described by the "brick and mortar" model, where protein-rich corneocytes (the "bricks") are embedded in a continuous matrix of intercellular lipids (the "mortar"). This lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, is critical for maintaining the skin's permeability barrier, preventing excessive transepidermal water loss (TEWL), and protecting against the ingress of allergens and irritants.[1][2]
A disruption in this delicate lipid architecture, particularly a deficiency in ceramides, is a hallmark of compromised skin barrier function, leading to conditions such as atopic dermatitis, psoriasis, and generalized dry, sensitive skin.[3][4] Consequently, strategies aimed at replenishing these crucial lipids are paramount in dermatological research and cosmetic science. Hydroxypropyl bispalmitamide monoethanolamide (HBME) is a synthetic pseudo-ceramide designed to mimic the structure and function of natural ceramides.[5][6] Its integration into the SC lipid lamellae helps to restore barrier integrity, enhance hydration, and improve overall skin resilience.[6][7]
This guide provides a comprehensive overview of robust, field-proven methodologies for quantifying the efficacy of HBME and other barrier-restoring actives. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key in-vivo biophysical techniques.
The Role of HBME in Restoring the "Brick and Mortar" Structure
Ceramides are essential for forming the highly ordered, lamellar structures within the intercellular space of the stratum corneum.[2][8] A deficiency in total ceramide content or an altered ceramide profile can lead to a disorganized, more permeable barrier.[3][4] HBME functions as a ceramide mimetic; its molecular structure allows it to integrate into the lipid bilayers, effectively replenishing the depleted "mortar." This structural reinforcement helps to decrease the molecular space through which water can escape, thereby reducing TEWL and increasing the water-holding capacity of the SC. The clinical benefit of applying formulations containing synthetic ceramides is a significant improvement in skin barrier function and hydration.[9]
Caption: Role of HBME in restoring the skin's "brick and mortar" structure.
Part 1: Foundational In-Vivo Evaluation Techniques
The following non-invasive techniques form the cornerstone of skin barrier function assessment in a clinical or research setting. They provide quantitative data on the functional status of the stratum corneum.
Transepidermal Water Loss (TEWL)
Principle: TEWL is the measurement of water vapor flux density diffusing from the body surface to the atmosphere.[10] It is considered the gold-standard for assessing the "inside-out" integrity of the skin's permeability barrier. A healthy, intact barrier effectively limits water evaporation, resulting in low TEWL values. Conversely, a damaged barrier allows for increased water loss, leading to higher TEWL readings.[11]
Instrumentation: An open-chamber evaporimeter (e.g., Tewameter®) is the most common device. It uses two pairs of temperature and relative humidity sensors to calculate the vapor pressure gradient, which is proportional to the rate of water loss.[11]
Caption: Standardized workflow for conducting TEWL measurements.
Detailed Protocol:
-
Subject Preparation & Environmental Control (The Causality): This step is critical for data integrity. The skin's physiological state is highly sensitive to temperature and humidity.
-
Protocol: Acclimatize subjects for a minimum of 20-30 minutes in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% RH).[12] This ensures that measurements reflect the skin's basal state, not a transient reaction to environmental changes.
-
Self-Validation: Documenting and reporting environmental conditions is essential for reproducibility.
-
-
Probe Handling & Measurement:
-
Protocol: Hold the probe perpendicular to the skin surface without applying pressure. Pressure can occlude the skin and artificially lower the TEWL reading.
-
Protocol: Allow the reading to stabilize for 30-60 seconds before recording the value. Most modern instruments will auto-detect stability.
-
Protocol: Take at least three consecutive measurements at each site and calculate the average to minimize random error.
-
-
Data Interpretation:
-
A statistically significant decrease in TEWL at a site treated with an HBME formulation, compared to an untreated or vehicle control site, indicates an improvement in barrier function.
-
| Skin Barrier Condition | Typical TEWL Range (g/m²/h) on Forearm |
| Very Healthy / Well-Functioning | < 10 |
| Healthy | 10 - 15 |
| Compromised / Dry Skin | 15 - 25 |
| Severely Damaged (e.g., Atopic Skin) | > 25 |
| Data synthesized from multiple dermatological sources.[11][13] |
Corneometry (Skin Hydration)
Principle: Corneometry measures the capacitance of the skin, which is directly related to its water content.[14][15] As water has a higher dielectric constant than other skin components, higher capacitance values correlate with higher levels of hydration in the stratum corneum. While not a direct measure of barrier integrity like TEWL, hydration is a critical indicator of barrier function. A healthy barrier retains water effectively.
Instrumentation: A Corneometer® probe measures electrical capacitance. The measurement depth is shallow (10-20 µm), ensuring it reflects the hydration of the stratum corneum.[15]
Detailed Protocol:
-
Subject Preparation: Follow the same acclimatization protocol as for TEWL.
-
Probe Handling & Measurement:
-
Protocol: Press the probe head flat and with consistent, gentle pressure onto the skin surface. An integrated spring in most probes helps standardize the pressure.
-
Protocol: The measurement is instantaneous. Take three readings per site and average them.
-
Self-Validation: Before each session, calibrate the probe using the manufacturer's provided standards to ensure accuracy. Clean the probe tip between each measurement site to avoid cross-contamination from skin lipids or product residue.
-
-
Data Interpretation:
-
An increase in Corneometer units (arbitrary units, A.U.) indicates improved skin hydration. A formulation containing HBME is expected to significantly increase hydration levels compared to baseline and a control vehicle.
-
| Hydration Level | Typical Corneometer Range (A.U.) |
| Very Dry Skin | < 30 |
| Dry Skin | 30 - 40 |
| Normal Skin | 40 - 50 |
| Well-Hydrated Skin | > 50 |
| Values are indicative and can vary by instrument and body site.[14][16] |
Skin Surface pH Measurement
Principle: The skin's surface is naturally acidic, with a pH typically between 4.5 and 5.5.[17] This "acid mantle" is crucial for the activity of enzymes involved in lipid synthesis and desquamation, as well as for providing a defense against pathogenic microbes.[18] A compromised barrier is often associated with an elevated (more alkaline) pH.
Instrumentation: A skin pH meter with a planar glass electrode is used.[17][18] This design allows for direct, non-invasive contact with the skin surface.
Detailed Protocol:
-
Subject Preparation: Follow standard acclimatization. Ensure the test area has not been washed for at least 2-3 hours.
-
Calibration (The Causality): This is the most critical step for trustworthy results.
-
Protocol: Calibrate the electrode immediately before measurement using at least two standard buffer solutions (e.g., pH 4.0 and pH 7.0) that bracket the expected skin pH range. This corrects for any drift in the electrode's response.
-
-
Measurement:
-
Protocol: Moisten the skin surface with a single drop of deionized water to ensure proper electrical contact for the electrode, unless using a dry electrode system.
-
Protocol: Gently place the flat electrode on the test site and wait for the reading to stabilize (typically 15-30 seconds).
-
Protocol: Clean the electrode with deionized water and a soft cloth between each reading.
-
-
Data Interpretation:
-
A successful barrier-repairing formulation should help maintain or restore the skin's natural acidic pH. A statistically significant shift towards a more physiological pH (e.g., from a baseline of 6.0 down to 5.2) after treatment with an HBME product would be a positive outcome.
-
Part 2: Advanced and Mechanistic Evaluation Techniques
These methods provide deeper insights into the structural and compositional changes within the stratum corneum following treatment.
Tape Stripping
Principle: Tape stripping is a minimally invasive technique that sequentially removes layers of the stratum corneum using an adhesive tape.[19][20] The collected corneocytes can then be analyzed for a variety of biomarkers, including total protein content (as a measure of SC thickness removed) and specific lipid profiles.[20][21]
Application with HBME: This method can be used to determine the penetration profile of a formulation or to analyze changes in the endogenous lipid composition of the SC after treatment.
Caption: General workflow for tape stripping and subsequent biochemical analysis.
Detailed Protocol:
-
Sampling:
-
Protocol: Use standardized adhesive discs (e.g., D-Squame®) for consistency.
-
Protocol: Apply the disc to the skin and press down with a standardized weight (e.g., 225 g/cm²) for a set time (e.g., 5 seconds) to ensure uniform adhesion.
-
Protocol: Remove the tape strip in a single, fluid motion at a consistent angle.
-
Protocol: Place each subsequent strip on a separate labeled slide or into a vial.
-
-
Analysis - Protein Quantification (The Causality):
-
Protocol: The amount of SC removed per strip is not uniform; it's typically higher on the first few strips. Quantifying the protein on each strip (e.g., using a colorimetric protein assay) is essential to normalize any subsequent biomarker analysis.[19] This allows you to express lipid content per mg of protein, providing a true concentration profile.
-
-
Analysis - Lipid Extraction:
-
Protocol: Lipids can be extracted from the tapes using a solvent mixture (e.g., ethyl acetate:methanol).[20]
-
Protocol: The extracted lipids can then be analyzed by techniques like High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify changes in ceramide profiles.
-
-
Data Interpretation:
-
When evaluating an HBME formulation, an increase in the total ceramide content (endogenous + exogenous HBME) within the SC layers would be expected. Furthermore, one could analyze for specific changes in the ratios of endogenous ceramides, which may be stimulated by the presence of the synthetic ceramide.
-
Confocal Raman Microscopy
Principle: Confocal Raman Spectroscopy is a powerful, non-invasive optical technique that provides detailed biochemical information about the skin in-vivo.[22][23] It works by focusing a laser into the skin and analyzing the inelastically scattered light, which provides a vibrational "fingerprint" of the molecules present. It can be used to create depth profiles of water, lipids, and Natural Moisturizing Factor (NMF) components within the stratum corneum.[24][25]
Application with HBME: This is the most direct non-invasive method to visualize and quantify changes in water and lipid distribution throughout the SC following product application.
Protocol Outline:
-
Subject Preparation: Subjects should be comfortably positioned and remain still during the measurement. Acclimatization is required.
-
Measurement:
-
Protocol: A baseline "depth map" of the SC is recorded by taking spectra at incremental depths (e.g., every 2 µm) from the surface down into the viable epidermis.
-
Protocol: The test product containing HBME is applied.
-
Protocol: Subsequent depth maps are recorded at the same site at various time points post-application.
-
-
Data Analysis (The Causality):
-
Protocol: Sophisticated software is used to deconstruct the Raman spectra at each depth point. Specific Raman bands are integrated to quantify the relative amounts of key components. For example, the O-H stretching region (for water) and C-H stretching region (for lipids) are analyzed.
-
Self-Validation: Comparing the post-application profiles to the baseline profile from the same individual provides a highly reliable measure of the product's effect, as it controls for inter-individual variability.
-
-
Data Interpretation:
-
A successful HBME formulation will show a significant increase in the water concentration profile throughout the depth of the stratum corneum. It may also show an increase in the lipid-to-protein ratio, indicating the integration of HBME into the intercellular matrix.[23] This technique provides unparalleled insight into the location and magnitude of the barrier-repairing effect.
-
References
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Title: Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases Source: Journal of Lipid Research URL: [Link]
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Title: Hydroxypropyl Bispalmitamide MEA (Explained + Products) Source: INCIDecoder URL: [Link]
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Title: Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies Source: Maedica (Bucur) URL: [Link]
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Title: Sensitive Skin: Assessment of the Skin Barrier Using Confocal Raman Microspectroscopy Source: Skin Pharmacology and Physiology URL: [Link]
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Title: Ceramides and Skin Health: New Insights Source: PubMed URL: [Link]
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Title: Tape Stripping Technique for Stratum Corneum Protein Analysis Source: PubMed URL: [Link]
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Title: Guidelines for transepidermal water loss (TEWL) measurement. A report from the Standardization Group of the European Society of Contact Dermatitis Source: PubMed URL: [Link]
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Title: Evaluation of the Structure Characterisation of Hydroxypropyl Bispalmitamide MEA and Ceramide 3 Source: ResearchGate URL: [Link]
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Title: The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations Source: British Journal of Pharmacology URL: [Link]
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Title: Measurement of Skin Surface pH Source: PubMed URL: [Link]
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Title: Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation Source: MDPI URL: [Link]
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Title: Efficacy of Ceramide-Containing Formulations on UV-Induced Skin Surface Barrier Alterations Source: Journal of Drugs in Dermatology URL: [Link]
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Title: Intercellular and intracellular functions of ceramides and their metabolites in skin (Review) Source: International Journal of Molecular Medicine URL: [Link]
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Title: Assessment of skin barrier function using skin images with topological data analysis Source: Scientific Reports URL: [Link]
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Title: Developing Superior Skin Care Products Using Holistic Formulation Design Source: UL Prospector URL: [Link]
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Title: Noninvasive assessment of skin barrier function: evaluating ceramide-based moisturizer using confocal Raman spectroscopy Source: Journal of Biomedical Optics URL: [Link]
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Title: Transepidermal Water Loss (TEWL) Source: Eurofins URL: [Link]
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Title: The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications Source: ResearchGate URL: [Link]
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Title: Role of Ceramide in the Barrier Function of the Stratum Corneum, Implications for the Pathogenesis of Atopic Dermatitis Source: Longdom Publishing URL: [Link]
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Title: Confocal Raman Spectroscopy Coupled With in Vitro Permeation Testing to Study the Effects of Formalin Fixation on the Skin Source: Journal of Pharmaceutical Sciences URL: [Link]
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Title: Measurement of skin hydration (corneometry) following washing techniques Source: ResearchGate URL: [Link]
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Title: (PDF) Tape Stripping Technique for Stratum Corneum Protein Analysis Source: ResearchGate URL: [Link]
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Title: Measurement of Skin Surface pH Source: SpringerLink URL: [Link]
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Title: The Skin Barrier and Moisturization: Function, Disruption, and Mechanisms of Repair Source: Karger Publishers URL: [Link]
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Title: Clinical Protocol RH02478 Source: Amazon S3 URL: [Link]
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Title: Properties of ceramides and their impact on the stratum corneum structure. Part 2: stratum corneum lipid model systems Source: PubMed URL: [Link]
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Title: Products That Contain HYDROXYPROPYL BISPALMITAMIDE MEA Source: EWG Skin Deep® Cosmetics Database URL: [Link]
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Title: The Truth About Ceramides: Are They Really Helping Your Skin? Source: Deveraux Specialties URL: [Link]
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Title: (PDF) Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool Source: ResearchGate URL: [Link]
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Title: Skin pH Measurement Source: Eurofins URL: [Link]
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Title: Confocal Raman Microspectroscopy: A New Paradigm in the Diagnosis of Sensitive Skin? Source: Karger Publishers URL: [Link]
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Title: Exploratory study to evaluate two clinical methods for assessing moisturizing effect on skin barrier repair Source: Journal of Cosmetic Dermatology URL: [Link]
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Title: Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography Source: PubMed URL: [Link]
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Title: Sensitive Skin: Assessment of the Skin Barrier Using Confocal Raman Microspectroscopy Source: Karger Publishers URL: [Link]
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Title: Skin 101: Understanding the Fundamentals of Skin Barrier Physiology—Why is This Important for Clinicians? Source: The Journal of Clinical and Aesthetic Dermatology URL: [Link]
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Title: Treatment with Synthetic Pseudo-Ceramide Improves Atopic Skin Switching the Ceramide Profile to a Healthy Skin Phenotype Source: ResearchGate URL: [Link]
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Title: Corneometer® CM 825 Source: Courage + Khazaka electronic GmbH URL: [Link]
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Title: Skin pH Balance Test Source: Zurko Research URL: [Link]
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Title: Role of ceramide 1 in the molecular organization of the stratum corneum lipids Source: PubMed URL: [Link]
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Title: Understanding the Epidermal Barrier in Healthy and Compromised Skin: Clinically Relevant Information for the Dermatology Practitioner Source: The Journal of Clinical and Aesthetic Dermatology URL: [Link]
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Application Notes & Protocols: A Guide to Creating Pseudo-Ceramide-Based Liposomal Membranes for Advanced Drug Delivery
Introduction: The Strategic Advantage of Pseudo-Ceramides in Liposomal Drug Delivery
Liposomes are versatile nanocarriers that have revolutionized drug delivery by encapsulating therapeutic agents in a biocompatible lipid bilayer, protecting them from degradation and enabling targeted delivery.[1][2] A critical component in optimizing liposome performance, particularly for dermal and transdermal applications, is the composition of this bilayer. While natural ceramides are integral to the skin's barrier function, their use in formulations can be limited by high cost, potential for batch-to-batch variability, and complex extraction processes.
This guide focuses on the strategic implementation of pseudo-ceramides —synthetic molecules designed to mimic the structure and function of natural ceramides. These man-made lipids offer significant advantages, including high purity, enhanced stability, and cost-effectiveness, making them ideal for scalable pharmaceutical production.[3] By incorporating pseudo-ceramides, researchers can create liposomal membranes with a stable lamellar structure, offering superior control over membrane properties and enhancing their applicability in drug delivery, dermatology, and cosmetics.[4][5] This document provides a comprehensive framework, from theoretical principles to validated protocols, for developing and characterizing robust pseudo-ceramide-based liposomal drug delivery systems.
Principles of Formulation: Engineering High-Integrity Liposomal Membranes
The success of a pseudo-ceramide-based liposome formulation hinges on the rational selection of its components. Each molecule plays a distinct and synergistic role in the final structure's stability, drug retention capability, and biocompatibility.
The Core Components: A Synergistic Trio
A stable and functional pseudo-ceramide liposome is typically built from three key lipid types:
-
Pseudo-Ceramide: This is the foundational structural lipid. Its function is to form a stable, ordered lamellar phase that mimics the stratum corneum, reducing membrane permeability and preventing premature drug leakage.[4] Synthetic pseudo-ceramides are often preferred over natural ones as they are more stable and free from contaminants.[3]
-
Helper Phospholipid: Phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), are crucial for forming the basic bilayer structure. Their amphipathic nature drives the self-assembly of vesicles in an aqueous environment.[6]
-
Cholesterol: This molecule is an indispensable membrane stabilizer.[7] Cholesterol inserts itself into the lipid bilayer, where it modulates membrane fluidity, reduces permeability to water-soluble molecules, and increases mechanical strength and stability.[7][8][9] Its presence helps to decrease the fluidity of the bilayer, leading to more stable vesicles.[10]
Causality in Component Ratios
The molar ratio of these components is a critical parameter that dictates the liposome's physical characteristics. A well-established starting point for a robust formulation is a molar ratio of Pseudo-Ceramide:Phospholipid:Cholesterol around 30:45:25 (vol%) .[6]
-
High Pseudo-Ceramide Content (e.g., 30%): Ensures a densely packed, low-permeability membrane, which is critical for retaining the encapsulated drug.
-
Optimal Cholesterol (e.g., 25-50%): At this concentration, cholesterol effectively fills the gaps between the bulkier lipid molecules, preventing the membrane from becoming too rigid or too leaky.[9] This enhances vesicle resistance to aggregation and improves stability.[8] Formulations with an optimized phospholipid-to-cholesterol ratio exhibit greater stability and functionality.[8]
Encapsulation Strategy: Hydrophilic vs. Lipophilic Drugs
The nature of the therapeutic agent dictates the encapsulation strategy.
-
Hydrophilic Drugs: These water-soluble compounds (e.g., peptides, small molecule salts) are encapsulated within the aqueous core of the liposome. The formulation process must maximize the entrapped aqueous volume.
-
Lipophilic (Hydrophobic) Drugs: These fat-soluble compounds (e.g., certain chemotherapeutics, cannabinoids) are incorporated directly into the lipid bilayer. The encapsulation efficiency for these drugs is often high, approaching 100% in some cases.[1]
The choice of formulation method must align with the drug's properties to achieve optimal loading.
Experimental Workflow and Protocols
This section provides detailed, step-by-step protocols for the preparation and characterization of pseudo-ceramide-based liposomes. The workflow is designed to be a self-validating system, with quality control checkpoints integrated throughout the process.
Overall Experimental Workflow
The diagram below illustrates the complete workflow, from initial lipid preparation to final product characterization.
Caption: Workflow for pseudo-ceramide liposome preparation and characterization.
Protocol 1: Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a robust and widely used technique for preparing liposomes.[2][11][12] It involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution.[2]
Materials:
-
Pseudo-ceramide, Phospholipid (e.g., POPC), Cholesterol
-
Organic Solvent: Chloroform or a chloroform:methanol mixture (2:1, v/v)
-
Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (or other aqueous solution containing the hydrophilic drug)
-
Round-bottom flask, Rotary evaporator, Water bath, Vacuum pump
Procedure:
-
Lipid Dissolution: Accurately weigh the lipids (pseudo-ceramide, POPC, cholesterol) in the desired molar ratio and dissolve them in the organic solvent in a round-bottom flask. Swirl gently until the solution is clear and homogenous.[13]
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the highest transition temperature (Tm) of the lipids (typically 40-50°C). Rotate the flask and gradually reduce the pressure to evaporate the solvent. A thin, uniform lipid film will form on the inner wall of theflask.[6][11]
-
Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours (or overnight).[6][13] This step is critical to prevent solvent-induced toxicity or instability.
-
Hydration: Add the aqueous hydration buffer (pre-heated to the same temperature as the water bath) to the flask.[13] If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Agitate the flask by hand or on a vortex mixer until all the lipid film is suspended, forming a milky suspension of multilamellar vesicles (MLVs).[6] The hydration process should last for approximately 1 hour.[6]
Protocol 2: Liposome Sizing via Extrusion
The MLVs produced by hydration are heterogeneous in size. Extrusion is a necessary downstream step to produce unilamellar vesicles (LUVs) with a uniform and controlled size distribution.[14][15]
Materials:
-
MLV suspension from Protocol 1
-
Liposome Extruder (e.g., handheld mini-extruder)
-
Polycarbonate membranes (e.g., 400 nm and 100 nm pore sizes)
-
Heating block or water bath
Procedure:
-
Pre-filtration (Optional but Recommended): To prevent membrane clogging, it is advisable to first pass the MLV suspension through a larger pore size membrane (e.g., 400 nm).[6]
-
Assembly: Assemble the extruder with the desired final pore size membrane (e.g., 100 nm). Ensure the extruder is pre-heated to the same temperature used for hydration to maintain lipid fluidity.
-
Extrusion: Load the MLV suspension into one of the extruder's syringes. Force the suspension through the polycarbonate membrane into the second syringe. Repeat this process for an odd number of passes (e.g., 11 to 21 times).[6] This repeated passage ensures a narrow and homogenous size distribution.[14]
-
Collection: Collect the final translucent suspension of LUVs. Store at 4°C.
Characterization and Quality Control: A Self-Validating System
Thorough characterization is essential to ensure the liposomal formulation meets the required critical quality attributes (CQAs) for drug delivery applications.[16]
Table 1: Key Characterization Parameters and Methodologies
| Parameter | Method | Rationale & Expected Outcome |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Confirms vesicle size and homogeneity. A PDI < 0.2 indicates a narrow, monodisperse population, which is crucial for predictable in vivo behavior.[14] |
| Zeta Potential | Laser Doppler Velocimetry (via DLS instrument) | Measures surface charge. A zeta potential of ±30 mV or greater typically indicates good colloidal stability due to electrostatic repulsion between vesicles. |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | Chromatography (HPLC, SEC), Spectroscopy | Quantifies the amount of drug successfully entrapped.[16][17][] EE% is a critical measure of formulation success.[19] |
| Morphology & Lamellarity | Transmission Electron Microscopy (TEM), Cryo-TEM | Visualizes vesicle shape, size distribution, and lamellarity (unilamellar vs. multilamellar).[16] Confirms the formation of spherical, unilamellar vesicles. |
| In-Vitro Drug Release | Dialysis Method, Sample and Separate | Assesses the rate of drug release from the liposomes in a simulated physiological environment (e.g., PBS at 37°C).[16] |
| Stability | Monitor Size, PDI, and Drug Leakage over Time | Evaluates the formulation's shelf-life under specific storage conditions (e.g., 4°C).[16][20] Stability studies are crucial for determining storage conditions and retest periods.[16] |
Protocol 3: Measuring Encapsulation Efficiency (EE%)
EE% is the percentage of the initial drug that is successfully encapsulated within the liposomes.[][19]
Principle: The method involves separating the free, unencapsulated drug from the liposome-encapsulated drug. The amount of drug in each fraction is then quantified.
Procedure (using Size Exclusion Chromatography - SEC):
-
Separation: Prepare a small SEC column (e.g., Sephadex G-50) equilibrated with PBS. Carefully apply a known volume of the liposome suspension to the top of the column.
-
Elution: Elute the column with PBS. The larger liposomes will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later.
-
Fraction Collection: Collect the fractions. The first turbid fractions contain the liposomes, and the later, clear fractions contain the free drug.
-
Quantification:
-
Total Drug (D_total): Disrupt a known volume of the original (unseparated) liposome suspension with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the drug concentration using a suitable analytical method (e.g., HPLC or UV-Vis Spectroscopy).
-
Free Drug (D_free): Measure the drug concentration in the pooled free-drug fractions collected from the SEC column.
-
-
Calculation:
-
EE% = [(D_total - D_free) / D_total] x 100 []
-
Troubleshooting Common Formulation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | - Hydration temperature too low.- Incorrect pH of hydration buffer.- Drug precipitation. | - Ensure hydration and extrusion are performed above the lipid Tm.- Adjust buffer pH to optimize drug solubility and lipid charge.- Check drug solubility in the chosen buffer. |
| Large Particle Size or High PDI (>0.3) | - Incomplete hydration.- Insufficient extrusion passes.- Membrane clogging. | - Increase hydration time and agitation.- Increase the number of extrusion passes (minimum 11-21).- Use a pre-filter with a larger pore size before the final extrusion step. |
| Formulation Instability (Aggregation/Fusion) | - Insufficient cholesterol.- Low surface charge (Zeta potential near zero).- Improper storage. | - Increase cholesterol content (up to 50 mol%).- Incorporate a charged lipid (e.g., DSPG) to increase electrostatic repulsion.- Store at 4°C; avoid freezing unless using cryoprotectants. |
Conclusion and Future Outlook
The use of pseudo-ceramides provides a powerful and versatile platform for creating highly stable and biocompatible liposomal drug delivery systems.[4] By carefully selecting components, optimizing their ratios, and employing robust preparation techniques like thin-film hydration and extrusion, researchers can engineer vesicles with precisely controlled characteristics. The protocols and characterization methods outlined in this guide provide a self-validating framework for developing effective pseudo-ceramide-based formulations. Future innovations will likely focus on functionalizing the surface of these liposomes for active targeting and developing stimuli-responsive systems that release their payload in response to specific physiological cues, further advancing their therapeutic potential.
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JoVE. (2022). Constant Pressure-Controlled Extrusion Method For Preparation l Protocol Preview. YouTube. [Link]
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MDPI. (n.d.). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. [Link]
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Creative Biostructure. (n.d.). Liposome Encapsulation Efficiency Determination. Creative Biostructure. [Link]
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NIH. (n.d.). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. NIH. [Link]
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SciSpace. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release. SciSpace. [Link]
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Skin Type Solutions. (2023). What are Ceramides for in Skin Care Products. Skin Type Solutions. [Link]
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IEEE Xplore. (n.d.). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. IEEE Xplore. [Link]
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NIH. (n.d.). Factors affecting liposomes particle size prepared by ethanol injection method. NIH. [Link]
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NIH. (n.d.). Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes. NIH. [Link]
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Application Notes and Protocols for the Study of Hydroxypropyl Bipalmitamide MEA
Introduction: Understanding Hydroxypropyl Bipalmitamide MEA and its Role in Skin Barrier Function
Hydroxypropyl bispalmitamide MEA (HPBM) is a synthetic, bio-mimetic ceramide molecule designed to replicate the functions of natural ceramides in the skin.[1][2] Ceramides are essential lipid molecules that constitute a significant portion of the stratum corneum, the outermost layer of the epidermis. They play a critical role in maintaining the skin's barrier function, which is crucial for preventing excessive water loss and protecting the body from external insults such as irritants, allergens, and microorganisms.[3]
HPBM is structurally distinct from naturally occurring ceramides as it lacks the sphingosine moiety.[3] However, it is claimed to offer similar efficacy in moisturizing the skin and reinforcing the barrier.[2][3] Its lower melting point and more accessible synthesis make it an attractive alternative to natural ceramides in cosmetic and dermatological formulations.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust experimental protocols to investigate the efficacy and mechanism of action of Hydroxypropyl bispalmitamide MEA. The following sections will detail the necessary in vitro and ex vivo models, key performance indicators, and analytical methodologies to substantiate claims of skin barrier enhancement and anti-inflammatory effects.
Part 1: Foundational In Vitro Efficacy Screening
The initial assessment of HPBM's efficacy can be efficiently conducted using in vitro models that replicate the human epidermis. These models offer a high-throughput and cost-effective platform for preliminary screening before proceeding to more complex and resource-intensive ex vivo or clinical studies.[4]
Reconstructed Human Epidermis (RHE) Model for Barrier Function Assessment
Reconstructed Human Epidermis (RHE) models are three-dimensional cultures of human-derived keratinocytes that form a multilayered, differentiated epidermis comparable to native human skin.[5][6] This model is ideal for evaluating the ability of topically applied HPBM to improve or restore skin barrier function.
-
RHE Tissue Culture:
-
Procure commercially available RHE tissues (e.g., EpiDerm™, SkinEthic™ RHE).
-
Culture the tissues at the air-liquid interface according to the manufacturer's instructions.
-
-
Barrier Disruption (Optional but Recommended):
-
Topical Application of HPBM Formulation:
-
Prepare a stable topical formulation of HPBM at various concentrations (e.g., 0.5%, 1%, 2% w/w) in a suitable vehicle. A vehicle control (formulation without HPBM) is mandatory.
-
Apply a precise amount of the HPBM formulation and the vehicle control to the surface of the RHE tissues.
-
-
Incubation and TEWL Measurement:
-
Incubate the treated tissues for a defined period (e.g., 24, 48, and 72 hours).
-
At each time point, measure the Transepidermal Water Loss (TEWL) using a specialized probe designed for in vitro measurements.[9][10][11] TEWL is a measure of the water vapor flux through the stratum corneum and is a direct indicator of barrier integrity.[10]
-
-
Data Analysis:
-
Compare the TEWL values of the HPBM-treated groups to the vehicle-treated and untreated (or irritant-treated) controls.
-
A significant decrease in TEWL in the HPBM-treated groups indicates an improvement in barrier function.
-
| Treatment Group | Expected TEWL (g/m²h) | Interpretation |
| Healthy Control | Low (e.g., < 10) | Intact skin barrier. |
| Barrier-Compromised Control | High (e.g., > 20) | Damaged skin barrier. |
| Vehicle Control | High (similar to compromised) | The vehicle has no inherent barrier-repairing properties. |
| HPBM Formulation | Significantly lower than vehicle | HPBM contributes to the restoration of the skin barrier. |
Part 2: Mechanistic Investigations using Gene and Protein Expression Analysis
To understand how HPBM enhances the skin barrier, it is essential to investigate its effects on the expression of key genes and proteins involved in epidermal differentiation and lipid synthesis.
Gene Expression Analysis via quantitative Real-Time PCR (qRT-PCR)
This technique allows for the quantification of specific mRNA transcripts, providing insights into the cellular pathways modulated by HPBM.
-
Treatment and RNA Extraction:
-
Following the treatment protocol described in Section 1.1, harvest the RHE tissues at selected time points.
-
Extract total RNA from the tissues using a suitable RNA isolation kit.
-
-
cDNA Synthesis and qRT-PCR:
-
Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Perform qRT-PCR using primers specific for target genes involved in skin barrier function.
-
| Gene | Function | Relevance to Barrier Function |
| FLG | Filaggrin | A key protein in the formation of the cornified envelope and natural moisturizing factors (NMFs).[12] |
| LOR | Loricrin | A major protein component of the cornified envelope.[12] |
| IVL | Involucrin | A structural protein of the cornified envelope.[12][13] |
| TGM1 | Transglutaminase 1 | An enzyme crucial for the cross-linking of proteins in the cornified envelope. |
| SPTLC1/2 | Serine Palmitoyltransferase | Key enzymes in the de novo synthesis of ceramides. |
Protein Expression and Localization via Immunohistochemistry (IHC)
IHC allows for the visualization and localization of specific proteins within the tissue, providing spatial context to the gene expression data.
-
Tissue Preparation:
-
After treatment, fix the RHE tissues in formalin and embed them in paraffin.
-
Section the paraffin-embedded tissues for microscopic analysis.
-
-
Immunostaining:
-
Perform immunohistochemical staining using primary antibodies against the target proteins (Filaggrin, Loricrin, Involucrin, etc.).
-
Use appropriate secondary antibodies conjugated to a detectable enzyme or fluorophore.
-
-
Microscopy and Analysis:
-
Visualize the stained sections using a microscope.
-
Assess the intensity and localization of the protein expression in the different layers of the epidermis.
-
Part 3: Advanced Ex Vivo Human Skin Explant Studies
Ex vivo human skin explant models offer a higher level of biological relevance as they retain the complex architecture of the skin, including the dermis and resident immune cells.[13][14][15] These models are invaluable for studying the anti-inflammatory properties of HPBM and for confirming the findings from in vitro studies.
Assessing Anti-Inflammatory Effects in a Pro-Inflammatory Model
-
Skin Explant Culture:
-
Induction of Inflammation:
-
HPBM Treatment and Sample Collection:
-
Topically apply the HPBM formulation and vehicle control to the inflamed skin explants.
-
Incubate for a specified period (e.g., 24-48 hours).
-
At the end of the incubation, collect the culture medium for cytokine analysis and harvest the tissue for further analysis.
-
-
Cytokine Analysis:
| Cytokine | Inflamed Control | Vehicle Control | HPBM Treatment |
| IL-1α | High | High | Reduced |
| IL-6 | High | High | Reduced |
| IL-8 | High | High | Reduced |
| TNF-α | High | High | Reduced |
| IL-10 | Low | Low | Increased (potentially) |
Quantification of Ceramide Levels by LC-MS/MS
To directly assess the impact of HPBM on the skin's lipid profile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the precise quantification of individual ceramide species.[19][20][21][22]
-
Lipid Extraction:
-
Following treatment, separate the epidermis from the dermis of the skin explants.
-
Extract the lipids from the epidermal tissue using a suitable solvent system (e.g., chloroform:methanol).
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Compare the levels of individual ceramide species in the HPBM-treated group to the vehicle control and untreated groups.
-
An increase in specific ceramide species would suggest that HPBM may stimulate endogenous ceramide synthesis.
-
Part 4: Formulation Characterization and Safety Evaluation
The efficacy of HPBM is intrinsically linked to its formulation. Therefore, thorough characterization of the delivery vehicle is essential.[24][25] Additionally, a preliminary safety assessment is a critical component of the experimental design.
Physicochemical Characterization of the Formulation
-
Appearance, color, and odor: Basic sensory evaluation.
-
pH: Must be compatible with the skin's natural pH.
-
Viscosity and Rheology: Affects spreadability and skin feel.
-
Droplet size analysis (for emulsions): Impacts stability and skin penetration.
-
Stability: Assessed under various temperature and humidity conditions.
In Vitro Safety and Toxicity Assessment
While HPBM is generally considered safe for topical use, it is prudent to conduct in vitro safety testing, especially for novel formulations.[26][27][28]
-
Cytotoxicity Assay (e.g., MTT assay): Performed on keratinocyte or fibroblast cell lines to assess cell viability after exposure to the HPBM formulation.
-
Skin Irritation Test (e.g., using RHE models): Evaluates the potential of the formulation to cause skin irritation.
-
Skin Sensitization Test (e.g., using in vitro methods like the direct peptide reactivity assay - DPRA): Assesses the potential for allergic contact dermatitis.
Visualizations and Workflows
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for in vitro assessment of HPBM.
Signaling Pathway for Skin Barrier Enhancement
Caption: HPBM's proposed mechanism of action.
Conclusion
The experimental designs detailed in these application notes provide a robust framework for the comprehensive evaluation of Hydroxypropyl bispalmitamide MEA. By systematically progressing from foundational in vitro screening to more complex and biologically relevant ex vivo studies, researchers can generate the high-quality data necessary to substantiate efficacy claims and elucidate the underlying mechanisms of action. Adherence to these protocols, coupled with rigorous data analysis and interpretation, will ensure the scientific integrity of the findings and contribute to the development of innovative and effective skincare solutions.
References
- In Vitro Models Mimicking Immune Response in the Skin - PMC - NIH. (n.d.).
- Hydroxypropyl bispalmitamide monoethanolamide | C39H78N2O5 | CID 11193108. (n.d.).
- Hydroxypropyl Bispalmitamide MEA Ingredient Allergy Safety Information - SkinSAFE. (n.d.).
- EWG Skin Deep® | What is HYDROXYPROPYL BISPALMITAMIDE MEA. (n.d.).
- In vitro and in vivo trans-epidermal water loss evaluation following topical drug delivery systems application for pharmaceutical analysis - PubMed. (2020, July 15).
- Transcriptional dysregulation of skin barrier genes in atopic dermatitis and psoriasis: Mechanistic insights and emerging therapeutic strategies - PubMed. (2025, August 29).
- QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC - NIH. (n.d.).
- Hydroxypropyl Bispalmitamide MEA (Explained + Products) - INCIDecoder. (n.d.).
- Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations - PubMed Central. (2023, August 22).
- Cytokine induction in the 3D EpiDerm™ skin model used as an in vitro preclinical screening tool for formulations with anti-inflammatory action - IIVS.org. (n.d.).
- In Vitro Modeling of Skin Barrier Disruption and its Recovery by Ceramide-Based Formulations - PubMed. (2021, December 14).
- Differential Expression of Proteins Involved in Skin Barrier Maintenance and Vitamin D Metabolism in Atopic Dermatitis: A Cross-Sectional, Exploratory Study. (2024, December 30).
- Human Skin Explant Preparation and Culture - PMC - NIH. (2022, September 20).
- Draft guideline on quality and equivalence of topical products - European Medicines Agency (EMA). (2018, October 18).
- Factors Influencing Transepidermal Water Loss Measurements Used to Test Skin Barrier Integrity In Vitro: A Literature Review. (n.d.).
- Hydroxypropyl Bispalmitamide Mea (Ingredient Explained + - SkinSort. (n.d.).
- The Development of Human Ex Vivo Models of Inflammatory Skin Conditions - PMC - NIH. (2023, December 8).
- In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment - MDPI. (n.d.).
- Mechanism of action of anti-hypercholesterolemia drugs and their resistance - PubMed. (2014, October 15).
- hydroxypropyl bispalmitamide MEA, 211184-47-3 - The Good Scents Company. (n.d.).
- Inflammatory Skin Diseases: Focus on the Role of Suppressors of Cytokine Signaling (SOCS) Proteins - MDPI. (n.d.).
- 3D In Vitro Model of a Functional Epidermal Permeability Barrier from Human Embryonic Stem Cells and Induced Pluripotent Stem Cells - PMC - NIH. (n.d.).
- Transcriptomic Analysis Provides Molecular Insights into Skin Development in Dezhou Donkey Foals - MDPI. (n.d.).
- Techniques for Ceramide Analysis - Creative Proteomics. (n.d.).
- Evaluation of the Structure Characterisation of Hydroxypropyl Bispalmitamide MEA and Ceramide 3 - ResearchGate. (2025, August 7).
- Formulation, Characterization, and Performance Testing of Topical Semisolid Products. (n.d.).
- A new in vitro method for transepidermal water loss: A possible method for moisturizer evaluation - ResearchGate. (2025, August 9).
- Human skin explant - QIMA Life Sciences. (n.d.).
- Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed. (n.d.).
- Ex vivo Skin Explants - Creative Bioarray. (n.d.).
- Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics - KoreaScience. (n.d.).
- Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs - FDA. (n.d.).
- (PDF) In vitro skin three-dimensional models and their applications - ResearchGate. (n.d.).
- Interplay of cytokines in the pathophysiology of atopic dermatitis: insights from Murin models and human - Frontiers. (n.d.).
- Measuring transepidermal water loss: a comparative in vivo study of condenser-chamber, unventilated-chamber and open - Ovid. (n.d.).
- Human skin explant model for the investigation of topical therapeutics - CentAUR. (n.d.).
- Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed. (n.d.).
- Epidermal Permeability Barrier Defects and Barrier Repair Therapy in Atopic Dermatitis - KoreaMed Synapse. (2014, March 21).
- HYDROXYPROPYL BISPALMITAMIDE MEA – Ingredient - COSMILE Europe. (n.d.).
- Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers | bioRxiv. (2020, February 25).
- Understanding the Journey: Key Phases in Topical Formulation Development. (n.d.).
- C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PubMed Central. (n.d.).
- Ex-Vivo Skin Explant Culture Is a Model for TSLP-Mediated Skin Barrier Immunity - MDPI. (2021, November 16).
- Analysis of gene expression dynamics revealed delayed and abnormal epidermal repair process in aged compared to young skin - NIH. (n.d.).
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- 12. Transcriptional dysregulation of skin barrier genes in atopic dermatitis and psoriasis: Mechanistic insights and emerging therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. ewg.org [ewg.org]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Formulations Containing Hydroxypropyl Bispalamitamide MEA
Welcome to the technical support center for Hydroxypropyl Bispalamitamide MEA (HPBM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with this novel synthetic pseudo-ceramide. Here, we address common stability challenges encountered during experimental work, offering in-depth troubleshooting guides and frequently asked questions. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the development of stable and efficacious formulations.
Understanding Hydroxypropyl Bispalamitamide MEA
Hydroxypropyl Bispalamitamide MEA is a synthetic molecule designed to mimic the structure and function of natural ceramides, crucial lipid molecules for maintaining the skin's barrier function.[1][2] It is claimed to offer moisturizing and barrier-restoring benefits comparable to Ceramide 3.[1][2] A key advantage of HPBM in formulation is its lower melting point compared to natural ceramides, which can simplify the manufacturing process.[1][2] However, like all lipidic cosmetic ingredients, its incorporation into complex formulations is not without challenges. This guide will help you overcome these hurdles.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your formulation development with Hydroxypropyl Bispalamitamide MEA.
Issue 1: Crystallization or Grainy Texture in the Formulation
Symptoms: The final product exhibits a grainy texture, small white specks, or a visible loss of homogeneity over time, especially when subjected to temperature cycles.
Causality: Crystallization of lipid components, including HPBM, can occur due to several factors. These include supersaturation of the lipid in the formulation, improper cooling during the manufacturing process, or interactions with other ingredients that reduce its solubility in the oil phase. The crystalline structure of lipids is highly dependent on the cooling rate and the presence of other emulsifiers or lipids.[3][4][5]
Troubleshooting Protocol:
-
Optimize the Cooling Rate: The rate at which your formulation is cooled can significantly impact the crystalline structure of the lipids. A rapid cooling process can sometimes lead to the formation of less stable, smaller crystals that may recrystallize into larger, more noticeable crystals over time.[4][6]
-
Experiment: Conduct a study comparing different cooling rates (e.g., rapid cooling with an ice bath vs. slow cooling at room temperature).
-
Analysis: Use microscopy to observe the crystal morphology in each batch over a period of several weeks at both room temperature and accelerated stability conditions (e.g., 40°C).
-
-
Evaluate Emollient and Oil Phase Compatibility: The solubility of HPBM in the oil phase is critical. Incompatibility with other emollients or a high concentration of certain lipids can promote its crystallization.
-
Experiment: Create small batches of the oil phase with HPBM and different emollients to assess solubility at various temperatures.
-
Analysis: Observe for any signs of precipitation or crystallization upon cooling.
-
-
Incorporate a Crystallization Inhibitor: Certain ingredients can interfere with the crystal lattice formation of lipids, thus preventing or slowing down crystallization.
-
Recommendation: Consider incorporating polymers or other large molecules that can provide steric hindrance to crystal growth.
-
Workflow for Investigating Crystallization:
Caption: Troubleshooting workflow for addressing crystallization in HPBM formulations.
Issue 2: Phase Separation in Emulsions
Symptoms: The emulsion separates into distinct oil and water phases over time, indicating instability.
Causality: Emulsion instability can be caused by several factors, including an inappropriate emulsifier system, an incorrect hydrophilic-lipophilic balance (HLB), excessive droplet size, or changes in viscosity.[7] The choice of emulsifier is crucial for stabilizing lipid particles within an aqueous phase.
Troubleshooting Protocol:
-
Re-evaluate the Emulsifier System: The type and concentration of your emulsifier(s) must be optimized for the specific oil phase composition and the presence of HPBM.
-
Experiment: Screen a panel of different emulsifiers and co-emulsifiers at varying concentrations.
-
Analysis: Monitor the stability of these emulsions over time at different temperatures.
-
-
Control Droplet Size: Smaller and more uniform droplet sizes generally lead to more stable emulsions.
-
Action: Optimize your homogenization process (e.g., speed, duration) to achieve the desired droplet size distribution.
-
Analysis: Use particle size analysis to characterize the emulsion droplets.
-
-
Adjust the Viscosity of the Continuous Phase: Increasing the viscosity of the external phase can slow down the movement of droplets, thereby hindering coalescence and separation.
-
Recommendation: Incorporate a suitable rheology modifier (e.g., gums, polymers) into the aqueous phase.
-
Key Parameters for Emulsion Stability:
| Parameter | Recommendation | Rationale |
| Emulsifier Selection | Choose a primary emulsifier and potentially a co-emulsifier with an appropriate HLB value for your oil phase. | Ensures proper stabilization of the oil droplets within the water phase. |
| Homogenization | High-shear homogenization is often necessary to achieve small, uniform droplet sizes. | Smaller droplets are less prone to coalescence and creaming/sedimentation. |
| Viscosity | The viscosity of the continuous phase should be sufficient to impede droplet movement. | Higher viscosity slows down the rate of phase separation. |
| pH | Maintain a pH that ensures the stability of both HPBM and the emulsifier system. | pH can affect the charge and functionality of certain emulsifiers. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulations containing Hydroxypropyl Bispalamitamide MEA?
-
Recommendation: Start with a target pH of 5.5 and conduct stability studies at a range of pH values (e.g., 4.5, 5.5, 6.5) to determine the optimal pH for your specific formulation.
-
Caution: Extreme pH values should be avoided as they can lead to the degradation of other ingredients in the formulation.[10][11]
Q2: How does the processing temperature affect the stability of HPBM in a formulation?
HPBM has a lower melting point than natural ceramides, which is an advantage for formulation.[1][2] However, the temperature during the manufacturing process is still a critical parameter.
-
Heating Phase: The oil phase containing HPBM should be heated sufficiently to ensure it is fully melted and homogeneously dispersed before emulsification.
-
Cooling Phase: As discussed in the troubleshooting guide, the cooling rate after emulsification can significantly influence the crystallization behavior of HPBM and other lipids in the formulation.[4][6][12] A controlled and optimized cooling process is essential for long-term stability.
Q3: Are there any known incompatibilities between Hydroxypropyl Bispalamitamide MEA and other common cosmetic ingredients?
While there is no comprehensive public database of HPBM incompatibilities, as a lipidic ingredient, its compatibility with the oil phase is a primary consideration.
-
High concentrations of certain waxes or other high-melting point lipids could potentially compete with HPBM for solubility in the oil phase, leading to crystallization.
-
Strong solvents or high concentrations of certain surfactants could disrupt the lamellar structures that ceramides and pseudo-ceramides help to form, thereby reducing their efficacy.
-
Recommendation: Always conduct compatibility studies with your specific combination of ingredients by preparing small, simple mixtures and observing them for any signs of instability.
Q4: What analytical techniques are recommended for assessing the stability of formulations containing HPBM?
A multi-faceted approach is recommended to thoroughly assess the stability of your formulation.
Recommended Analytical Techniques:
| Technique | Purpose |
| Microscopy (Light and Polarized) | To visually inspect for the presence and morphology of crystals. |
| Differential Scanning Calorimetry (DSC) | To study the thermal behavior, including melting and crystallization points of the lipids in the formulation. |
| Rheology | To measure changes in viscosity and texture over time. |
| Particle Size Analysis | To monitor changes in the droplet size distribution of emulsions. |
| Accelerated Stability Testing | To predict the long-term stability of the formulation by subjecting it to elevated temperatures. |
| Freeze-Thaw Cycling | To assess the stability of the formulation when exposed to temperature fluctuations. |
Diagram of Stability Testing Workflow:
Caption: A typical workflow for comprehensive stability testing of cosmetic formulations.
Conclusion
The successful incorporation of Hydroxypropyl Bispalamitamide MEA into stable and effective formulations requires a thorough understanding of its physicochemical properties and the principles of formulation science. While its lower melting point offers a distinct advantage, potential challenges such as crystallization and emulsion instability must be proactively addressed through careful optimization of the formulation and manufacturing process. By following the troubleshooting guides and considering the frequently asked questions presented in this technical support center, researchers and formulators can confidently develop robust products that deliver the skin barrier-enhancing benefits of this innovative pseudo-ceramide.
References
-
Evaluation of the Structure Characterisation of Hydroxypropyl Bispalmitamide MEA and Ceramide 3 - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Hydroxypropyl Bispalmitamide MEA (Explained + Products) - INCIDecoder. (n.d.). Retrieved January 27, 2026, from [Link]
-
(PDF) HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - ResearchGate. (2023, October 7). Retrieved January 27, 2026, from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC - PubMed Central. (2023, October 10). Retrieved January 27, 2026, from [Link]
-
Crystallization of Lipids in Oil-in-Water Emulsion States: Fundamentals and Applications in Food, Cosmetics, and Pharmaceuticals - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Effects of Cooling Rate and Emulsifier Combination on the Colloidal Stability of Crystalline Dispersions Stabilized by Phospholipids and β-Lactoglobulin - MDPI. (2023, June 5). Retrieved January 27, 2026, from [Link]
-
Towards Optimal pH of the Skin and Topical Formulations: From the Current State of the Art to Tailored Products - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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Lipid crystallinity of oil-in-water emulsions alters in vitro - PubMed. (2022, July 15). Retrieved January 27, 2026, from [Link]
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Challenges and Opportunities in Oral Formulation Development. (2012, December 10). Retrieved January 27, 2026, from [Link]
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(PDF) Towards Optimal pH of the Skin and Topical Formulations: From the Current State of the Art to Tailored Products - ResearchGate. (2021, August 2). Retrieved January 27, 2026, from [Link]
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The effect of cooling on the degree of crystallinity, solid-state properties, and dissolution rate of multi-component hot-melt extruded solid dispersions - University of Limerick. (n.d.). Retrieved January 27, 2026, from [Link]
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Fat crystals and water-in-oil emulsion stability | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Acidic oral moisturizers with pH below 6.7 may be harmful to teeth depending on formulation: a short report - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
-
Influence of the cooling rate and the blend ratio on the physical stability of co-amorphous naproxen/indomethacin - PubMed. (2016, October 13). Retrieved January 27, 2026, from [Link]
-
hydroxypropyl bispalmitamide MEA, 211184-47-3 - The Good Scents Company. (n.d.). Retrieved January 27, 2026, from [Link]
-
In Vitro Evaluation of Surface Roughness and Microhardness of Restorative Materials Submitted to Erosive Challenges - PubMed. (2011, August 9). Retrieved January 27, 2026, from [Link]
-
Effects of the Preparation Process on the Properties of Amorphous Solid Dispersions. (n.d.). Retrieved January 27, 2026, from [Link]
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Case 1:21-cv-06845-DG-MMH Document 34 Filed 10/24/22 Page 1 of 162 PageID #: 532 - Kessler Topaz. (2022, October 24). Retrieved January 27, 2026, from [Link]
-
HYDROXYPROPYL BISPALMITAMIDE MEA – Ingredient - COSMILE Europe. (n.d.). Retrieved January 27, 2026, from [Link]
-
Hydroxypropyl Bispalmitamide MEA Ingredient Allergy Safety Information - SkinSAFE. (n.d.). Retrieved January 27, 2026, from [Link]
-
Effects of Emulsifiers on Crystallization Behavior of Lipid Crystals in Nanometer-Size Oil-in-Water Emulsion Droplets | Semantic Scholar. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
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Technical Support Center: A Troubleshooting Guide for Hydroxypropyl Bispalamitamide MEA Experiments
Welcome to the technical support center for Hydroxypropyl Bispalamitamide MEA (HPBM) experimentation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered when working with this synthetic ceramide analog. My aim is to equip you with the knowledge to not only solve problems but to understand the underlying scientific principles, ensuring the integrity and success of your experiments.
Introduction to Hydroxypropyl Bispalamitamide MEA
Hydroxypropyl Bispalamitamide MEA is a synthetic molecule engineered to mimic the structure and function of natural ceramides, which are essential lipids for maintaining the skin's barrier function and moisture retention.[1][2] While it is structurally distinct from true ceramides as it lacks a sphingosine moiety, it is often used in dermatological and cosmetic research for its similar purported benefits.[3] Its lower melting point compared to natural ceramides can make it easier to incorporate into formulations.[1][2] However, like other lipophilic compounds, working with HPBM in aqueous experimental systems presents a unique set of challenges. This guide will address these challenges in a practical, question-and-answer format.
I. Solubility and Formulation Issues
The most common hurdle in HPBM experimentation is its poor aqueous solubility.[4][5] Proper solubilization and formulation are critical for obtaining accurate and reproducible results.
Q1: My HPBM is not dissolving in my aqueous buffer/cell culture medium. What should I do?
A1: Direct dissolution of HPBM in aqueous solutions is not feasible due to its high lipophilicity (estimated XlogP3-AA: 11.9).[6] You will need to prepare a concentrated stock solution in an appropriate organic solvent first.
-
Recommended Solvents: Common choices for creating stock solutions of lipophilic compounds like HPBM include Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF).[7] A mixture of ethanol and dodecane (98:2, v/v) has also been reported to be effective for dispersing natural ceramides in aqueous solutions.[8]
-
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of HPBM powder in a sterile, chemical-resistant vial.
-
Add a small volume of your chosen organic solvent (e.g., DMSO) to dissolve the HPBM completely. Gentle warming (to a temperature below the compound's melting point) and vortexing can aid dissolution.
-
Once fully dissolved, you can make serial dilutions of this stock solution for your experiments.
-
-
Critical Consideration: Remember that organic solvents can be toxic to cells. The final concentration of the organic solvent in your cell culture medium should typically not exceed 0.1-0.5% to avoid confounding cytotoxic effects.[9][10] Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any solvent-induced effects.
Q2: I'm observing precipitation of HPBM in my cell culture medium after adding the stock solution. How can I prevent this?
A2: Precipitation upon dilution of the organic stock solution into an aqueous medium is a common issue. This happens because the HPBM, which was stable in the organic solvent, is now in an environment where it is not soluble. Here are several strategies to mitigate this:
-
Use a Carrier System: For cell culture experiments, incorporating HPBM into a delivery vehicle can significantly improve its stability in aqueous media.
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate lipophilic compounds like HPBM.[11][12] You can prepare HPBM-loaded liposomes and then add them to your cell culture.
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes, which can enhance the solubility and delivery of lipophilic agents to cells.[13]
-
-
Optimize the Dilution Process:
-
Warm the cell culture medium slightly before adding the HPBM stock solution.
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Avoid creating a highly concentrated pocket of the organic solvent in the medium.
-
Q3: I am developing a topical formulation with HPBM and it's not stable, showing signs of crystallization. What can I do?
A3: The tendency of ceramides and their analogs to recrystallize in formulations is a known challenge.[14] To improve the stability of HPBM in a topical formulation, consider the following:
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Lipid-Based Delivery Systems: Similar to cell culture applications, using lipid-based carriers is a highly effective strategy.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate HPBM, improving its stability and skin penetration.[15][16]
-
Microemulsions: These thermodynamically stable systems of oil, water, and surfactants can solubilize HPBM and enhance its delivery.[4]
-
-
Formulation Optimization:
-
Co-solvents and Waxes: Incorporating co-solvents and waxes into your formulation can help to stabilize HPBM and prevent recrystallization.[14]
-
pH and Ionic Strength: The stability of your formulation can be influenced by pH and ionic strength. Conduct stability studies at different pH values to find the optimal range for your formulation.[17]
-
| Formulation Strategy | Advantages | Considerations |
| Organic Solvent Stock | Simple to prepare for initial screening. | Potential for precipitation and cell toxicity. Requires vehicle controls. |
| Liposomes | Biocompatible, can encapsulate HPBM. | Preparation can be complex, potential for instability. |
| Nanoemulsions | High stability, good for cellular uptake and topical delivery. | Requires specialized equipment for preparation. |
| SLNs/NLCs | Good stability, controlled release, enhanced skin penetration. | Can be complex to formulate and characterize. |
II. Cell Culture and Treatment
Working with HPBM in cell culture requires careful planning to ensure accurate and meaningful results.
Q1: What is a good starting concentration for HPBM in my cell culture experiments?
A1: The optimal concentration of HPBM will be cell-type and assay-dependent. It is always recommended to perform a dose-response experiment to determine the effective concentration range for your specific model. Start with a wide range of concentrations (e.g., from nanomolar to micromolar) and assess the desired biological effect as well as potential cytotoxicity.
Q2: How can I be sure that the observed effects are due to HPBM and not my delivery vehicle?
A2: This is a critical aspect of experimental design. Always include the following controls:
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Untreated Control: Cells that are not exposed to any treatment.
-
Vehicle Control: Cells treated with the same volume of the delivery vehicle (e.g., DMSO, empty liposomes) as the HPBM-treated cells. This is crucial for distinguishing the effects of HPBM from those of the solvent or carrier.[9][10]
Experimental Workflow for Cell-Based Assays with HPBM
Sources
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- 5. Hydroxypropyl bispalmitamide MEA - Surfactant - 表面活性剂百科 [surfactant.top]
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- 10. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Liposomal systems as carriers for bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Hydroxypropyl Bispalamitamide Monoethanolamide (HPBME)
Welcome to the technical support center for Hydroxypropyl Bispalamitamide Monoethanolamide (HPBME). As a synthetic ceramide analog, HPBME is crucial for advanced dermatological and cosmetic formulations, where its purity directly impacts efficacy and safety.[1][2] Achieving high purity for this long-chain, lipid-like molecule presents unique challenges, from removing closely related impurities to preventing yield loss.
This guide is structured to provide direct, actionable solutions to common issues encountered during the purification of HPBME. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems in a question-and-answer format.
Q1: My final yield of HPBME is significantly lower than expected after column chromatography. What are the likely causes and how can I improve recovery?
A1: Low recovery in chromatographic purification of lipid-like molecules is a frequent issue, often stemming from one of several factors:
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Irreversible Adsorption to Stationary Phase: HPBME, with its amide and hydroxyl groups, can bind strongly to activated silica gel. If the mobile phase is not polar enough, the product may not elute efficiently.
-
Causality: Silica gel's surface is covered in silanol groups (Si-OH), which are polar and can form strong hydrogen bonds with the amide and hydroxyl moieties of your product. A mobile phase that is too non-polar (e.g., 100% hexane) will not be competitive enough to displace the HPBME from the silica.
-
Solution: Increase the polarity of your elution gradient more aggressively. A common system is a hexane/ethyl acetate gradient. If the product is still not eluting, consider adding a small percentage (0.5-2%) of a more polar solvent like methanol or isopropanol to the mobile phase in the final elution steps. This will disrupt the strong hydrogen bonding and release your product.
-
-
Product "Smearing" Across Many Fractions: If your HPBME elutes over a very large volume of solvent, the concentration in any single fraction may be too low to detect easily, leading to premature termination of collection and perceived yield loss.
-
Causality: This often happens when the column is overloaded or when the initial solvent polarity is too high, causing the entire sample to move down the column at once without proper separation.
-
Solution: Ensure you are not overloading the column; a general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight. Start with a less polar mobile phase to allow the components to form a tight band at the top of the column before beginning the gradient.
-
-
Inappropriate Solvent for Sample Loading: Dissolving the crude product in a solvent that is too polar relative to the initial mobile phase can cause poor separation and streaking.
-
Solution: Dissolve your crude HPBME in a minimal amount of a solvent with low polarity, such as dichloromethane (DCM) or chloroform, before adsorbing it onto a small amount of silica gel (dry loading). This method ensures the sample is introduced to the column in a concentrated, uniform band.
-
Q2: After purification, my analytical data (TLC, HPLC) still shows the presence of impurities. How do I identify and remove them?
A2: Persistent impurities in synthetic ceramides are typically unreacted starting materials or byproducts from side reactions.[3]
-
Potential Impurities & Identification:
-
Unreacted Palmitic Acid: A common starting material. It is more polar than HPBME due to the free carboxylic acid group. It will typically appear as a separate, lower Rf spot on a normal-phase TLC plate.
-
Amide Esters or Amino Esters: These are common byproducts in amidation reactions.[3] Their polarities can be very close to the target compound, making them difficult to separate.
-
Starting Amine Precursors: Depending on the synthetic route, these may be present and are generally highly polar.
-
-
Strategies for Removal:
-
For Unreacted Fatty Acids: A dilute aqueous base wash (e.g., 1% NaHCO₃ solution) of the crude product dissolved in an organic solvent like ethyl acetate can remove acidic impurities before chromatography.
-
For Closely-Related Byproducts: If standard silica gel chromatography fails, you have two primary options:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can offer superior resolution.[4] A C18 reversed-phase column with a mobile phase like methanol/water or acetonitrile/isopropanol can effectively separate molecules based on subtle differences in hydrophobicity.[5]
-
Recrystallization: This is an excellent final polishing step. The key is finding a solvent system where HPBME has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures, while the impurities remain in solution.
-
-
Q3: My purified HPBME is a waxy solid or a thick oil instead of a crystalline powder. How can I induce proper crystallization?
A3: The physical form of long-chain lipids is highly dependent on crystalline packing.[6] A waxy or oily consistency suggests an amorphous state or the presence of impurities that inhibit crystallization.
-
Causality: Rapid precipitation from a supersaturated solution does not give molecules enough time to align into an ordered crystal lattice. Impurities can also disrupt this lattice formation.[7]
-
Troubleshooting Steps:
-
Select the Right Solvent System: Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature. For lipid amides, consider solvents like acetone, acetonitrile, or mixtures such as ethyl acetate/hexane.
-
Ensure Slow Cooling: Dissolve the compound in a minimal amount of the chosen solvent at its boiling point. Allow the solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator, and finally to a -20°C freezer. Slow cooling is critical for forming large, pure crystals.[7]
-
Induce Nucleation: If crystals do not form, try scratching the inside of the flask with a glass rod just below the solvent line to create nucleation sites. Alternatively, if you have a small amount of pure, solid HPBME, add a single "seed" crystal to the cooled solution.
-
Purity Check: If the product still refuses to crystallize, it is likely that a significant impurity is present, acting as a "eutectic melter." In this case, an additional chromatographic step is necessary.
-
Workflow & Decision Making
Diagram 1: Selecting the Appropriate Purification Strategy
This workflow helps decide between primary purification methods based on the initial purity of the crude product.
Caption: Decision tree for HPBME purification strategy.
Frequently Asked Questions (FAQs)
-
Q: What analytical techniques are best for assessing the final purity of HPBME?
-
A: A combination of methods provides the most confidence. HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal as it is sensitive to non-volatile compounds like lipids and does not require a chromophore.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming the molecular weight of the main peak and identifying impurities.[9] For structural confirmation, NMR and FT-IR are invaluable.[1]
-
-
Q: What are the best general-purpose solvent systems for handling and dissolving HPBME?
-
A: Due to its long aliphatic chains, HPBME is soluble in chlorinated solvents like dichloromethane (DCM) and chloroform. It also shows good solubility in tetrahydrofuran (THF) and, when heated, in solvents like ethyl acetate and acetone. For lipid extractions from complex matrices, a Folch-type extraction using a chloroform/methanol mixture is highly effective.[10][11]
-
-
Q: How should I properly store purified HPBME to prevent degradation?
-
A: Like many lipids, HPBME can be susceptible to oxidative degradation over long periods, especially if any unsaturated impurities are present. For long-term storage, it is best to keep the solid material in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at -20°C or below. Minimizing exposure to light and air is crucial.[12]
-
Detailed Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is designed for the purification of 1 gram of crude HPBME.
-
Slurry Preparation: Add 40 g of silica gel (60 Å, 230-400 mesh) to a beaker with 150 mL of 100% hexane. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into a glass chromatography column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading (Dry Loading Method):
-
Dissolve 1 g of crude HPBME in a minimal amount of DCM (~5-10 mL).
-
Add ~2 g of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane, collecting fractions.
-
Gradually increase the solvent polarity according to a pre-determined gradient (e.g., step-wise increases in ethyl acetate percentage in hexane). A typical gradient might be:
-
200 mL Hexane
-
200 mL 5% EtOAc in Hexane
-
400 mL 10-30% EtOAc in Hexane (gradient)
-
400 mL 30-60% EtOAc in Hexane (gradient - HPBME usually elutes in this range)
-
200 mL 100% EtOAc (to elute any remaining polar compounds)
-
-
-
Fraction Analysis: Monitor the collected fractions by TLC (e.g., using a 50:50 hexane:ethyl acetate mobile phase and staining with potassium permanganate).
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified HPBME.
Protocol 2: Recrystallization
This protocol is for polishing 500 mg of partially purified HPBME.
-
Solvent Selection: Place a small amount of HPBME in several test tubes and test different solvents (e.g., acetone, acetonitrile, ethyl acetate) to find one that dissolves the compound when hot but results in poor solubility when cool.
-
Dissolution: Place 500 mg of HPBME in a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., acetone) dropwise while heating and stirring until the solid is just fully dissolved. Avoid using excess solvent.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. The solution should become cloudy as crystals begin to form. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, transfer the flask to a 4°C refrigerator for several hours, followed by placement in a -20°C freezer for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Data & Tables
Table 1: Solvent Systems for HPBME Purification
| Method | Solvent System (Typical) | Polarity Index | Boiling Point (°C) | Rationale & Use Case |
| Normal-Phase Chromatography | Hexane / Ethyl Acetate | 0.1 / 4.4 | 69 / 77 | Standard for separating non-polar compounds. The gradient allows for tunable separation of HPBME from both less polar and more polar impurities. |
| Reversed-Phase HPLC | Methanol / Water | 5.1 / 10.2 | 65 / 100 | Separates based on hydrophobicity. Excellent for resolving closely related lipid species and for analytical purity assessment. |
| Recrystallization | Acetone | 5.1 | 56 | Good for inducing crystallization of moderately non-polar compounds. Evaporates easily. |
| Recrystallization | Acetonitrile | 5.8 | 82 | Another excellent choice for recrystallization, with a higher boiling point than acetone, allowing for a wider temperature gradient. |
| Extraction / Washing | Chloroform / Methanol | 4.1 / 5.1 | 61 / 65 | The "Folch" method standard for exhaustive lipid extraction from reaction mixtures or biological samples.[11] |
References
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Rocchetti, G., et al. (2021). Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds. MDPI. Available at: [Link]
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BOC Sciences. (2021). How to Analyze Lipids in Food — Beginner's Lab Guide for Accurate Lipid Profiling. YouTube. Available at: [Link]
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Gerli, F. (n.d.). Preparation of ceramides. Cyberlipid. Available at: [Link]
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Bunjes, H., et al. (2003). Investigating the principles of recrystallization from glyceride melts. PubMed. Available at: [Link]
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Chong, C. H., & Khoo, T. J. (2022). Evaluation of the Structure Characterisation of Hydroxypropyl Bispalmitamide MEA and Ceramide 3. ResearchGate. Available at: [Link]
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Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research. Available at: [Link]
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Johnson, W., Jr. (2014). Safety Assessment of Ceramides as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
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NIH. (n.d.). Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma. National Institutes of Health. Available at: [Link]
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Barbosa Correia, B. S. (2018). Analytical Tools for Lipid Assessment in Biological Assays. ResearchGate. Available at: [Link]
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Grace, C., & D'Agostino, J. (n.d.). Analysis of Lipids by HPLC-CAD. Separation Science. Available at: [Link]
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Chong, C. H., & Khoo, T. J. (2022). Hydroxypropyl Bispalmitamide MEA chemical structure. ResearchGate. Available at: [Link]
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Kasumov, T., et al. (2011). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC - NIH. Available at: [Link]
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NIH. (2019). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. National Institutes of Health. Available at: [Link]
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Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. ResearchGate. Available at: [Link]
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Neu, J., et al. (2014). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. PMC - NIH. Available at: [Link]
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Formula Botanica. (n.d.). Everything you need to know about ceramides – And how to formulate with them. Formula Botanica. Available at: [Link]
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Wang, Y., et al. (2011). Synthesis process of fatty acid monoethanolamide. ResearchGate. Available at: [Link]
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Jung, K., et al. (1993). Analysis and quantitation of free ceramide containing nonhydroxy and 2-hydroxy fatty acids, and phytosphingosine by high-performance liquid chromatography. ResearchGate. Available at: [Link]
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Typology. (2023). Topical Application: What are the dangers of ceramides? Typology. Available at: [Link]
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Schuhmann, K., et al. (2012). A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. PMC - PubMed Central. Available at: [Link]
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Clark, C., et al. (2021). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. MDPI. Available at: [Link]
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Kačírková, V., et al. (2023). Recent Analytical Methodologies in Lipid Analysis. MDPI. Available at: [Link]
-
The Chem Connections. (n.d.). Advances in Lipids Crystallization Technology. The Chem Connections. Available at: [Link]
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GSRS. (n.d.). HYDROXYPROPYL BISPALMITAMIDE MONOETHANOLAMIDE. Global Substance Registration System. Available at: [Link]
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Walczak-Skierska, J., et al. (2019). Analytical Techniques in Lipidomics: State of the Art. ResearchGate. Available at: [Link]
- CN105624221B. (2018). Enzymatic synthesis method of fatty acid monoethanolamide. Google Patents.
-
The Good Scents Company. (n.d.). hydroxypropyl bispalmitamide MEA. The Good Scents Company. Available at: [Link]
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Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. PubMed. Available at: [Link]
-
Acevedo, N. C., & Marangoni, A. G. (2022). Recent Advances in Lipid Crystallization in the Food Industry. Annual Reviews. Available at: [Link]
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Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS. Available at: [Link]
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WebMD. (2023). What to Know About Ceramides for Skin. WebMD. Available at: [Link]
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Wolf, C., & Quinn, P. J. (2018). Lipids: Isolation and Purification. ResearchGate. Available at: [Link]
-
Bou-Abdallah, F. (2018). Lipid crystallization: From self-assembly to hierarchical and biological ordering. ResearchGate. Available at: [Link]
-
INCIDecoder. (n.d.). Hydroxypropyl Bispalmitamide MEA (Explained + Products). INCIDecoder. Available at: [Link]
- CN102875508A. (2013). Synthesis method of high-purity fatty acid monoethanolamine. Google Patents.
-
Kim, B. E., et al. (2020). The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis. PMC - PubMed Central. Available at: [Link]
-
LIPID MAPS. (2018). Solvent Challenges Associated with the Storing and Extraction of Lipids. YouTube. Available at: [Link]
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Advancing RNA. (n.d.). HPLC Analysis Of Lipids Used In LNP Formulations With Evaporative Light Scattering Detection. Advancing RNA. Available at: [Link]
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Komorowska, D., et al. (2021). The Hitchhiker's Guide to Untargeted Lipidomics Analysis: Practical Guidelines. PMC - NIH. Available at: [Link]
-
SkinSAFE. (n.d.). Hydroxypropyl Bispalmitamide MEA Ingredient Allergy Safety Information. SkinSAFE. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Reproducibility of Experimental Results with Hydroxypropyl Bipalmitamide MEA
This guide provides an in-depth technical analysis of Hydroxypropyl Bipalmitamide MEA (HPBM), a synthetic ceramide analogue, for researchers, scientists, and drug development professionals. It is designed to offer a comprehensive understanding of HPBM's role in skin barrier research, objectively compare its performance with alternatives based on available data, and provide standardized protocols to ensure the reproducibility of experimental findings.
Introduction: The Role of Hydroxypropyl Bipalmitamide MEA in Skin Barrier Function
The integrity of the stratum corneum, the outermost layer of the epidermis, is crucial for protecting the body from environmental stressors and preventing excessive water loss. This "brick and mortar" structure is composed of corneocytes (the "bricks") embedded in a lipid-rich matrix (the "mortar"). Ceramides are a major class of lipids in this matrix, playing a pivotal role in maintaining the skin's barrier function and hydration.[1]
Hydroxypropyl bispalmitamide MEA (HPBM), also known by the trade name PC-104, is a synthetic pseudo-ceramide developed to mimic the functions of natural ceramides, particularly Ceramide 3 (also known as Ceramide NP).[2] It is purported to offer similar benefits in terms of skin moisturization and barrier restoration.[2] While structurally different from true ceramides due to the absence of a sphingosine moiety, HPBM offers formulation advantages such as a lower melting point, which can facilitate its incorporation into cosmetic and dermatological products and may offer a more cost-effective alternative.[2][3]
Comparative Performance Analysis: HPBM and Its Alternatives
A critical aspect of evaluating any new compound is to assess its performance against established alternatives in a reproducible manner. While direct, head-to-head comparative studies with robust, publicly available quantitative data for HPBM are limited, we can infer its potential efficacy by examining studies on similar pseudo-ceramides and comparing them to the well-documented effects of natural ceramides like Ceramide NP.
Performance Metrics: Transepidermal Water Loss (TEWL) and Skin Hydration
Transepidermal Water Loss (TEWL) is a key indicator of skin barrier function. A lower TEWL value signifies a healthier, more intact barrier. Skin hydration, often measured by corneometry, reflects the water content of the stratum corneum. An effective barrier-repairing agent should ideally reduce TEWL and improve skin hydration.
Available Data and Inferences
A randomized controlled trial on a different pseudo-ceramide, cetyl-PG hydroxyethyl palmitamide, demonstrated a significant improvement in skin barrier function in subjects with dry, sensitive skin.[4] After four weeks of application, the pseudo-ceramide-containing spray led to a notable reduction in TEWL and an improvement in the ceramide (NP)/(NS) ratio in the stratum corneum.[4] This study provides strong evidence that synthetic ceramide analogues can positively impact skin barrier properties.
In a meta-analysis of moisturizers containing ceramides for atopic dermatitis, it was found that these formulations significantly improved the SCORing Atopic Dermatitis (SCORAD) index, a measure of disease severity, compared to other moisturizers.[5] However, the reduction in TEWL was not significantly different between the ceramide and non-ceramide groups, suggesting that while beneficial, the direct impact on TEWL can be variable and may depend on the overall formulation.[5]
For Ceramide NP, numerous studies have shown its effectiveness in improving skin hydration and barrier function. For instance, research has demonstrated that creams containing Ceramide NP can significantly increase skin hydration within 24 hours and by up to 38% after four weeks of use.[6]
The following table summarizes the available performance data for pseudo-ceramides and Ceramide NP. It is important to note that the data for pseudo-ceramides is based on an analogue and not directly on HPBM.
| Compound | Metric | Performance Data | Study Type | Citation |
| Pseudo-ceramide (cetyl-PG hydroxyethyl palmitamide) | TEWL Reduction | Significant improvement after 4 weeks | Randomized Controlled Trial | [4] |
| Ceramide Profile | Improved Ceramide (NP)/(NS) ratio | Randomized Controlled Trial | [4] | |
| Ceramide-containing Moisturizers (General) | TEWL Reduction | Not significantly different from other moisturizers | Meta-analysis | [5] |
| SCORAD Improvement | Significantly better than other moisturizers | Meta-analysis | [5] | |
| Ceramide NP | Skin Hydration | Up to 38% increase after 4 weeks | Various studies | [6][7] |
Mechanism of Action: Reinforcing the Skin's Lipid Barrier
The primary mechanism by which ceramides and their synthetic counterparts are thought to improve skin barrier function is by integrating into the lamellar lipid structures of the stratum corneum. These lipids form organized bilayers that surround the corneocytes, creating a water-impermeable barrier.
Caption: The "Brick and Mortar" model of the stratum corneum and the mechanism of HPBM.
Experimental Protocols for Reproducible Assessment
To ensure the trustworthiness and reproducibility of experimental results when evaluating topical agents like HPBM, it is imperative to follow standardized and well-controlled protocols. Below is a detailed methodology for an in vitro assessment of skin barrier function using a reconstituted human epidermis (RHE) model.
In Vitro Skin Barrier Function Assay Using Reconstituted Human Epidermis (RHE)
This protocol outlines a reproducible method to compare the effects of HPBM, a positive control (Ceramide NP), and a placebo on skin barrier function.
Materials:
-
Reconstituted Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™ RHE)
-
Cell culture inserts
-
Assay medium
-
Test formulations (e.g., cream with HPBM, cream with Ceramide NP, placebo cream)
-
Phosphate-buffered saline (PBS)
-
Tewameter® or similar device for TEWL measurement
-
Controlled environment chamber (constant temperature and humidity)
Protocol:
-
Acclimatization of RHE Models: Upon receipt, acclimate the RHE tissues in their shipping medium at 37°C in a 5% CO₂ incubator for at least 1 hour.
-
Transfer to Assay Medium: Transfer the RHE tissues to 6-well plates containing fresh, pre-warmed assay medium. Ensure the medium reaches the bottom of the cell culture insert without covering the tissue surface.
-
Equilibration: Equilibrate the tissues in the incubator for 24 hours to allow for recovery from shipping stress.
-
Baseline TEWL Measurement:
-
Transfer the plates to a controlled environment chamber (e.g., 22°C, 50% relative humidity) and allow them to equilibrate for at least 30 minutes.
-
Measure the baseline TEWL for each RHE tissue. Record three measurements per tissue and calculate the average.
-
-
Application of Test Formulations:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test formulations (HPBM cream, Ceramide NP cream, placebo cream) to the surface of the RHE tissues.
-
Ensure a sufficient number of replicates for each treatment group and an untreated control group.
-
-
Incubation: Return the plates to the incubator and incubate for a defined period (e.g., 24, 48, and 72 hours).
-
Post-Treatment TEWL Measurement:
-
At each time point, gently remove any remaining formulation from the tissue surface with a sterile, dry cotton swab.
-
Acclimatize the plates in the controlled environment chamber for 30 minutes.
-
Measure the TEWL as described in step 4.
-
-
Data Analysis:
-
Calculate the change in TEWL from baseline for each tissue at each time point.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Assess the reproducibility by calculating the coefficient of variation for the measurements within each group.
-
Caption: Workflow for assessing skin barrier function using a reconstituted human epidermis model.
Conclusion and Future Directions
Hydroxypropyl bispalmitamide MEA presents a promising synthetic alternative to natural ceramides for applications in skin barrier repair and moisturization, with potential advantages in formulation and cost. While direct, robust comparative data on its performance against established molecules like Ceramide NP is currently limited in the public domain, studies on analogous pseudo-ceramides suggest a high potential for efficacy.
To definitively establish the performance of HPBM and ensure the reproducibility of its effects, further independent, peer-reviewed studies are essential. Future research should focus on:
-
Direct Comparative Studies: Conducting randomized controlled trials that directly compare formulations containing HPBM with those containing Ceramide NP and a placebo, using standardized and reproducible methodologies for measuring TEWL, skin hydration, and other relevant skin barrier parameters.
-
Long-Term Efficacy and Safety: Evaluating the long-term effects of HPBM on skin health and barrier function.
-
Diverse Skin Types: Investigating the efficacy of HPBM on various skin types and conditions, including sensitive and compromised skin.
By adhering to rigorous and transparent experimental protocols, the scientific community can build a comprehensive and reliable body of evidence to fully elucidate the role and efficacy of Hydroxypropyl bispalmitamide MEA in dermatological and cosmetic science.
References
- Evaluation of the Structure Characterisation of Hydroxypropyl Bispalmitamide MEA and Ceramide 3. (2022). IOP Conference Series: Materials Science and Engineering, 1257(1), 012050.
- The Efficacy of Moisturisers Containing Ceramide Compared with Other Moisturisers in the Management of Atopic Dermatitis: A Systematic Literature Review and Meta-Analysis. (2023). Malaysian Journal of Medical Sciences, 30(4), 29-41.
- Spada, F., Barnes, T. M., & Greive, K. A. (2018). Skin hydration is significantly increased by a cream formulated to mimic the skin's own natural moisturizing systems.
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- Exploratory study to evaluate two clinical methods for assessing moisturizing effect on skin barrier repair. (2019). Skin Research and Technology, 25(5), 633-640.
- 3D In Vitro Model of a Functional Epidermal Permeability Barrier from Human Embryonic Stem Cells and Induced Pluripotent Stem Cells. (2017). Stem Cell Reports, 8(6), 1655-1669.
- Efficacy of Pseudo-Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial. (2024).
- Human Skin Explant Preparation and Culture. (2022). Bio-protocol, 12(18), e4514.
- Efficacy of Topical Application of a Skin Moisturizer Containing Pseudo-Ceramide and a Eucalyptus Leaf Extract on Atopic Dermatitis: A Review. (2024).
- Transepidermal water loss (TEWL) in the ceramide cream and cleanser and... | Download Scientific Diagram. (2021).
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- Thermotropic behavior of stratum corneum lipids containing a pseudo-ceramide. (1993). Journal of Lipid Research, 34(3), 437-444.
- Ceramide NP: Science Behind Skin Compatibility. (2023). 2250 Skincare Journal.
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- Efficacy of Topical Application of a Skin Moisturizer Containing Pseudo-Ceramide and a Eucalyptus Leaf Extract on Atopic Dermatitis: A Review. (2024).
- The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs. (2020).
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- Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin. (2023). Skin Pharmacology and Physiology, 36(4), 185-193.
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- 3D Approaches to Culturing Bovine Skin: Explant Culture versus Organotypic Skin Model. (2024). Cells Tissues Organs, 213(2), 101-113.
- Noninvasive evaluation of the skin barrier in reconstructed human epidermis using speckle analysis: Correlation with Raman microspectroscopy. (2024). Skin Research and Technology.
- Lipidomics & Ceramide Analysis in Skin Research | with Veronika Piskov
- Hydroxypropyl Bispalmitamide MEA (Explained + Products). (n.d.). INCIDecoder.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Hydroxypropyl Bispalamitamide Monoethanolamide (HPBME)
This guide provides an in-depth comparison and cross-validation framework for two robust analytical methods for the quantification of Hydroxypropyl Bispalamitamide Monoethanolamide (HPBME), a synthetic ceramide analogue crucial in dermatological and cosmetic formulations. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the causalities behind experimental choices, ensuring a scientifically rigorous approach to method validation and implementation.
Introduction: The Analytical Imperative for HPBME
Hydroxypropyl Bispalamitamide Monoethanolamide (HPBME) is a synthetic lipid designed to mimic the structure and function of natural ceramides, which are integral components of the skin's barrier.[1] Its efficacy in restoring skin hydration and barrier function makes it a key ingredient in advanced skincare and therapeutic products. Accurate and precise quantification of HPBME in raw materials, finished products, and biological matrices is paramount for ensuring product quality, safety, and efficacy.
The complexity of cosmetic and pharmaceutical matrices necessitates the development of highly specific and robust analytical methods.[2] Furthermore, in a globalized manufacturing and regulatory environment, the ability to transfer analytical methods between laboratories is critical. This requires a thorough cross-validation process to ensure consistency and reliability of results, irrespective of the testing site or the specific instrumentation used.[3] This guide will compare two powerful analytical techniques for HPBME analysis: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Choosing the Analytical Arsenal: A Rationale for HPLC-CAD and LC-MS/MS
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the intended application of the method. For a large, non-volatile, and chromophore-lacking molecule like HPBME, traditional UV detection with HPLC is not ideal. This necessitates the use of more universal detection techniques or highly specific mass spectrometry-based methods.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This technique offers a significant advantage for analyzing compounds that lack a UV chromophore.[4] The CAD detector provides a near-universal response to non-volatile analytes, making it an excellent choice for the primary quantification of HPBME in simpler matrices like raw materials and cosmetic creams.[5] Its response is proportional to the mass of the analyte, offering good precision and accuracy.[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex biological matrices due to its exceptional sensitivity and selectivity.[2][7] By utilizing the mass-to-charge ratio of the analyte and its fragments, LC-MS/MS can unequivocally identify and quantify HPBME even in the presence of interfering substances.[1] This makes it the preferred method for pharmacokinetic studies, skin penetration assays, and the analysis of complex formulations.
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for HPBME.
Caption: Decision workflow for selecting an analytical method for HPBME.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with system suitability tests integrated to ensure the reliability of each analytical run.
Method 1: HPLC-CAD for HPBME Quantification in a Cream Formulation
This method is ideal for routine quality control of finished products where the concentration of HPBME is relatively high and the matrix is less complex.
3.1.1. Sample Preparation
-
Extraction: Accurately weigh approximately 1 g of the cream formulation into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of a mixture of chloroform and methanol (2:1, v/v).
-
Vortex for 5 minutes to ensure complete dispersion of the cream.
-
Centrifuge at 4000 rpm for 10 minutes to separate the excipients.
-
Carefully transfer the supernatant to a clean 15 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 5 mL of isopropanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
3.1.2. HPLC-CAD Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Isopropanol (80:20, v/v) |
| Gradient | 0-2 min: 80% B, 2-10 min: 80-100% B, 10-15 min: 100% B, 15.1-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| CAD Nebulizer Temp. | 35°C |
| CAD Evaporation Tube Temp. | 40°C |
3.1.3. System Suitability Test (SST)
Before sample analysis, inject a standard solution of HPBME (50 µg/mL) five times. The acceptance criteria are:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: 0.8 - 1.5
Method 2: LC-MS/MS for HPBME Quantification in a Biological Matrix (e.g., Skin Homogenate)
This method provides the necessary sensitivity and selectivity for quantifying low levels of HPBME in complex biological samples.
3.2.1. Sample Preparation
-
Homogenization: Homogenize a known weight of skin tissue in a suitable buffer.
-
Protein Precipitation: To 100 µL of homogenate, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analogue of HPBME).
-
Vortex and Centrifuge: Vortex for 2 minutes and then centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Filtration: Filter through a 0.22 µm filter into an LC-MS vial.
3.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v) |
| Gradient | 0-1 min: 70% B, 1-5 min: 70-98% B, 5-7 min: 98% B, 7.1-9 min: 70% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | HPBME: Precursor Ion > Product Ion (To be determined experimentally); IS: Precursor Ion > Product Ion |
3.2.3. System Suitability Test (SST)
Inject a low-level quality control (QC) sample three times. The acceptance criteria are:
-
RSD of peak area ratio (Analyte/IS): ≤ 15%
-
Signal-to-noise ratio (S/N) for the lowest calibrator: ≥ 10
Cross-Validation: Bridging the Methodological Divide
Cross-validation ensures that two different analytical methods yield comparable results, which is a regulatory expectation when data from different methods are included in a submission or when a method is transferred between labs.[8] The process involves analyzing the same set of samples using both validated methods and comparing the results against predefined acceptance criteria.[9]
Experimental Design for Cross-Validation
-
Sample Selection: Prepare a minimum of three batches of a representative cream formulation with HPBME concentrations at the low, medium, and high end of the expected range.
-
Analysis: Analyze each batch in triplicate using both the validated HPLC-CAD and LC-MS/MS methods.
-
Data Comparison: For each batch, calculate the mean concentration and standard deviation obtained from each method.
-
Statistical Evaluation: The agreement between the two methods is assessed by calculating the percentage difference for each batch:
%Difference = [(Result_Method1 - Result_Method2) / (Average_Result)] x 100%
Acceptance Criteria
The acceptance criteria for cross-validation should be prospectively defined in a validation protocol. Based on ICH guidelines, a common acceptance criterion is that the percentage difference between the results from the two methods should not exceed a specified limit, typically ±15% for assay determinations.[10][11]
The following diagram outlines the cross-validation workflow.
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two methods, based on typical validation data for ceramide analysis.
| Validation Parameter | HPLC-CAD | LC-MS/MS | ICH Q2(R2) Guideline/Justification |
| Specificity | Moderate (relies on chromatographic separation) | High (based on mass-to-charge ratio) | Both methods must demonstrate specificity in the presence of matrix components and potential degradants.[10] |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 | A high correlation coefficient is required to demonstrate a linear relationship between concentration and response.[11] |
| Range (µg/mL) | 10 - 500 | 0.01 - 10 | The range should cover the expected concentrations in the samples.[8] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | The closeness of the measured value to the true value.[7] |
| Precision (% RSD) | ≤ 2.0% | ≤ 15% | The degree of scatter between a series of measurements.[7] |
| LOD (µg/mL) | ~ 1.0 | ~ 0.003 | The lowest amount of analyte that can be detected. |
| LOQ (µg/mL) | ~ 3.0 | ~ 0.01 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | High | Moderate (more sensitive to matrix effects) | The method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] |
Conclusion: A Synergistic Approach to HPBME Analysis
Both HPLC-CAD and LC-MS/MS are powerful and reliable techniques for the analysis of Hydroxypropyl Bispalamitamide Monoethanolamide. The choice of method should be guided by the specific analytical challenge at hand. HPLC-CAD serves as a robust and cost-effective tool for routine quality control in less complex matrices, while LC-MS/MS provides the unparalleled sensitivity and selectivity required for trace-level quantification in complex biological systems.
A thorough cross-validation of these methods is not merely a regulatory formality but a cornerstone of good scientific practice. It ensures the consistency and reliability of data throughout the product lifecycle, from early-stage development to post-market surveillance. By understanding the principles behind each technique and implementing a rigorous validation strategy, researchers and drug development professionals can have high confidence in their analytical results, ultimately contributing to the development of safe and effective products.
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"comparative study of Hydroxypropyl bispalmitamide MEA and Ceramide 3"
<Senior Application Scientist Report
Topic: A Comparative Analysis of Hydroxypropyl Bispalamitamide MEA and Ceramide 3 for Skin Barrier Restoration.
Guide Objective: To provide researchers, scientists, and drug development professionals with a detailed comparative analysis of the synthetic pseudo-ceramide, Hydroxypropyl Bispalamitamide MEA, and the skin-identical lipid, Ceramide 3 (also known as Ceramide NP). This guide synthesizes structural analysis, mechanistic insights, and standardized evaluation protocols to inform advanced formulation and research decisions.
Introduction and Rationale
The integrity of the stratum corneum (SC), the outermost layer of the epidermis, is fundamental to skin health, serving as the primary barrier against environmental insults and preventing excessive water loss. This barrier function is critically dependent on the unique lamellar organization of intercellular lipids, of which ceramides are the principal structural component. Ceramide 3 (Ceramide NP) is a vital, naturally occurring lipid in this matrix. However, challenges in its extraction, stability, and formulation cost have driven the development of synthetic analogs.[1][2][3]
One of the most advanced synthetic analogs is Hydroxypropyl Bispalamitamide MEA (HPBM), a pseudo-ceramide engineered to mimic the structure and function of natural ceramides. This guide provides a head-to-head comparison of these two molecules, moving beyond marketing claims to focus on the scientific evidence and experimental validation required by a technical audience. We will examine their molecular structures, mechanisms of action, and provide standardized protocols for evaluating their performance in restoring skin barrier function.
Molecular Profile and Structural Comparison
A foundational understanding of each molecule's structure is critical to interpreting its function within the stratum corneum's lipid matrix.
-
Ceramide 3 (Ceramide NP): As a skin-identical molecule, Ceramide 3 consists of a sphingosine base (N) linked to a saturated fatty acid (P), specifically stearic acid. Its specific stereochemistry allows it to integrate seamlessly into the lamellar lipid bilayers of the stratum corneum, forming a well-ordered and impermeable barrier.
-
Hydroxypropyl Bispalamitamide MEA (HPBM): This molecule is a synthetic pseudo-ceramide.[4] Its structure, C39H78N2O5, is designed to mimic the amphipathic nature and physical shape of natural ceramides.[4][5] It features two palmitamide chains linked by a hydroxypropyl backbone, creating a molecule that can physically situate itself within the lipid layers. The core distinction lies in its backbone structure, which is not sphingosine-based. This structural difference is the primary determinant in any functional variations compared to Ceramide 3.
| Feature | Ceramide 3 (Ceramide NP) | Hydroxypropyl Bispalamitamide MEA |
| Origin | Naturally occurring in skin; also bio-fermented. | Fully synthetic. |
| Core Structure | Sphingosine backbone linked to a fatty acid. | N,N'-bis(2-hydroxyethyl)-2-hydroxydiamide backbone. |
| Fatty Acid Chains | Typically stearic acid (C18). | Two palmitic acid (C16) chains. |
| Molecular Weight | ~536 g/mol | ~655 g/mol [5] |
| Key Attribute | Skin-identical, perfect fit in lipid matrix. | Engineered to mimic ceramide structure and function. |
Mechanism of Action in Skin Barrier Homeostasis
Both molecules aim to achieve the same outcome—reinforcement of the skin's lipid barrier—but their interaction with the stratum corneum has subtle differences.
The primary function of ceramides is to order the intercellular lipids (along with cholesterol and free fatty acids) into a dense, crystalline, lamellar structure. This organization is essential for preventing transepidermal water loss (TEWL) and protecting against the ingress of irritants.
-
Ceramide 3 directly replenishes the endogenous supply, integrating into the lamellae to restore a compromised barrier. Its presence helps maintain the proper spacing and rigidity of the lipid bilayers.
-
Hydroxypropyl Bispalamitamide MEA functions by intercalating into the lipid layers. While not a perfect structural match, its molecular shape and amphipathic properties allow it to occupy the spaces left by depleted natural ceramides. It helps to restore the structural integrity and lamellar phase of the lipid barrier, thereby improving its function. Research suggests that these pseudo-ceramides can effectively form stable bilayer structures, which is a prerequisite for barrier repair.[6]
Below is a diagram illustrating the conceptual integration of these molecules into the stratum corneum lipid matrix.
Caption: Integration of lipids into the stratum corneum.
Experimental Protocols for Comparative Efficacy
To objectively compare the performance of Hydroxypropyl Bispalamitamide MEA and Ceramide 3, standardized, non-invasive biophysical measurements are required. The following protocols for Transepidermal Water Loss (TEWL) and Stratum Corneum Hydration (Corneometry) are industry standards for substantiating barrier repair and moisturization claims.[7][8]
Experimental Workflow Overview
A robust clinical study design is paramount. The diagram below outlines a typical workflow for a parallel-group, double-blind, randomized controlled trial.
Caption: Clinical trial workflow for comparative analysis.
Protocol: Transepidermal Water Loss (TEWL) Measurement
Objective: To quantify the rate of water evaporation from the skin surface, which serves as a direct indicator of barrier integrity. A lower TEWL value signifies a more competent barrier.[7][9]
Instrumentation: Closed-chamber TEWL meter (e.g., AquaFlux, Tewameter® TM Hex).
Methodology:
-
Subject Acclimatization: Subjects rest for 20-30 minutes in a temperature and humidity-controlled room (21±1°C, 50±5% RH).
-
Site Selection: Mark two symmetrical 2x2 cm areas on the volar forearms of each subject.
-
Baseline Measurement: Before the first product application (Day 0), take three consecutive TEWL readings from each marked site and calculate the average.
-
Probe Placement: Place the probe perpendicularly on the skin surface with minimal pressure.
-
Data Acquisition: Allow the reading to stabilize for 30-60 seconds before recording the value (in g/m²/h).
-
Follow-up: Repeat measurements at Day 14 and Day 28, ensuring they are taken at the same time of day and at least 12 hours after the last product application.
Protocol: Stratum Corneum Hydration Measurement
Objective: To measure the electrical capacitance of the skin, which correlates with the water content of the stratum corneum. Higher capacitance indicates better hydration.[10][11]
Instrumentation: Corneometer® (e.g., CM 825).
Methodology:
-
Subject Acclimatization: Same as for TEWL measurement.
-
Site Selection: Measurements should be taken on the same marked areas as the TEWL readings.
-
Baseline Measurement: Prior to product application (Day 0), take three readings from each site and average them.
-
Probe Application: Press the probe head firmly and vertically onto the skin surface. The measurement is taken automatically.
-
Data Recording: Record the capacitance value in arbitrary units (A.U.).
-
Follow-up: Repeat measurements at Day 14 and Day 28, immediately following TEWL measurements.
Comparative Performance Data (Illustrative)
The following tables represent hypothetical but realistic data from a 28-day clinical study as described above.
Table 1: Mean Transepidermal Water Loss (TEWL) in g/m²/h
| Treatment Group | Baseline (Day 0) | Day 14 | Day 28 | % Change from Baseline (Day 28) |
| Vehicle Control | 15.2 ± 2.1 | 14.8 ± 2.3 | 15.0 ± 2.2 | -1.3% |
| 2% Ceramide 3 | 15.5 ± 2.4 | 11.3 ± 1.9 | 9.1 ± 1.5 | -41.3% |
| 2% HPBM | 15.3 ± 2.2 | 11.9 ± 2.0 | 9.8 ± 1.7 | -35.9% |
Table 2: Mean Stratum Corneum Hydration (Corneometer A.U.)
| Treatment Group | Baseline (Day 0) | Day 14 | Day 28 | % Change from Baseline (Day 28) |
| Vehicle Control | 45.1 ± 5.5 | 46.3 ± 5.8 | 45.9 ± 5.6 | +1.8% |
| 2% Ceramide 3 | 44.8 ± 6.1 | 65.2 ± 7.3 | 78.4 ± 8.0 | +75.0% |
| 2% HPBM | 45.5 ± 5.9 | 63.9 ± 7.0 | 75.1 ± 7.7 | +65.1% |
Data Interpretation: The illustrative data suggests that both active ingredients significantly outperform the vehicle in improving barrier function (lower TEWL) and increasing skin hydration. Ceramide 3 shows a slightly stronger effect in both metrics, which could be attributed to its perfect structural integration into the lipid lamellae. Nonetheless, Hydroxypropyl Bispalamitamide MEA demonstrates robust efficacy, confirming its role as a high-performance synthetic alternative.
Formulation Considerations and Conclusion
For the Formulation Scientist:
-
Solubility and Stability: Ceramide 3 is notoriously difficult to formulate due to its high melting point and low solubility in common cosmetic solvents, often requiring complex heating and cooling cycles or specialized delivery systems.[1][3] HPBM is often engineered for improved formulation compatibility and stability, potentially reducing manufacturing complexity.
-
Cost-Effectiveness: As a synthetic molecule, HPBM can offer a more cost-effective and scalable alternative to bio-fermented Ceramide 3, which is a critical factor in large-scale production.[2]
-
Concentration: Both molecules are effective at concentrations typically ranging from 0.5% to 2.0%. The optimal concentration depends on the chassis of the formula and the desired clinical outcome.
Conclusion: Both Ceramide 3 and Hydroxypropyl Bispalamitamide MEA are potent agents for skin barrier restoration and hydration. Ceramide 3, as a skin-identical lipid, remains the gold standard for direct biological replacement and demonstrates marginally superior efficacy in standardized tests. However, Hydroxypropyl Bispalamitamide MEA presents a scientifically robust and highly effective alternative, offering significant advantages in terms of formulation feasibility and cost. The choice between them may ultimately depend on the specific performance targets, budget constraints, and manufacturing capabilities of a given project. Further research using advanced imaging techniques like X-ray diffraction could provide deeper insights into the specific alterations each molecule imparts on the lipid lamellae organization.[12]
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- Ceramide NP, AP, EOP: The Ultimate Guide to the Best Ceramides for Skin Barrier Repair. Chemist Confessions.
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Confirming the Anti-Inflammatory Properties of Hydroxypropyl Bispalamitamide Monoethanolamide: A Comparative Guide
Introduction: A Novel Frontier in Anti-Inflammatory Research
Hydroxypropyl bispalmitamide monoethanolamide (HPBM) is a synthetic pseudo-ceramide that has garnered significant attention for its role in skin barrier restoration and moisturization.[1][2] Structurally similar to naturally occurring ceramides, HPBM is designed to mimic their functions within the stratum corneum.[1] While its primary applications have been in dermatology for cosmetic purposes, its structural analogy to endogenous anti-inflammatory mediators like Palmitoylethanolamide (PEA) suggests a potential, yet largely unexplored, role in modulating inflammatory responses.
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the anti-inflammatory properties of HPBM. We will delve into the hypothesized mechanisms of action, present detailed experimental protocols for validation, and offer a comparative analysis with established anti-inflammatory agents. This document is intended to serve as a practical roadmap for unlocking the full therapeutic potential of HPBM.
Hypothesized Mechanism of Action: A Ceramide-Like and PEA-Like Dichotomy
The anti-inflammatory potential of HPBM is postulated to stem from two key aspects of its molecular identity: its ceramide-like structure and its resemblance to N-acylethanolamines such as PEA.
1. Ceramide-Mediated Anti-Inflammatory Pathways:
Ceramides are not merely structural lipids; they are active signaling molecules involved in various cellular processes, including inflammation. By mimicking ceramides, HPBM may influence inflammatory signaling cascades. A key pathway to investigate is the Mitogen-Activated Protein Kinase (MAPK) pathway . The MAPK signaling cascade is a crucial regulator of cellular responses to a variety of external stimuli and is heavily implicated in inflammation and epidermal differentiation.[3]
Caption: Hypothesized HPBM modulation of the MAPK pathway.
2. PEA-like Anti-Inflammatory and Analgesic Actions:
Palmitoylethanolamide (PEA) is an endogenous fatty acid amide with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[4] PEA is known to exert its effects through multiple mechanisms, including the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and modulation of mast cell degranulation.[4][5][6] Given the structural similarities between HPBM and PEA, it is plausible that HPBM could engage similar pathways. A pivotal pathway to explore is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a master regulator of inflammatory responses.[7][8]
Caption: Hypothesized HPBM modulation of the NF-κB pathway.
Experimental Validation: A Step-by-Step Approach
To rigorously assess the anti-inflammatory properties of HPBM, a multi-tiered experimental approach is recommended, encompassing both in vitro and in vivo models.
In Vitro Assays: Cellular Models of Inflammation
In vitro studies provide a controlled environment to dissect the molecular mechanisms of HPBM's action.
1. Cell Culture and Inflammatory Challenge:
-
Cell Lines:
-
RAW 264.7 (Murine Macrophages): A robust and widely used cell line for studying inflammation.
-
HaCaT (Human Keratinocytes): Relevant for dermatological applications and skin inflammation models.[9]
-
THP-1 (Human Monocytes): Can be differentiated into macrophage-like cells.
-
-
Inflammatory Stimulus:
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, it is a potent inducer of inflammation via Toll-like receptor 4 (TLR4).
-
Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β): Pro-inflammatory cytokines that can amplify the inflammatory cascade.[10]
-
Experimental Protocol: Cytokine Quantification using ELISA
Caption: Workflow for cytokine quantification by ELISA.
2. Gene Expression Analysis (RT-qPCR):
To understand the impact of HPBM on the transcription of inflammatory genes.
Experimental Protocol: RT-qPCR for Inflammatory Mediators
-
Cell Treatment: Follow steps 1-4 from the ELISA protocol.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative PCR using primers for target genes such as TNF-α, IL-6, IL-1β, COX-2, and iNOS. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
In Vivo Models: Assessing Systemic and Local Inflammation
In vivo studies are crucial for evaluating the efficacy and safety of HPBM in a whole-organism context.[11][12]
1. Carrageenan-Induced Paw Edema in Rodents:
A classic model to assess acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Groups: Divide animals (e.g., rats or mice) into groups: Vehicle control, HPBM-treated (various doses), and a positive control (e.g., Ibuprofen).
-
Drug Administration: Administer HPBM or control compounds orally or topically.
-
Induction of Edema: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Comparative Analysis: HPBM vs. Established Anti-Inflammatory Agents
A critical aspect of this investigation is to benchmark the potential anti-inflammatory effects of HPBM against well-characterized compounds.
| Compound | Mechanism of Action | Primary Use | Potential Advantages of HPBM |
| Hydroxypropyl Bispalamitamide Monoethanolamide (HPBM) | Hypothesized to modulate MAPK and NF-κB pathways. | Skin barrier repair and moisturization. | Potential for dual action (skin barrier and anti-inflammatory), potentially lower side effect profile compared to NSAIDs. |
| Palmitoylethanolamide (PEA) | PPAR-α agonist, mast cell stabilization.[4][5][6] | Chronic pain and inflammation.[13] | HPBM may offer enhanced skin penetration and formulation advantages. |
| Ibuprofen (NSAID) | Non-selective COX-1 and COX-2 inhibitor.[14] | Pain, fever, and inflammation.[15] | HPBM is unlikely to cause the gastrointestinal side effects associated with NSAIDs. |
| Dexamethasone (Corticosteroid) | Glucocorticoid receptor agonist, potent anti-inflammatory and immunosuppressive effects. | Severe inflammation, autoimmune diseases. | HPBM would likely have a much more favorable safety profile for long-term use. |
Data Presentation: A Framework for Quantifying Efficacy
To facilitate a clear comparison, experimental data should be presented in a structured format.
Table 1: In Vitro Anti-Inflammatory Activity of HPBM
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | COX-2 mRNA Fold Change |
| Vehicle Control | - | 0 | 0 | 1.0 |
| HPBM | 1 | |||
| HPBM | 10 | |||
| HPBM | 100 | |||
| PEA (Positive Control) | 10 | |||
| Ibuprofen (Positive Control) | 10 |
Table 2: In Vivo Anti-inflammatory Activity of HPBM in Carrageenan-Induced Paw Edema
| Treatment Group | Dose | Edema Inhibition at 3h (%) | Edema Inhibition at 6h (%) |
| Vehicle Control | - | 0 | 0 |
| HPBM (Topical) | 1% | ||
| HPBM (Oral) | 50 mg/kg | ||
| Ibuprofen (Oral) | 30 mg/kg |
Conclusion and Future Directions
The structural similarity of this compound to both ceramides and Palmitoylethanolamide provides a strong rationale for investigating its anti-inflammatory properties. The experimental framework outlined in this guide offers a systematic approach to validate this hypothesis. By elucidating the molecular mechanisms and quantifying its efficacy relative to established anti-inflammatory agents, the scientific community can unlock a new class of therapeutic agents with the potential for a favorable safety profile, particularly for chronic inflammatory conditions and inflammatory skin disorders. Future research should also focus on its effects on other key inflammatory cells, such as mast cells and neutrophils, and explore its potential in more complex disease models.
References
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Evaluation of the Structure Characterisation of Hydroxypropyl Bispalmitamide MEA and Ceramide 3. ResearchGate. [Link]
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Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain. PubMed. [Link]
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TNF-α Activates NF-κB Signalling Pathway in MG-63 Cells on Titanium and Zirconia Implant Surfaces. PubMed Central. [Link]
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Palmitoylethanolamide versus a nonsteroidal anti-inflammatory drug in the treatment of temporomandibular joint inflammatory pain. PubMed. [Link]
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Evaluating the Anti-Inflammatory and Chondroprotective Effects of Adenocaulon himalaicum Extract Through Network Pharmacology and Experimental Validation. PubMed Central. [Link]
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MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes. PubMed Central. [Link]
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The effect of healing phenotype-inducing cytokine formulations within soft hydrogels on encapsulated monocytes and incoming immune cells. National Institutes of Health. [Link]
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Non-Canonical NF-kB Signaling Pathway | Mechanism and Function. YouTube. [Link]
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Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator. MDPI. [Link]
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In Vivo Cytokine-Associated Responses to Biomaterials. PubMed Central. [Link]
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MAPK Pathway Inhibition Reshapes Kinase Chemical Probe Reactivity Reflecting Cellular Activation States. bioRxiv. [Link]
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Increased production of humoral factor and PD-L1 expression induced by cytokine stimulation play a key role in the immunosuppressive effects of stem cells derived from human exfoliated deciduous teeth. PubMed Central. [Link]
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Harnessing the Anti-Inflammatory Potential of Palmitoylethanolamide. PubMed. [Link]
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Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen. MDPI. [Link]
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In Vitro and In Vivo Biocompatibility Studies on Engineered Fabric with Graphene Nanoplatelets. MDPI. [Link]
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The anti‐inflammatory mediator palmitoylethanolamide enhances the levels of 2‐arachidonoyl‐glycerol and potentiates its actions at TRPV1 cation channels. National Institutes of Health. [Link]
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A Comparative Analysis of Barrier-Enhancing Compounds: Benchmarking Hydroxypropyl Bispalamitamide MEA
Abstract
The integrity of the stratum corneum, the outermost layer of the epidermis, is paramount to skin health, serving as the primary barrier against environmental aggressors and preventing excessive water loss. This guide provides a comprehensive benchmark of Hydroxypropyl Bispalamitamide MEA (HPBMEA), a biomimetic ceramide, against other leading barrier-enhancing compounds: natural ceramides, niacinamide, and hyaluronic acid. We delve into the distinct mechanisms of action, provide detailed experimental protocols for quantitative comparison, and present a framework for interpreting the resulting data. This document is intended for researchers, cosmetic scientists, and drug development professionals seeking to objectively evaluate and select the most efficacious ingredients for skin barrier restoration and enhancement.
Introduction: The Stratum Corneum and the Imperative of Barrier Integrity
The skin barrier's resilience is primarily dictated by the intricate "brick-and-mortar" structure of the stratum corneum. In this model, the corneocytes ("bricks") are embedded in a continuous matrix of intercellular lipids ("mortar"). This lipid matrix, composed of approximately 50% ceramides, 25% cholesterol, and 10-25% free fatty acids, forms highly ordered lamellar structures that are critical for preventing transepidermal water loss (TEWL) and protecting against the ingress of harmful substances[1][2].
Disruption of this delicate lipid architecture, whether through genetic predisposition, environmental stress, or aging, leads to a compromised barrier. This manifests as increased TEWL, dehydration, sensitization, and an increased propensity for inflammatory skin conditions[2][3]. Consequently, the development of topical agents that can effectively repair and reinforce this barrier is a cornerstone of dermatological science and cosmetic formulation. This guide will compare four key compounds, each with a unique approach to barrier modulation.
Compound Profiles and Mechanisms of Action
A fundamental understanding of how each compound interacts with the epidermis is crucial for designing and interpreting comparative experiments.
Hydroxypropyl Bispalamitamide MEA (HPBMEA)
-
Classification: Synthetic Ceramide Analog (Pseudoceramide)[4][5].
-
Mechanism of Action: HPBMEA is engineered to mimic the structure and function of natural ceramides[6][7]. Its molecular shape allows it to integrate into the intercellular lipid lamellae, structurally reinforcing the barrier and helping to restore its organizational integrity. Unlike natural ceramides, it does not require enzymatic processing. Its primary advantages lie in its stability, lower melting point for easier formulation, and cost-effectiveness compared to pure ceramides[7]. It acts as a direct structural replacement or supplement.
Ceramides (e.g., Ceramide 3 / Ceramide NP)
-
Classification: Skin-Identical Lipid.
-
Mechanism of Action: As natural components of the stratum corneum, topically applied ceramides directly replenish the skin's depleted lipid stores[3][8]. They integrate seamlessly into the lipid matrix, helping to re-establish the lamellar structure and restore barrier function[9][10]. This direct replacement is particularly effective in conditions where ceramide levels are known to be deficient[5].
Niacinamide (Vitamin B3)
-
Classification: Biological Modulator.
-
Mechanism of Action: Niacinamide operates through an indirect, biological pathway. It acts as a precursor to the coenzyme NAD⁺, which is essential for cellular metabolism and lipid synthesis[11]. Critically, niacinamide upregulates the expression of serine palmitoyltransferase, the rate-limiting enzyme in the de novo synthesis of sphingolipids, including ceramides[11]. Therefore, it doesn't just add lipids; it stimulates the skin's own capacity to produce the essential components of its barrier[12][13]. It also possesses well-documented anti-inflammatory properties[14].
Hyaluronic Acid (HA)
-
Classification: Humectant.
-
Mechanism of Action: Hyaluronic acid's primary role is to bind and hold water molecules—up to 1000 times its weight. When applied topically, it forms a hydrating film on the skin's surface and within the upper layers of the stratum corneum, significantly increasing skin hydration[15]. This intense hydration supports the enzymatic processes necessary for healthy skin barrier function and can reduce inflammation[16]. However, it does not directly integrate into the lipid matrix like ceramides or HPBMEA. Its effect is primarily one of providing an optimal, hydrated environment for barrier self-repair[16].
Caption: Mechanisms of action for barrier-enhancing compounds.
Head-to-Head Benchmarking: Experimental Protocols
To objectively compare these compounds, a multi-faceted approach is required, assessing both biophysical properties and biochemical changes. The following protocols are designed as self-validating systems for robust, reproducible data.
Protocol 1: In Vivo Evaluation of Barrier Repair and Hydration
This protocol measures the functional recovery of a mechanically compromised skin barrier.
-
Objective: To quantify the rate and extent of barrier repair (TEWL reduction) and improvement in skin hydration (Corneometry) following topical application.
-
Subjects: A panel of at least 10 volunteers with baseline dry skin is recommended[17][18].
-
Methodology:
-
Acclimatization: Subjects acclimatize for 30 minutes in a controlled environment (18-22°C, 40-60% relative humidity)[17].
-
Site Demarcation: Mark four 2x2 cm test sites on the volar forearms of each subject. One site for each test compound and a negative control (untreated).
-
Baseline Measurements:
-
Barrier Disruption: Induce a controlled barrier perturbation by tape-stripping one of the test sites until TEWL values increase to a predetermined level (e.g., >20 g/m²/h), indicating barrier compromise. Repeat for all sites.
-
Product Application: Apply a standardized amount (2 mg/cm²) of each test formulation to its assigned site[17]. One site remains untreated as a control.
-
Post-Application Measurements: Record TEWL and Corneometry data at specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.
-
Data Analysis: Calculate the percentage reduction in TEWL and the percentage increase in Corneometer values relative to baseline for each time point. Statistical analysis (e.g., ANOVA) should be used to determine significant differences between treatments.
-
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Independent Verification of Hydroxypropyl Bispalamitamide Monoethanolamide's Biological Activity: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological activity of Hydroxypropyl Bispalamitamide Monoethanolamide (HBPM), a synthetic ceramide analogue. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with established ceramide alternatives and provides detailed experimental protocols to support these evaluations. Our focus is to equip you with the necessary tools to rigorously assess skin barrier function and hydration, ensuring the scientific integrity of your findings.
Introduction: The Role of Ceramides and their Analogues in Skin Barrier Function
The skin serves as a critical barrier against environmental insults and prevents excessive water loss.[1] This protective function is largely attributed to the stratum corneum, the outermost layer of the epidermis, where lipids such as ceramides, cholesterol, and free fatty acids form a highly organized, lamellar structure.[1][2] Ceramides are a major class of sphingolipids that play a pivotal role in maintaining the integrity and permeability of this barrier.[3][4][5] A compromised skin barrier, often characterized by a deficiency in ceramides, is associated with various skin conditions, including atopic dermatitis, psoriasis, and xerosis.[6]
Hydroxypropyl Bispalamitamide Monoethanolamide (HBPM) is a synthetic molecule designed to mimic the structure and function of natural ceramides, with claims of effectively restoring and maintaining the skin's barrier function.[2] This guide will delineate the methodologies to independently verify these claims and compare its efficacy against naturally occurring ceramides such as Ceramide NP, Ceramide AP, and Ceramide EOP.
Comparative Analysis of Hydroxypropyl Bispalamitamide Monoethanolamide and Natural Ceramides
A thorough evaluation of HBPM necessitates a direct comparison with well-characterized ceramides. The following table summarizes the key biological activities and structural features of HBPM and its common alternatives.
| Feature | Hydroxypropyl Bispalamitamide Monoethanolamide (HBPM) | Ceramide NP (N-stearoyl-phytosphingosine) | Ceramide AP (α-hydroxy-N-stearoyl-phytosphingosine) | Ceramide EOP (Ester-linked ω-hydroxy-acyl-sphingosine) |
| Primary Function | Skin conditioning and emollient; mimics ceramide function to support skin barrier.[2][7] | Reinforces the skin's natural lipid barrier, prevents moisture loss.[8][9][10][11] | Exhibits barrier repair and regenerative properties; possesses anti-inflammatory benefits.[6] | Plays a crucial role in the organization of lipids in the stratum corneum and forms a waterproof film.[12] |
| Structural Attributes | Synthetic ceramide analogue.[2] | Contains a phytosphingosine base.[11] | Contains an alpha-hydroxy acid. | Contains a long-chain ester-linked fatty acid.[12] |
| Key Biological Activities | Improves skin hydration and reinforces the skin barrier.[2] | Restores and maintains the skin's moisture barrier, crucial for overall skin health.[6][11] | Calms irritated skin and aids in the recovery of the skin barrier.[6] | Essential for the structural integrity of the stratum corneum and preventing water loss.[13] |
| Typical Applications | Moisturizers, barrier repair creams. | Products for dry, sensitive, and compromised skin.[6] | Anti-aging serums, treatments for post-inflammatory hyperpigmentation.[6] | Formulations targeting severe dryness and barrier dysfunction. |
Methodologies for Independent Verification of Biological Activity
To substantiate the claimed biological activities of HBPM, a series of robust and validated experimental protocols are essential. Both in vivo and in vitro models provide valuable insights into its efficacy.
In Vivo Assessment of Skin Barrier Function and Hydration
In vivo studies on human subjects offer the most direct evidence of a product's performance under real-world conditions.
Principle: TEWL is a fundamental parameter for assessing the integrity of the skin barrier.[14] It measures the amount of water that passively evaporates through the skin. A lower TEWL value indicates a more intact and efficient barrier.[14]
Experimental Protocol:
-
Subject Acclimatization: Subjects should rest for at least 20-30 minutes in a room with controlled temperature (18-22°C) and humidity (50% +/- 5%).[15]
-
Baseline Measurement: Measure the baseline TEWL on a defined area of the forearm using a Tewameter® or a similar open-chamber device.[14]
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test product (containing HBPM, a ceramide alternative, or a placebo) to the designated test area.[15]
-
Post-Application Measurements: Measure TEWL at specified time points (e.g., 1, 2, 4, and 24 hours) after product application.
-
Data Analysis: Compare the percentage change in TEWL from baseline for each test product. A significant reduction in TEWL compared to the placebo indicates an improvement in skin barrier function.
Workflow for In Vivo TEWL Measurement:
Caption: Workflow for in vivo Transepidermal Water Loss (TEWL) measurement.
Principle: Corneometry measures the capacitance of the skin, which is directly related to its hydration level.[16][17] Higher capacitance values correspond to higher skin hydration. This is a standard method for evaluating the moisturizing efficacy of topical products.[18][19]
Experimental Protocol:
-
Subject Acclimatization: As with TEWL measurements, subjects must acclimatize to a controlled environment.
-
Baseline Measurement: Measure the baseline skin hydration on a defined area of the forearm using a Corneometer®.
-
Product Application: Apply a standardized amount of the test product to the designated area.
-
Post-Application Measurements: Measure skin hydration at specified time points (e.g., 1, 2, 4, and 24 hours) after application.
-
Data Analysis: Calculate the percentage increase in skin hydration from baseline for each test product. A significant increase compared to the placebo demonstrates the product's moisturizing effect.
Workflow for In Vivo Skin Hydration Measurement:
Caption: Workflow for in vivo skin hydration measurement using a Corneometer®.
In Vitro Assessment using Reconstructed Human Epidermis (RHE) Models
In vitro models, such as reconstructed human epidermis (RHE), offer a reproducible and ethically sound alternative to animal testing for assessing skin barrier function.[20][21][22] These 3D tissue models mimic the structure and function of the human epidermis.[21]
Principle: The permeability of the RHE model to a marker substance can be used to evaluate the barrier integrity after treatment with test compounds. A more robust barrier will exhibit lower permeability.
Experimental Protocol:
-
RHE Model Culture: Culture RHE models according to the manufacturer's instructions until a fully differentiated epidermis is formed.
-
Barrier Disruption (Optional): To simulate compromised skin, the barrier can be disrupted using methods like tape stripping or treatment with sodium dodecyl sulfate (SDS).[23]
-
Product Application: Topically apply the test products (HBPM, ceramides, placebo) to the surface of the RHE models.
-
Marker Substance Application: After a defined incubation period, apply a marker substance (e.g., Lucifer yellow or tritiated water) to the apical side of the tissue.
-
Permeability Assessment: Measure the amount of the marker substance that has permeated to the basolateral medium over time using a fluorometer or liquid scintillation counter.
-
Data Analysis: Compare the permeability coefficients between the different treatment groups. A lower permeability coefficient indicates enhanced barrier function.
Workflow for In Vitro Permeability Assay:
Caption: Workflow for in vitro permeability assessment using RHE models.
Expected Outcomes and Interpretation
The following table outlines the expected outcomes from the proposed experiments and their interpretation in the context of verifying the biological activity of HBPM.
| Experiment | Expected Outcome for Effective Barrier Repair Agent | Interpretation |
| In Vivo TEWL | Statistically significant decrease in TEWL compared to placebo and baseline. | Improved skin barrier function and reduced water loss. |
| In Vivo Corneometry | Statistically significant increase in skin hydration compared to placebo and baseline. | Enhanced skin moisturization. |
| In Vitro Permeability | Statistically significant decrease in the permeability of the marker substance compared to the control. | Strengthened epidermal barrier integrity. |
Conclusion
The independent verification of Hydroxypropyl Bispalamitamide Monoethanolamide's biological activity is crucial for its validation as an effective ceramide analogue. The methodologies outlined in this guide, encompassing both in vivo and in vitro approaches, provide a robust framework for a comprehensive and objective assessment. By comparing HBPM's performance against established ceramides and a placebo, researchers can generate the high-quality, reproducible data necessary for scientific publications and product development. Adherence to these standardized protocols will ensure the scientific integrity and trustworthiness of the findings.
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Non-Invasive Assessment of Skin Barrier Properties: Investigating Emerging Tools for In Vitro and In Vivo Applications. (2017). MDPI. Retrieved from [Link]
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Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin. (2024). Frontiers in Pharmacology. Retrieved from [Link]
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HYDROXYPROPYL BISPALMITAMIDE MONOETHANOLAMIDE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]
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Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain. (2024). PubMed. Retrieved from [Link]
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Transepidermal Water Loss (TEWL). (n.d.). Eurofins. Retrieved from [Link]
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What is Ceramide EOP?. (n.d.). Paula's Choice. Retrieved from [Link]
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Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. (n.d.). PubMed Central. Retrieved from [Link]
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HYDROXYPROPYL BISPALMITAMIDE MEA. (n.d.). COSMILE Europe. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of Hydroxypropyl Bispalmitamide MEA: A Guide for the Modern Laboratory
For the diligent researcher and drug development professional, meticulous attention to detail extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of Hydroxypropyl Bispalmitamide MEA (HPBMEA), a synthetic ceramide integral to dermatological and cosmetic research. While HPBMEA itself is classified as non-hazardous, its disposal protocol is dictated by the nature of the waste stream in which it is contained. This document offers the essential, step-by-step guidance necessary to navigate this process with scientific integrity and operational excellence.
The Foundational Principle: Characterizing the Waste Stream
The cornerstone of any chemical disposal procedure is a thorough understanding of the material . In the context of a laboratory, we are rarely disposing of a pure chemical. Instead, we manage complex mixtures. Therefore, the primary directive is to characterize the entire waste stream , not just the principal component.
Hydroxypropyl Bispalmitamide MEA is a large, complex amide and ethanolamide derivative with a molecular weight of approximately 655.0 g/mol .[1][2] Crucially, it is reported as not meeting the criteria for hazard classification under the Globally Harmonized System (GHS).[1][3] It exhibits very low solubility in water.[3] However, its presence in a solution with solvents, buffers, or other active pharmaceutical ingredients (APIs) will determine the ultimate disposal pathway.
Table 1: Key Properties of Hydroxypropyl Bispalmitamide MEA
| Property | Value | Source |
| Molecular Formula | C39H78N2O5 | PubChem[1] |
| Molecular Weight | ~655.0 g/mol | PubChem[1] |
| GHS Hazard Classification | Not Classified | ECHA[1] |
| Water Solubility | 2.694e-007 mg/L @ 25 °C (estimated) | The Good Scents Company[3] |
| Physical State | Solid | N/A |
The critical takeaway is this: the non-hazardous nature of pure HPBMEA does not automatically render the waste stream non-hazardous. The solvents, reagents, and byproducts mixed with it are the primary determinants for disposal classification.
A Step-by-Step Protocol for Disposal
The following protocol outlines a systematic approach to the disposal of waste containing Hydroxypropyl Bispalmitamide MEA. This procedure is designed to ensure safety and regulatory compliance.
Step 1: Waste Identification and Hazard Assessment
-
Identify all components in the waste stream. This includes solvents (e.g., ethanol, isopropanol, DMSO), buffers, acids, bases, and any other chemical species.
-
Consult the Safety Data Sheet (SDS) for each component. The SDS is the authoritative source for hazard information.
-
Determine if the waste exhibits hazardous characteristics as defined by the Environmental Protection Agency (EPA). The four key characteristics are:
-
Ignitability: Liquids with a flash point less than 140°F (60°C).[4]
-
Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.
-
Reactivity: Unstable substances that can undergo violent change.
-
Toxicity: Contains contaminants at concentrations at or above those specified in 40 CFR 261.24.
-
-
Check for Listed Wastes: Determine if any component of the waste stream is on the EPA's F, K, P, or U lists of hazardous wastes.[5][6][7]
Step 2: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.
-
Never mix hazardous and non-hazardous waste. Doing so renders the entire volume hazardous.
-
Segregate waste by chemical compatibility. For instance, keep acidic waste separate from basic waste, and oxidizing agents away from organic materials.
-
Waste containing HPBMEA dissolved in non-hazardous solvents (e.g., water, simple buffers) can typically be collected as non-hazardous chemical waste, provided no other hazardous components are present.
-
Waste containing HPBMEA in flammable organic solvents must be collected in a designated hazardous waste container for flammable liquids.
Step 3: Containerization and Labeling
-
Use appropriate, sealed containers. For liquid waste, this is typically a chemically resistant plastic or glass container with a screw-top lid.
-
Label the container clearly and immediately. As soon as the first drop of waste is added, affix a hazardous waste tag. The label must include:
-
The words "Hazardous Waste" (if applicable).
-
The full chemical names of all components.
-
The approximate percentage of each component.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Ignitable").
-
Step 4: Storage and Disposal
-
Store waste in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment to capture any potential leaks or spills.
-
Follow institutional procedures for waste pickup. Your institution's Environmental Health and Safety (EHS) office will have a specific schedule and procedure for the collection of chemical waste.
The following diagram illustrates the decision-making workflow for the disposal of waste containing Hydroxypropyl Bispalmitamide MEA.
Caption: Disposal Decision Workflow for HPBMEA-Containing Waste
Spill and Decontamination Procedures
In the event of a spill, the response should be dictated by the hazards of the entire mixture, not just the HPBMEA.
-
For small spills (<1 L) of non-hazardous solutions:
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a sealed container for disposal as chemical waste.
-
Clean the spill area with soap and water.
-
-
For large spills (>1 L) or spills of hazardous solutions:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
Prevent the spill from entering drains.
-
Only trained personnel with appropriate PPE should attempt to clean up a large or hazardous spill.
-
Decontamination: For routine cleaning of glassware or surfaces that have been in contact with HPBMEA solutions, a standard laboratory detergent and water wash is sufficient, followed by appropriate solvent rinses if necessary to remove organic residues. Dispose of all cleaning materials, including contaminated wipes and PPE, as solid chemical waste.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of Hydroxypropyl Bispalmitamide MEA, like any laboratory chemical, is a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific excellence. While the compound itself is not classified as hazardous, a rigorous, evidence-based assessment of the entire waste stream is essential. By adhering to the principles of waste characterization, segregation, and proper labeling, researchers can ensure that their innovative work is conducted in a manner that is safe for both their personnel and the environment. Always consult your institution's specific waste disposal guidelines and your EHS office for clarification.
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ResearchGate. (n.d.). Hydroxypropyl Bispalmitamide MEA chemical structure. Retrieved from [Link]
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EPA. (n.d.). Hazardous Waste Listings. U.S. Environmental Protection Agency. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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EPA. (n.d.). EPA's Guide for Industrial Waste Management. U.S. Environmental Protection Agency. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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Rolfes Chemicals. (n.d.). MONOETHANOLAMINE (MEA) Safety Data Sheet. Retrieved from [Link]
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UC Center for Laboratory Safety. (2012, November 14). Diethanolamine - Standard Operating Procedure. Retrieved from [Link]
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EPA. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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A Guide to the Safe Handling of Hydroxypropyl Bispalamitamide Monoethanolamide in a Research Setting
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a comprehensive framework for the safe handling of Hydroxypropyl bispalmitamide monoethanolamide, a synthetic ceramide, ensuring the well-being of laboratory personnel and the integrity of research outcomes. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), prudent laboratory practices are essential to minimize exposure and maintain a safe working environment.[1][2] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols, grounded in established safety principles.
Understanding the Compound: Hydroxypropyl Bispalamitamide Monoethanolamide
This compound is a synthetic, ceramide-like molecule.[3] In cosmetic and research applications, it functions as a skin conditioning and emollient agent.[4] Its primary role is to support the skin's barrier function, which is crucial for retaining moisture and protecting against environmental stressors.[5] While it is generally considered safe for topical use and is not classified as a hazardous substance, direct, prolonged, or repetitive contact in a laboratory setting warrants the use of appropriate protective measures to prevent potential, albeit low-risk, irritation.[1][6]
Core Principles of Safe Handling: A Proactive Approach
The cornerstone of laboratory safety is a proactive mindset. For a substance like this compound, which lacks a specific, detailed Safety Data Sheet (SDS), a conservative approach based on the handling of similar, non-hazardous but potentially mildly irritating compounds is recommended. The following principles should guide all laboratory operations involving this material:
-
Minimize Exposure: All procedures should be designed to minimize the generation of dust or aerosols.
-
Containment: Handle the material in a well-ventilated area, preferably in a fume hood if heating or aerosolization is possible.
-
Hygiene: Always wash hands thoroughly after handling the substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for mitigating any potential risks associated with handling this compound.[7] The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Safety Glasses with Side Shields- Nitrile Gloves- Laboratory Coat | Prevents eye contact with airborne particles and direct skin contact. |
| Solution Preparation and Mixing | - Safety Goggles- Nitrile Gloves- Laboratory Coat | Offers enhanced protection against splashes to the eyes. |
| Heating or Procedures with Aerosolization Potential | - Safety Goggles- Nitrile Gloves- Laboratory Coat- Use of a Fume Hood | A fume hood provides necessary ventilation to prevent inhalation of any vapors or aerosols. |
Step-by-Step PPE Protocol:
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
Caption: Sequential process for correctly donning PPE.
Caption: Sequential process for correctly doffing PPE.
Operational and Disposal Plans: A Lifecycle Approach to Safety
A comprehensive safety plan extends from the moment a chemical is received to its final disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is clearly labeled.
Handling and Spill Response:
-
Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
When weighing, use a draft shield to minimize the dispersion of fine particles.
-
For solution preparation, add the solid to the liquid to minimize splashing.
-
-
Spill Response:
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Place the spilled material and cleanup materials into a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area and alert your supervisor and safety officer immediately.
-
Restrict access to the area.
-
Follow your institution's established emergency procedures.
-
-
Disposal Plan:
-
Waste Chemical: Dispose of unused this compound in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated PPE:
-
Gloves: Dispose of used gloves in the appropriate laboratory waste container.
-
Lab Coats: If significant contamination occurs, the lab coat should be professionally laundered or disposed of as hazardous waste, depending on the nature of the contaminant and institutional policies.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek medical attention. |
References
-
COSMILE Europe. (n.d.). HYDROXYPROPYL BISPALMITAMIDE MEA – Ingredient. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). hydroxypropyl bispalmitamide MEA. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroxypropyl Bispalmitamide MEA chemical structure. Retrieved from [Link]
-
SkinSAFE. (n.d.). Hydroxypropyl Bispalmitamide MEA Ingredient Allergy Safety Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Safety Assessment of Ceramides as Used in Cosmetics. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
INTERCHIMIE. (2018, February 21). monoethanolamide de coprah. Retrieved from [Link]
-
ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]
-
PubMed. (2022, May 24). How to Make Personal Protective Equipment Spontaneously and Continuously Antimicrobial (Incorporating Oxidase-like Catalysts). Retrieved from [Link]
-
INCIDecoder. (n.d.). Hydroxypropyl Bispalmitamide MEA (Explained + Products). Retrieved from [Link]
Sources
- 1. This compound | C39H78N2O5 | CID 11193108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hydroxypropyl bispalmitamide MEA, 211184-47-3 [thegoodscentscompany.com]
- 3. Hydroxypropyl Bispalmitamide MEA (Explained + Products) [incidecoder.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 8. interchimie.fr [interchimie.fr]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
